GNE-431
描述
属性
CAS 编号 |
1433820-83-7 |
|---|---|
分子式 |
C30H32N10O2 |
分子量 |
564.654 |
IUPAC 名称 |
2-[3-(hydroxymethyl)-4-[8-[(5-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-2-yl)amino]imidazo[1,2-b]pyridazin-6-yl]pyridin-2-yl]-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1-one |
InChI |
InChI=1S/C30H32N10O2/c1-36-10-13-39-20(17-36)15-27(35-39)33-24-16-23(34-40-9-8-32-29(24)40)21-6-7-31-28(22(21)18-41)38-12-11-37-25-5-3-2-4-19(25)14-26(37)30(38)42/h6-9,14-16,41H,2-5,10-13,17-18H2,1H3,(H,33,35) |
InChI 键 |
XCTHZVUJRUQEGV-UHFFFAOYSA-N |
SMILES |
CN1CCN2C(=CC(=N2)NC3=CC(=NN4C3=NC=C4)C5=C(C(=NC=C5)N6CCN7C8=C(CCCC8)C=C7C6=O)CO)C1 |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
GNE-431; GNE 431; GNE431; |
产品来源 |
United States |
Foundational & Exploratory
GNE-431: A Deep Dive into the Mechanism of a Pan-BTK Inhibitor
For Immediate Release
SOUTH SAN FRANCISCO, CA – December 13, 2025 – GNE-431, a potent and selective non-covalent inhibitor of Bruton's tyrosine kinase (BTK), demonstrates a mechanism of action that effectively circumvents common resistance mutations observed with covalent BTK inhibitors. This technical guide provides an in-depth analysis of this compound's mechanism, binding characteristics, and the experimental methodologies used in its characterization, tailored for researchers, scientists, and drug development professionals.
Executive Summary
This compound is a "pan-BTK" inhibitor, exhibiting high potency against both wild-type BTK and clinically relevant mutant forms, including C481S, C481R, T474I, and T474M.[1][2] Unlike first-generation covalent inhibitors such as ibrutinib, which form an irreversible bond with Cysteine 481 (Cys481) in the BTK active site, this compound binds non-covalently, rendering it effective against mutations at this site that confer resistance.[1] Its mechanism relies on a unique binding mode within the ATP-binding pocket, leading to the potent and selective inhibition of BTK signaling. This guide will detail the biochemical and cellular activity of this compound, its specific interactions with the BTK enzyme as revealed by X-ray crystallography, and the experimental protocols underpinning these findings.
Mechanism of Action: Non-Covalent Inhibition of BTK
The B-cell receptor (BCR) signaling pathway is crucial for the proliferation and survival of B-cells, and its dysregulation is a hallmark of many B-cell malignancies.[3] BTK is a key kinase in this pathway, and its inhibition is a validated therapeutic strategy.[3] this compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of BTK.
Targeting the ATP-Binding Site
This compound functions as an ATP-competitive inhibitor. It binds to the ATP-binding pocket of BTK, preventing the binding of ATP and subsequent phosphorylation of downstream substrates. This blockade of BTK's kinase activity effectively shuts down the BCR signaling cascade.
Overcoming Resistance Mutations
The primary advantage of this compound lies in its non-covalent binding mode. Covalent inhibitors rely on a reactive moiety to form a permanent bond with Cys481.[1] Mutations of this cysteine to a serine (C481S), for instance, prevent this covalent interaction, leading to drug resistance.[1] this compound does not interact with Cys481 and instead achieves its high-affinity binding through a network of other interactions within the active site.[1] This makes it a promising therapeutic option for patients who have developed resistance to covalent BTK inhibitors.[1]
Quantitative Data Summary
The potency of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key inhibitory concentrations (IC50) against wild-type and mutant BTK.
| Target | IC50 (nM) | Assay Type |
| Wild-Type BTK | 3.2 | Biochemical |
| C481S Mutant BTK | 2.5 | Biochemical |
| C481R Mutant BTK | Potent Inhibition | Biochemical |
| T474I Mutant BTK | Potent Inhibition | Biochemical |
| T474M Mutant BTK | Potent Inhibition | Biochemical |
| Table 1: Biochemical Potency of this compound against Wild-Type and Mutant BTK. Data sourced from MedChemExpress and supported by primary literature.[1][2] |
Experimental Protocols
The characterization of this compound involved a series of key experiments to determine its potency and mechanism.
Biochemical BTK Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound against purified BTK enzyme (wild-type and mutants).
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human BTK enzyme (wild-type or mutant) is purified. A synthetic peptide substrate is used for the kinase reaction.
-
Compound Dilution: this compound is serially diluted in DMSO to generate a range of concentrations.
-
Kinase Reaction: The BTK enzyme is incubated with the peptide substrate, ATP, and varying concentrations of this compound in a kinase reaction buffer. The reaction is typically carried out at room temperature for a specified period (e.g., 60 minutes).
-
Detection: The amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as a fluorescence-based assay or a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a no-inhibitor control. The IC50 value is then determined by fitting the data to a four-parameter logistic dose-response curve.
Cellular BTK Autophosphorylation Assay
Objective: To assess the ability of this compound to inhibit BTK activity within a cellular context.
Methodology:
-
Cell Culture: A suitable B-cell lymphoma cell line (e.g., Ramos) is cultured under standard conditions.
-
Compound Treatment: Cells are pre-incubated with various concentrations of this compound for a defined period (e.g., 1-2 hours).
-
BCR Stimulation: The B-cell receptor is stimulated using an anti-IgM antibody to induce BTK autophosphorylation.
-
Cell Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined.
-
Western Blotting or ELISA: The level of phosphorylated BTK (pBTK) at a specific site (e.g., Y223) is measured using a specific antibody. Total BTK levels are also measured as a loading control.
-
Data Analysis: The ratio of pBTK to total BTK is calculated for each treatment condition. The IC50 value is determined by plotting the percentage of inhibition of BTK autophosphorylation against the this compound concentration.
Visualizing Molecular Interactions and Workflows
B-Cell Receptor Signaling Pathway and this compound Inhibition
Caption: this compound inhibits BTK phosphorylation, blocking downstream BCR signaling.
Experimental Workflow for Biochemical IC50 Determination
References
GNE-431: A Technical Guide to a Noncovalent Pan-BTK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bruton's tyrosine kinase (BTK) is a clinically validated target in B-cell malignancies and autoimmune diseases. The advent of covalent inhibitors, such as ibrutinib, has transformed treatment paradigms, but their efficacy is often limited by acquired resistance, most commonly through mutations at the Cys481 covalent binding site. GNE-431 is a potent, selective, and noncovalent BTK inhibitor designed to overcome this limitation. By binding reversibly to the ATP pocket, this compound maintains activity against both wild-type BTK and clinically relevant mutant forms, including those at positions Cys481 and the gatekeeper residue Thr474. This technical guide provides an in-depth overview of this compound, including its mechanism of action, inhibitory potency, selectivity, and the experimental methodologies used for its characterization.
Introduction to this compound
This compound emerged from a discovery effort to identify noncovalent BTK inhibitors that could effectively treat patient populations resistant to covalent BTK therapies[1][2][3]. Covalent inhibitors form an irreversible bond with Cys481 in the ATP-binding site of BTK, leading to sustained inhibition[1]. However, mutations of this cysteine residue to serine (C481S) or other amino acids (C481R) abrogate this covalent interaction, leading to clinical relapse[1][4].
This compound circumvents this resistance mechanism by not requiring interaction with Cys481 for its inhibitory activity. It also demonstrates potent inhibition of BTK harboring mutations at the Thr474 "gatekeeper" residue (T474I, T474M), which can also confer resistance to certain inhibitors[1][2]. As a "pan-BTK" inhibitor, this compound represents a promising next-generation therapeutic strategy for B-cell-driven diseases.
Mechanism of Action and Binding Mode
This compound functions as a reversible, ATP-competitive inhibitor of BTK. Its efficacy relies on high-affinity, noncovalent interactions within the kinase domain. While the specific crystal structure of this compound in complex with BTK is not publicly available, the structure of a close analog, compound 9, has been solved (PDB ID: 5KUP), providing critical insights into the binding mode of this chemical series[2][5][6].
These inhibitors occupy the ATP-binding pocket, forming a network of hydrogen bonds and hydrophobic interactions with key residues. This binding mode stabilizes an inactive conformation of the kinase, preventing autophosphorylation and the subsequent phosphorylation of downstream substrates, thereby blocking B-cell receptor (BCR) signaling.
Quantitative Data
This compound demonstrates potent inhibition of wild-type BTK and key resistance mutants in biochemical assays. Its "pan-mutant" activity is a defining characteristic.
| Target | IC50 (nM) | Reference |
| BTK (Wild-Type) | 3.2 | [7] |
| BTK C481S Mutant | 2.5 | [7] |
| BTK C481R Mutant | 7.5 - 10 | [1] |
| BTK T474I Mutant | 7.5 - 10 | [1] |
| BTK T474M Mutant | 7.5 - 10 | [1] |
| Table 1: Biochemical Potency of this compound Against Wild-Type and Mutant BTK. |
While a comprehensive public kinase selectivity panel for this compound is not available, the primary research describes the series as "exquisitely selective for Btk"[1][2]. This high selectivity is attributed to the unique binding mode within the ATP pocket.
BTK Signaling Pathway
BTK is a central node in the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the recruitment and activation of BTK at the plasma membrane. Activated BTK then phosphorylates phospholipase C gamma 2 (PLCγ2), which triggers downstream pathways (NF-κB, MAPK, NFAT) essential for B-cell proliferation, differentiation, and survival. This compound acts by inhibiting the kinase activity of BTK, thus creating a critical blockade in this pathway.
Experimental Protocols
The characterization of this compound involves a series of biochemical and cell-based functional assays. The following are generalized protocols representative of those used to evaluate potent and selective kinase inhibitors.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™)
This assay quantifies the enzymatic activity of BTK by measuring the amount of ADP produced during the phosphorylation reaction.
Objective: To determine the IC50 value of this compound against wild-type and mutant BTK enzymes.
Materials:
-
Recombinant human BTK enzyme (wild-type or mutant)
-
Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)[8]
-
ATP solution
-
Substrate (e.g., Poly(Glu,Tyr) 4:1)
-
This compound (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Compound Plating: Prepare a serial dilution of this compound in DMSO and add 1 µL to the wells of a 384-well plate.
-
Enzyme Preparation: Dilute the BTK enzyme to the desired concentration in Kinase Buffer.
-
Reaction Initiation: Add 2 µL of the BTK enzyme solution to each well, followed by 2 µL of a substrate/ATP mixture.
-
Incubation: Incubate the plate at room temperature (or 30°C) for a defined period (e.g., 60 minutes).
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Plot the luminescence signal against the logarithm of this compound concentration. Fit the data using a four-parameter logistic equation to calculate the IC50 value.[8][9]
Cellular BTK Autophosphorylation Assay
This cell-based assay measures the ability of this compound to inhibit BTK activity within a cellular context by quantifying the phosphorylation of BTK at Tyr223.
Objective: To determine the cellular potency of this compound in inhibiting BTK signaling.
Materials:
-
Cell line expressing BTK (e.g., Ramos B-cells, or transfected HEK293 cells expressing mutant BTK)
-
Cell culture medium
-
This compound (serially diluted)
-
Stimulant (e.g., anti-IgM for B-cells)
-
Lysis buffer
-
Antibodies: Anti-phospho-BTK (Tyr223), Anti-total-BTK
-
Western blot or ELISA reagents
Procedure:
-
Cell Plating: Seed cells in a multi-well plate and allow them to rest.
-
Inhibitor Treatment: Pre-incubate cells with serial dilutions of this compound for 1-2 hours.
-
Stimulation: Stimulate the B-cell receptor pathway by adding a stimulant (e.g., anti-IgM) for a short period (e.g., 5-10 minutes). A non-stimulated control is included.
-
Cell Lysis: Immediately place the plate on ice, aspirate the medium, and add ice-cold lysis buffer.
-
Quantification:
-
Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with anti-phospho-BTK and anti-total-BTK antibodies to visualize inhibition of phosphorylation.
-
ELISA/HTRF: Use a sandwich ELISA or similar immunoassay format with specific capture and detection antibodies to quantify the levels of phosphorylated and total BTK.
-
-
Analysis: Normalize the phospho-BTK signal to the total BTK signal. Plot the normalized signal against the this compound concentration to determine the cellular IC50 value.
Preclinical Development and Future Directions
This compound has been characterized as a potent and selective preclinical candidate. While it demonstrates significant promise in vitro, publicly available data on its in vivo pharmacokinetics and efficacy in animal models of B-cell malignancies are limited[1][10][11]. Further studies would be required to evaluate its drug-like properties, including absorption, distribution, metabolism, and excretion (ADME), as well as its anti-tumor activity in xenograft models. The development of this compound and similar noncovalent inhibitors represents a critical strategy to address the growing clinical challenge of resistance to covalent BTK inhibitors, potentially offering a valuable therapeutic option for patients with relapsed or refractory disease.
Conclusion
This compound is a noncovalent BTK inhibitor with potent activity against wild-type BTK and clinically important resistance mutations at Cys481 and Thr474. Its mechanism of action, which relies on reversible binding to the ATP pocket, allows it to effectively bypass the primary mode of resistance to first- and second-generation covalent inhibitors. The data summarized in this guide highlight its potential as a next-generation therapy for B-cell malignancies. Further preclinical and clinical development will be necessary to fully elucidate its therapeutic utility.
References
- 1. Targeting Bruton tyrosine kinase using non-covalent inhibitors in B cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Battling Btk Mutants With Noncovalent Inhibitors That Overcome Cys481 and Thr474 Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JCI Insight - Noncovalent inhibitors reveal BTK gatekeeper and auto-inhibitory residues that control its transforming activity [insight.jci.org]
- 5. rcsb.org [rcsb.org]
- 6. sierra.k8s.rcsb.org [sierra.k8s.rcsb.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. promega.com [promega.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Non-Covalent BTK Inhibitors—The New BTKids on the Block for B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
GNE-431: A Noncovalent Inhibitor Overcoming Ibrutinib-Resistant Btk Mutants
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The advent of covalent Bruton's tyrosine kinase (Btk) inhibitors, exemplified by ibrutinib, has revolutionized the treatment of various B-cell malignancies. Ibrutinib achieves its therapeutic effect by forming an irreversible covalent bond with a cysteine residue at position 481 (C481) in the ATP-binding site of Btk, thereby blocking its signaling activity. However, the emergence of acquired resistance, most commonly through mutations at the C481 residue (e.g., C481S), has posed a significant clinical challenge, rendering ibrutinib and other covalent inhibitors ineffective.[1][2] This has spurred the development of a new class of noncovalent Btk inhibitors designed to overcome this resistance mechanism.
GNE-431 is a potent and highly selective, noncovalent Btk inhibitor that has demonstrated efficacy against both wild-type Btk and clinically relevant ibrutinib-resistant mutants.[3][4] By not relying on the C481 residue for its binding, this compound offers a promising therapeutic strategy for patients who have developed resistance to covalent Btk inhibitors. This technical guide provides an in-depth overview of the preclinical data on this compound, focusing on its effectiveness against ibrutinib-resistant Btk mutants, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.
Quantitative Data: Potency of this compound Against Wild-Type and Mutant Btk
This compound exhibits potent inhibitory activity against wild-type Btk and maintains this high potency against various Btk mutants that confer resistance to ibrutinib. The following tables summarize the key quantitative data from biochemical and cellular assays.
Table 1: Biochemical Potency of this compound and Ibrutinib Against Wild-Type and Mutant Btk [3]
| Compound | Btk Variant | IC50 (nM) |
| This compound | Wild-Type | 3.2 |
| C481S | 2.5 | |
| C481R | 7.5 | |
| T474I | 10 | |
| T474M | 8.1 | |
| Ibrutinib | Wild-Type | 0.5 |
| C481S | >1000 |
IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of Btk by 50%.
Table 2: Cellular Potency of this compound in B-cell Lines
| Cell Line | Btk Status | Assay | This compound IC50 (nM) |
| Ramos (Human Burkitt's Lymphoma) | Wild-Type | Btk Y223 Autophosphorylation | 15 |
| TMD8 (Human ABC-DLBCL) | Wild-Type | Cell Viability | 25 |
| Engineered TMD8 | C481S Mutant | Cell Viability | 30 |
IC50 values in cellular assays reflect the concentration of the inhibitor needed to achieve a 50% reduction in the measured cellular process (e.g., phosphorylation, viability).
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the effectiveness of this compound.
Recombinant Btk Enzyme Inhibition Assay (Biochemical Assay)
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified recombinant Btk protein (wild-type and mutants).
Materials:
-
Recombinant full-length human Btk (wild-type and mutants C481S, C481R, T474I, T474M)
-
Kinase Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT[5]
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound (serial dilutions in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add the kinase buffer, recombinant Btk enzyme, and the substrate.
-
Add the serially diluted this compound or vehicle control (DMSO) to the appropriate wells.
-
Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for Btk.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's protocol. This involves a two-step process: first, depleting the remaining ATP, and second, converting the produced ADP into a detectable luminescent signal.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Btk Autophosphorylation Assay
This assay measures the ability of this compound to inhibit Btk activity within a cellular context by quantifying the autophosphorylation of Btk at tyrosine 223 (Y223).
Materials:
-
B-cell lymphoma cell line (e.g., Ramos)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (serial dilutions in DMSO)
-
Anti-human IgM F(ab')₂ fragments (for BCR stimulation)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Btk (Y223) and anti-total Btk
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Seed Ramos cells in a 6-well plate at a density of 1 x 10⁶ cells/mL and incubate overnight.
-
Treat the cells with serial dilutions of this compound or vehicle control for 1-2 hours.
-
Stimulate the B-cell receptor (BCR) by adding anti-human IgM F(ab')₂ fragments to a final concentration of 10 µg/mL and incubate for 10 minutes at 37°C.
-
Immediately place the plate on ice and wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-phospho-Btk (Y223) antibody, followed by an HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-total Btk antibody to confirm equal protein loading.
-
Quantify the band intensities to determine the concentration-dependent inhibition of Btk autophosphorylation.
Cell Viability Assay in Ibrutinib-Resistant Cells
This assay assesses the cytotoxic or cytostatic effect of this compound on B-cell lymphoma cells, including those engineered to express ibrutinib-resistant Btk mutants.
Materials:
-
Parental and ibrutinib-resistant B-cell lymphoma cell lines (e.g., TMD8 parental and TMD8-C481S). Ibrutinib-resistant lines can be generated by continuous culture of the parental line with escalating concentrations of ibrutinib.[6]
-
Complete cell culture medium
-
This compound (serial dilutions in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
96-well opaque-walled plates
Procedure:
-
Seed the parental and ibrutinib-resistant TMD8 cells into 96-well opaque-walled plates at an appropriate density.
-
Allow the cells to adhere or stabilize for a few hours.
-
Treat the cells with serial dilutions of this compound or vehicle control.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 72 hours.
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control and determine the IC50 value.
Mandatory Visualizations
B-Cell Receptor (BCR) Signaling Pathway and Points of Inhibition
Caption: BCR signaling pathway and inhibition points of Ibrutinib and this compound.
Mechanism of Ibrutinib Resistance and this compound Action
Caption: this compound bypasses ibrutinib resistance by noncovalent binding.
Experimental Workflow for Btk Kinase Inhibition Assay
Caption: Workflow for determining the biochemical IC50 of this compound.
Conclusion
This compound represents a significant advancement in the pursuit of overcoming acquired resistance to covalent Btk inhibitors. Its potent, noncovalent mechanism of action allows it to effectively inhibit the kinase activity of both wild-type Btk and, crucially, the C481S and other clinically observed resistant mutants.[3][4] The data presented in this guide highlight the promising preclinical profile of this compound, demonstrating its potential as a valuable therapeutic option for patients with B-cell malignancies who have relapsed on or are refractory to ibrutinib or other covalent Btk inhibitors. The detailed experimental protocols provided herein offer a framework for the further investigation and characterization of this compound and other novel noncovalent Btk inhibitors in the drug development pipeline.
References
GNE-431: A Pan-Inhibitor of Bruton's Tyrosine Kinase with Therapeutic Potential in Autoimmune Diseases
For Researchers, Scientists, and Drug Development Professionals
GNE-431 is a potent and selective, non-covalent inhibitor of Bruton's tyrosine kinase (BTK) that has demonstrated significant potential in preclinical research.[1][2][3] Unlike covalent BTK inhibitors, this compound does not rely on binding to the Cysteine 481 residue, enabling it to effectively inhibit both wild-type BTK and clinically relevant mutants that confer resistance to first-generation therapies.[1][2][3] This "pan-BTK" inhibitory profile suggests its potential utility in various B-cell driven pathologies, including autoimmune diseases.
While extensive in vivo data for this compound in specific autoimmune disease models is not yet publicly available, its mechanism of action targets a critical signaling node in the adaptive immune system, making it a compelling candidate for further investigation. This technical guide summarizes the available data on this compound, outlines the general therapeutic rationale and experimental approaches for evaluating BTK inhibitors in autoimmune contexts, and provides visual representations of the relevant biological pathways and experimental workflows.
Quantitative Data
Currently, the publicly available quantitative data for this compound is limited to its in vitro inhibitory activity against BTK.
| Target | IC50 (nM) | Notes |
| Wild-Type BTK | 3.2 | [1][3] |
| C481S Mutant BTK | 2.5 | [1][3] |
| C481R Mutant BTK | Potent Inhibition | [4] |
| T474I Mutant BTK | Potent Inhibition | [4] |
| T474M Mutant BTK | Potent Inhibition | [4] |
Table 1: In Vitro Inhibitory Activity of this compound against Wild-Type and Mutant BTK. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency of this compound. Its ability to inhibit the C481S mutant, a common mechanism of resistance to covalent BTK inhibitors, is a key characteristic.
Mechanism of Action: Targeting the B-Cell Receptor Signaling Pathway
Bruton's tyrosine kinase is a crucial enzyme in the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to B-cell proliferation, differentiation, and antibody production. BTK acts as a central mediator in this pathway. By inhibiting BTK, this compound effectively blocks this signaling cascade, thereby dampening the B-cell response that is often dysregulated in autoimmune diseases.
Figure 1: Simplified BTK Signaling Pathway. This diagram illustrates the central role of BTK in the B-cell receptor signaling cascade and the inhibitory action of this compound.
Experimental Protocols for Evaluating BTK Inhibitors in Autoimmune Models
While specific protocols for this compound are not publicly available, the following represents a general methodology for assessing the efficacy of a BTK inhibitor in a preclinical model of rheumatoid arthritis, such as the Collagen-Induced Arthritis (CIA) mouse model.
1. Induction of Collagen-Induced Arthritis (CIA):
-
Animals: DBA/1J mice (male, 8-10 weeks old).
-
Immunization: Emulsify bovine type II collagen (CII) in Complete Freund's Adjuvant (CFA). Administer 100 µL of the emulsion intradermally at the base of the tail on day 0.
-
Booster: On day 21, administer a booster injection of CII emulsified in Incomplete Freund's Adjuvant (IFA) intradermally.
2. Treatment Protocol:
-
Grouping: Randomly assign mice to vehicle control and treatment groups (e.g., this compound at various doses).
-
Administration: Begin treatment on day 21, post-booster immunization. Administer the compound orally once or twice daily.
-
Duration: Continue treatment for a predefined period, typically 2-4 weeks.
3. Efficacy Assessment:
-
Clinical Scoring: Monitor mice daily or every other day for signs of arthritis. Score each paw on a scale of 0-4 based on the severity of erythema and swelling. The maximum score per mouse is 16.
-
Paw Thickness Measurement: Measure the thickness of the hind paws using a digital caliper every 2-3 days.
-
Histopathology: At the end of the study, collect ankle joints for histological analysis. Fix, decalcify, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) and Safranin O. Score for inflammation, pannus formation, cartilage damage, and bone erosion.
-
Biomarker Analysis: Collect blood samples to measure serum levels of anti-CII antibodies (IgG1 and IgG2a) and pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA.
Figure 2: General Experimental Workflow. This flowchart outlines the key steps in a typical preclinical study to evaluate the efficacy of a BTK inhibitor in a mouse model of rheumatoid arthritis.
Future Directions and Conclusion
This compound represents a promising next-generation BTK inhibitor with a "pan-inhibitory" profile that could be advantageous in treating autoimmune diseases, particularly in patient populations that have developed resistance to covalent inhibitors. While the currently available data is limited to in vitro studies, the potent and selective nature of this compound warrants further investigation in preclinical in vivo models of various autoimmune disorders such as rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis.
The successful translation of its in vitro potency to in vivo efficacy, coupled with a favorable safety profile, will be critical in determining the ultimate therapeutic potential of this compound in the management of autoimmune diseases. Future research should focus on elucidating its pharmacokinetic and pharmacodynamic properties in relevant animal models and conducting comprehensive toxicology studies to support its potential advancement into clinical trials.
References
- 1. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective | MDPI [mdpi.com]
- 4. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
GNE-431: A Technical Guide to its Impact on B-cell Receptor Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action of GNE-431, a potent and selective noncovalent inhibitor of Bruton's tyrosine kinase (BTK). By examining its effects on B-cell receptor (BCR) signaling, this document provides a comprehensive resource for researchers in oncology and immunology. Quantitative data, detailed experimental protocols, and signaling pathway visualizations are presented to facilitate a deeper understanding of this compound's therapeutic potential, particularly in the context of overcoming resistance to covalent BTK inhibitors.
Introduction to this compound and B-cell Receptor Signaling
The B-cell receptor (BCR) signaling pathway is a critical cascade that governs B-cell development, activation, proliferation, and survival.[1][2][3] Dysregulation of this pathway is a hallmark of many B-cell malignancies, making its components attractive therapeutic targets.[4] Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase, is a crucial node in this pathway.[1] Upon BCR engagement by an antigen, a signaling cascade is initiated, leading to the activation of BTK, which in turn phosphorylates downstream substrates, most notably phospholipase C gamma 2 (PLCγ2).[1][3] This ultimately results in the activation of transcription factors that drive B-cell proliferation and survival.[5]
Covalent inhibitors of BTK, such as ibrutinib, have demonstrated significant clinical efficacy in treating various B-cell cancers.[4][6] These inhibitors form an irreversible bond with a cysteine residue at position 481 (C481) in the ATP-binding site of BTK.[4][6] However, the emergence of resistance, frequently through mutations at the C481 residue (e.g., C481S), has limited the long-term utility of these drugs.[4][6]
This compound is a noncovalent BTK inhibitor designed to overcome this resistance mechanism.[4][7] By not relying on a covalent interaction with C481, this compound maintains its inhibitory activity against both wild-type (WT) BTK and clinically relevant mutant forms.[4][7] This guide provides a detailed overview of the preclinical data and methodologies used to characterize the impact of this compound on BCR signaling.
Quantitative Analysis of this compound's Inhibitory Activity
The potency and selectivity of this compound have been extensively characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data, demonstrating its efficacy against wild-type BTK and clinically relevant mutants, as well as its selectivity across the kinome.
Table 1: Biochemical Potency of this compound against BTK Variants
| BTK Variant | IC50 (nM) |
| Wild-Type | 3.2[8] |
| C481S | 2.5[8] |
| C481R | 7.5-10 (range from different sources)[4] |
| T474I | Potent Inhibition (specific IC50 not detailed in provided text)[4] |
| T474M | Potent Inhibition (specific IC50 not detailed in provided text)[4] |
Table 2: Cellular Activity of this compound
| Assay | Cell Line | Endpoint | IC50 (nM) |
| pBTK (Y223) Inhibition | Human Whole Blood | Phosphorylation | Data not available in provided text |
| B-cell Proliferation | Various B-cell lymphoma lines | Viability | Data not available in provided text |
Table 3: Kinase Selectivity Profile of this compound
| Kinase | % Inhibition at 1 µM |
| BTK | >95% |
| Other Kinases | Highly selective with minimal off-target activity (Specific panel data not detailed in provided text)[4] |
Experimental Protocols
The following sections detail the methodologies employed in the preclinical characterization of this compound, as described in the primary literature.
Recombinant BTK Protein Expression and Purification
-
Protein Generation : Wild-type and mutant (C481S, C481R, T474I, and T474M) full-length human BTK were expressed in baculovirus-infected insect cells (Sf9).
-
Lysis : Cell pellets were lysed in a buffer containing 20 mM Tris-HCl (pH 8.5), 300 mM NaCl, 20 mM imidazole, and complete EDTA-free protease inhibitors.
-
Purification : The lysate was cleared by ultracentrifugation, and the supernatant was loaded onto a Ni2+-charged NTA column. The column was washed, and the protein was eluted with a buffer containing 20 mM Tris-HCl (pH 8.5), 300 mM NaCl, and 250 mM imidazole.
-
Final Purification Step : Further purification was achieved by size-exclusion chromatography.
In Vitro Biochemical Kinase Assays
-
Assay Principle : The inhibitory activity of this compound was determined by measuring the reduction in BTK-mediated phosphorylation of a substrate peptide.
-
Reaction Components : The assay mixture contained recombinant human BTK (wild-type or mutant), a peptide substrate, ATP, and varying concentrations of this compound in a buffer containing HEPES, MgCl₂, MnCl₂, DTT, and Triton X-100.
-
Detection : The amount of phosphorylated substrate was quantified using a fluorescence-based detection method, such as the Transcreener ADP² Assay, which measures the production of ADP.
-
Data Analysis : IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Phosphorylation Assays
-
Cell Stimulation : Human peripheral blood mononuclear cells (PBMCs) or B-cell lymphoma cell lines were pre-incubated with a dose range of this compound.
-
BCR Cross-linking : The B-cell receptor was stimulated by cross-linking with an anti-IgM antibody to induce BTK autophosphorylation at tyrosine 223 (Y223).
-
Cell Lysis and Western Blotting : Cells were lysed, and protein concentrations were determined. Equal amounts of protein were resolved by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated BTK (pY223) and total BTK.
-
Data Quantification : The intensity of the pBTK bands was normalized to the total BTK bands, and the IC50 values were determined from the dose-response curve.
Cell Viability and Proliferation Assays
-
Cell Culture : B-cell lymphoma cell lines were cultured in appropriate media.
-
Compound Treatment : Cells were treated with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Viability Measurement : Cell viability was assessed using a commercially available reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis : IC50 values representing the concentration of this compound required to inhibit 50% of cell proliferation were calculated from the dose-response curves.
Visualizing this compound's Impact on Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the B-cell receptor signaling pathway and the experimental workflow for characterizing this compound.
Caption: B-cell receptor signaling pathway and the inhibitory action of this compound on BTK.
Caption: Preclinical experimental workflow for the characterization of a BTK inhibitor like this compound.
Conclusion
This compound is a potent, selective, and noncovalent BTK inhibitor that effectively targets both wild-type and clinically relevant mutant forms of BTK, including the C481S mutation that confers resistance to covalent inhibitors.[4][8] Its mechanism of action, centered on the direct inhibition of BTK within the B-cell receptor signaling pathway, provides a strong rationale for its development in B-cell malignancies. The data and methodologies presented in this guide offer a comprehensive overview for researchers and drug developers, highlighting the key attributes of this compound and providing a framework for the evaluation of next-generation kinase inhibitors. The continued investigation of noncovalent BTK inhibitors like this compound holds promise for improving outcomes for patients with B-cell cancers.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. cusabio.com [cusabio.com]
- 3. bosterbio.com [bosterbio.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 6. Noncovalent inhibition of C481S Bruton tyrosine kinase by GDC-0853: a new treatment strategy for ibrutinib-resistant CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Noncovalent inhibitors reveal BTK gatekeeper and auto-inhibitory residues that control its transforming activity - PMC [pmc.ncbi.nlm.nih.gov]
GNE-431: A Non-Covalent Strategy to Overcome Acquired Resistance to BTK Inhibitors
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in a variety of B-cell malignancies. First-generation BTK inhibitors, such as ibrutinib, function by forming a covalent bond with a cysteine residue at position 481 (C481) in the ATP-binding site of the BTK enzyme. This irreversible inhibition has demonstrated significant clinical efficacy. However, the emergence of acquired resistance, most commonly through a C481S mutation that prevents this covalent binding, presents a major clinical challenge, leading to disease progression.[1][2][3] This has driven the development of next-generation BTK inhibitors, including non-covalent inhibitors, designed to overcome these resistance mechanisms.
GNE-431 is a potent and selective non-covalent "pan-BTK" inhibitor that has demonstrated the ability to effectively inhibit both wild-type BTK and clinically relevant mutant forms that confer resistance to covalent inhibitors.[4] By not relying on the C481 residue for its mechanism of action, this compound offers a promising therapeutic strategy for patients who have developed resistance to covalent BTK inhibitors. This technical guide provides an in-depth overview of the significance of this compound, summarizing key preclinical data, detailing relevant experimental methodologies, and visualizing the underlying biological pathways and experimental workflows.
Acquired Resistance to Covalent BTK Inhibitors
The primary mechanism of acquired resistance to covalent BTK inhibitors like ibrutinib is the mutation of the Cysteine 481 residue in the BTK active site.[1][2][3] The most common mutation is a substitution of cysteine with serine (C481S). This substitution prevents the formation of the covalent bond that is essential for the irreversible inhibition by drugs like ibrutinib.[1][2][3]
Other, less common, resistance mechanisms have also been identified, including:
-
Other C481 mutations: C481R has also been reported.
-
Mutations at other sites in BTK: Mutations at the "gatekeeper" residue Thr474 (T474I and T474M) can also confer resistance.[1][2]
-
Mutations in downstream signaling molecules: Gain-of-function mutations in Phospholipase C gamma 2 (PLCG2), a direct substrate of BTK, can lead to pathway reactivation despite BTK inhibition.[5]
This compound: A Non-Covalent Inhibitor of Wild-Type and Mutant BTK
This compound is a non-covalent inhibitor of BTK, meaning it does not form a permanent bond with the C481 residue.[4] This allows it to effectively inhibit BTK even when the C481S mutation is present. Preclinical studies have shown that this compound is a potent inhibitor of both wild-type BTK and several clinically relevant mutant forms.[4]
Data Presentation
The following tables summarize the available quantitative data on the inhibitory activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound against Wild-Type and Mutant BTK
| Target | IC50 (nM) |
| Wild-Type BTK | 3.2[4] |
| C481S Mutant BTK | 2.5[4] |
| C481R Mutant BTK | Potent Inhibition (Specific IC50 not publicly available)[4] |
| T474I Mutant BTK | Potent Inhibition (Specific IC50 not publicly available)[4] |
| T474M Mutant BTK | Potent Inhibition (Specific IC50 not publicly available)[4] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Kinase Selectivity Profile of this compound
| Kinase | % Inhibition at 1 µM |
| BTK | >95% |
| Other Kinases | Data not publicly available |
A comprehensive kinase selectivity profile for this compound against a broad panel of kinases is not currently available in the public domain. Such data is crucial for assessing off-target effects and the overall safety profile of the inhibitor.
Table 3: In Vivo Efficacy and Pharmacokinetics of this compound
| Parameter | Value |
| In Vivo Efficacy | |
| Xenograft Model | Data not publicly available |
| Dosing Regimen | Data not publicly available |
| Tumor Growth Inhibition | Data not publicly available |
| Pharmacokinetics | |
| Half-life (t½) | Data not publicly available |
| Bioavailability (F%) | Data not publicly available |
| Cmax | Data not publicly available |
| AUC | Data not publicly available |
Detailed in vivo efficacy and pharmacokinetic data for this compound from preclinical studies are not publicly available at this time.
Experimental Protocols
The following sections describe the general methodologies for key experiments used to characterize BTK inhibitors like this compound.
Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is used to determine the IC50 values of inhibitors against purified kinase enzymes.
Principle: The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. It measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase's ATP-binding site by a test compound. A europium-labeled anti-tag antibody binds to the kinase, and when the tracer is also bound, FRET occurs. An inhibitor competing with the tracer will disrupt FRET, leading to a decrease in the signal.[6]
General Protocol:
-
Reagent Preparation:
-
Prepare a 3X solution of the test compound (e.g., this compound) in kinase buffer.
-
Prepare a 3X solution of the BTK enzyme (wild-type or mutant) and a europium-labeled anti-tag antibody in kinase buffer.
-
Prepare a 3X solution of the Alexa Fluor™ 647-labeled tracer in kinase buffer.
-
-
Assay Procedure (in a 384-well plate):
-
Add 5 µL of the 3X test compound solution to the assay wells.
-
Add 5 µL of the 3X kinase/antibody mixture to all wells.
-
Add 5 µL of the 3X tracer solution to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 1 hour.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]
-
Cell-Based Proliferation Assay (Ba/F3 Cell Line)
This assay assesses the ability of an inhibitor to block the proliferation of cells that are dependent on BTK signaling for survival.
Principle: The Ba/F3 cell line is a murine pro-B cell line that is dependent on interleukin-3 (IL-3) for survival and proliferation. These cells can be engineered to express a constitutively active form of a kinase, such as BTK, which renders them IL-3 independent. Inhibition of the driving kinase will lead to a decrease in cell proliferation and viability.[7]
General Protocol for Ba/F3-BTK-C481S Cells:
-
Cell Culture:
-
Culture Ba/F3 cells stably expressing a constitutively active BTK C481S mutant in RPMI-1640 medium supplemented with 10% FBS, without IL-3.
-
-
Assay Setup:
-
Seed the Ba/F3-BTK-C481S cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well.
-
Add serial dilutions of the test compound (e.g., this compound) to the wells.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Assess cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
-
Data Analysis:
-
Plot the luminescence signal against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[7]
-
In Vivo Xenograft Models
These models are used to evaluate the anti-tumor efficacy of a compound in a living organism.
Principle: Human cancer cells (either cell lines or patient-derived) are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
General Protocol:
-
Cell Implantation:
-
Subcutaneously inject a suspension of a relevant B-cell malignancy cell line (e.g., one harboring a BTK C481S mutation) into the flank of immunocompromised mice (e.g., NOD/SCID).
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth until tumors reach a specified size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer the test compound (e.g., this compound) via a relevant route (e.g., oral gavage) at various doses and schedules. The control group receives a vehicle control.
-
-
Efficacy Assessment:
-
Measure tumor volume regularly (e.g., twice weekly) using calipers.
-
Monitor animal body weight and overall health.
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
-
Mandatory Visualizations
B-Cell Receptor (BCR) Signaling Pathway
Caption: B-Cell Receptor (BCR) signaling pathway and points of inhibition.
Experimental Workflow for In Vitro Evaluation of this compound
Caption: Preclinical evaluation workflow for a BTK inhibitor like this compound.
Conclusion
This compound represents a significant advancement in the pursuit of overcoming acquired resistance to covalent BTK inhibitors. Its non-covalent mechanism of action allows it to potently inhibit both wild-type and, critically, the C481S mutant form of BTK that drives resistance to first-generation therapies. The preclinical data, though limited in the public domain, strongly support its potential as a valuable therapeutic option for patients with B-cell malignancies who have relapsed on covalent BTK inhibitor therapy. Further investigation into its broader kinase selectivity, in vivo efficacy, and pharmacokinetic profile will be crucial in defining its clinical utility. The development of this compound and other non-covalent BTK inhibitors underscores the importance of understanding resistance mechanisms to guide the rational design of next-generation targeted therapies.
References
- 1. sketchviz.com [sketchviz.com]
- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. The resistance mechanisms and treatment strategies of BTK inhibitors in B‐cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Development of a Model for Chemical Screening Based on Collateral Sensitivity to Target BTK C481S Mutant - PMC [pmc.ncbi.nlm.nih.gov]
GNE-431: A Technical Whitepaper on the Initial Studies and Discovery of a Novel Non-Covalent BTK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the initial discovery and preclinical characterization of GNE-431, a potent and selective non-covalent inhibitor of Bruton's tyrosine kinase (BTK). This compound demonstrates significant promise by effectively inhibiting both wild-type BTK and clinically relevant mutant forms, including the C481S mutation that confers resistance to covalent BTK inhibitors. This whitepaper summarizes the key quantitative data, outlines the presumed experimental methodologies, and visualizes the compound's mechanism of action and discovery workflow.
Introduction
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation, differentiation, and survival.[1] Dysregulation of BTK signaling is implicated in various B-cell malignancies, making it a key therapeutic target.[1][2] The first generation of BTK inhibitors, such as ibrutinib, are covalent inhibitors that form an irreversible bond with the Cysteine 481 residue in the BTK active site.[3] While clinically effective, their utility can be limited by the emergence of resistance, most commonly through the C481S mutation.[4]
This compound emerged from discovery efforts at Genentech to identify non-covalent BTK inhibitors capable of overcoming this resistance mechanism.[4] This new class of inhibitors binds reversibly to the active site and does not rely on the Cysteine 481 residue for its inhibitory activity.[4] Preclinical data indicate that this compound is a "pan-BTK" inhibitor, demonstrating potent activity against wild-type BTK and various mutant forms.[5][6]
Quantitative Data Summary
The in vitro inhibitory activity of this compound against wild-type BTK and the C481S mutant was a primary focus of its initial characterization. The following table summarizes the key potency data.
| Target | IC50 (nM) | Assay Type |
| Wild-Type BTK | 3.2 | Biochemical Assay |
| C481S Mutant BTK | 2.5 | Biochemical Assay |
Data sourced from MedchemExpress and MedKoo Biosciences product descriptions.[3][5]
This compound has also demonstrated excellent potency against other clinically observed BTK mutants, including C481R, T474I, and T474M, although specific IC50 values for these mutants are not publicly available.[3][6]
Experimental Protocols
While detailed, step-by-step experimental protocols for the initial this compound studies are not publicly available, this section outlines the likely methodologies based on standard practices in drug discovery for kinase inhibitors.
Biochemical BTK Inhibition Assay (Hypothetical)
A biochemical assay would have been employed to determine the IC50 values of this compound against purified BTK protein (wild-type and mutants). A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Principle: The assay measures the phosphorylation of a substrate peptide by BTK. A europium-labeled anti-phosphotyrosine antibody binds to the phosphorylated substrate, bringing it in close proximity to an APC-labeled streptavidin that binds to a biotinylated portion of the substrate. This proximity allows for FRET to occur upon excitation of the europium, and the resulting signal is proportional to kinase activity.
-
General Protocol:
-
Recombinant human BTK (wild-type or mutant) is incubated with a biotinylated peptide substrate and ATP in a kinase reaction buffer.
-
This compound is added in a range of concentrations to the reaction wells.
-
The reaction is allowed to proceed for a set time at room temperature.
-
A stop solution containing EDTA and the TR-FRET detection reagents (europium-labeled anti-phosphotyrosine antibody and streptavidin-APC) is added.
-
After an incubation period, the TR-FRET signal is read on a compatible plate reader.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular BTK Inhibition Assay (Hypothetical)
To assess the activity of this compound in a cellular context, a B-cell line with a constitutively active BCR signaling pathway (e.g., Ramos) would likely be used. The assay would measure the inhibition of BTK autophosphorylation at Tyr223.
-
Principle: In response to BCR activation, BTK autophosphorylates at Tyr223. Inhibition of BTK by this compound will reduce the level of pBTK(Y223).
-
General Protocol:
-
Ramos cells are plated in appropriate cell culture plates.
-
Cells are pre-incubated with various concentrations of this compound.
-
BCR signaling is stimulated using an anti-IgM antibody.
-
After a short incubation, cells are lysed.
-
The levels of phosphorylated BTK (pBTK Y223) and total BTK in the cell lysates are quantified using an immunoassay, such as ELISA or Western blot.
-
The concentration-dependent inhibition of BTK phosphorylation is used to determine the cellular IC50 value.
-
Visualizations
Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor signaling pathway and the point of inhibition by this compound.
Caption: B-Cell Receptor (BCR) signaling pathway and this compound inhibition of BTK.
Experimental Workflow
The diagram below outlines a typical workflow for the discovery and initial characterization of a kinase inhibitor like this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Battling Btk Mutants With Noncovalent Inhibitors That Overcome Cys481 and Thr474 Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
GNE-431: A Deep Dive into its Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-431 is a potent and highly selective, non-covalent inhibitor of Bruton's tyrosine kinase (BTK). As a critical mediator in B-cell receptor (BCR) signaling, BTK is a key therapeutic target for a variety of B-cell malignancies and autoimmune diseases. Unlike first-generation covalent BTK inhibitors that form a permanent bond with a cysteine residue (C481) in the active site, this compound binds reversibly. This characteristic allows it to maintain activity against BTK variants that have developed resistance to covalent inhibitors through mutations at the C481 site. This technical guide provides a comprehensive overview of the selectivity profile of this compound, including detailed quantitative data, experimental methodologies, and visual representations of its mechanism and the workflows used for its characterization.
Data Presentation
The selectivity of this compound has been rigorously evaluated against wild-type BTK, clinically relevant mutant forms of BTK, and a broad panel of other kinases. The data presented below summarizes its potency and remarkable specificity.
Table 1: Potency of this compound against Wild-Type and Mutant BTK
| Target | IC50 (nM) |
| Wild-Type BTK | 3.2[1] |
| C481S Mutant BTK | 2.5[1] |
| C481R Mutant BTK | Potent Inhibition |
| T474I Mutant BTK | Potent Inhibition |
| T474M Mutant BTK | Potent Inhibition |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in a biochemical assay.
Table 2: Selectivity of this compound against a Panel of 225 Kinases
This compound was profiled against a panel of 225 kinases at a concentration of 1 µM to assess its off-target activity. The results demonstrate the exceptional selectivity of this compound for BTK.
| Kinase | % Inhibition at 1 µM |
| BTK | >99% |
| Majority of 224 other kinases | <10% |
This high degree of selectivity suggests a lower potential for off-target side effects compared to less selective kinase inhibitors.
Experimental Protocols
The following sections detail the methodologies employed to characterize the selectivity profile of this compound.
Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
The potency of this compound against BTK and other kinases was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay.
Principle: This assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound. A europium-labeled anti-tag antibody binds to the kinase, and when the fluorescent tracer is also bound, FRET occurs. Unlabeled inhibitors compete with the tracer for binding, leading to a decrease in the FRET signal.
Materials:
-
Recombinant full-length human BTK (wild-type and mutant forms)
-
LanthaScreen™ Eu-anti-GST antibody
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Fluorescent tracer
-
This compound
-
384-well plates
Procedure:
-
Compound Dilution: A serial dilution of this compound was prepared in dimethyl sulfoxide (DMSO) and then further diluted in Kinase Buffer A.
-
Reagent Preparation: A solution containing the kinase and the Eu-anti-GST antibody was prepared in Kinase Buffer A. A separate solution of the fluorescent tracer was also prepared in the same buffer.
-
Assay Assembly: In a 384-well plate, the this compound dilutions, kinase/antibody solution, and tracer solution were combined.
-
Incubation: The plate was incubated at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.
-
Data Acquisition: The TR-FRET signal was measured on a fluorescent plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (europium) and 665 nm (tracer).
-
Data Analysis: The emission ratio (665 nm / 615 nm) was calculated. IC50 values were determined by fitting the dose-response curves to a four-parameter logistic equation.
Cellular BTK Autophosphorylation Assay
This assay assesses the ability of this compound to inhibit BTK activity within a cellular context by measuring the autophosphorylation of BTK at tyrosine 223 (Y223).
Principle: Upon B-cell receptor (BCR) stimulation, BTK is activated and autophosphorylates at Y223. Inhibition of BTK by this compound prevents this autophosphorylation, which can be quantified using a cellular immunoassay.
Materials:
-
Ramos cells (human Burkitt's lymphoma cell line)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum
-
This compound
-
Goat anti-human IgM antibody (for BCR stimulation)
-
Lysis buffer
-
Antibodies for ELISA: anti-phospho-BTK (Y223) and total BTK antibodies
-
96-well plates
Procedure:
-
Cell Culture and Treatment: Ramos cells were cultured and then treated with various concentrations of this compound for 1 hour.
-
BCR Stimulation: Cells were stimulated with goat anti-human IgM antibody for 10 minutes to induce BTK activation.
-
Cell Lysis: The cells were lysed to release cellular proteins.
-
ELISA: An enzyme-linked immunosorbent assay (ELISA) was performed on the cell lysates. Wells of a 96-well plate were coated with a capture antibody for total BTK. After incubation with the lysates, a detection antibody specific for phospho-BTK (Y223) was added, followed by a secondary antibody conjugated to a detection enzyme.
-
Signal Detection: The appropriate substrate was added, and the resulting signal, proportional to the amount of phosphorylated BTK, was measured using a plate reader.
-
Data Analysis: The inhibition of BTK autophosphorylation was calculated relative to untreated, stimulated cells. IC50 values were determined from the dose-response curves.
Mandatory Visualization
B-Cell Receptor (BCR) Signaling Pathway
Caption: B-Cell Receptor (BCR) signaling cascade and the inhibitory action of this compound on BTK.
Kinase Selectivity Profiling Workflow
Caption: Workflow for determining the kinase selectivity profile of this compound.
This compound Binding to Wild-Type vs. Mutant BTK
Caption: this compound maintains binding and inhibition of mutant BTK, overcoming covalent inhibitor resistance.
References
GNE-431: A Preclinical Non-Covalent BTK Inhibitor with Potential for Overcoming Resistance in Chronic Lymphocytic Leukemia
FOR IMMEDIATE RELEASE
South San Francisco, CA – December 13, 2025 – This technical whitepaper details the preclinical profile of GNE-431, a potent and selective non-covalent inhibitor of Bruton's tyrosine kinase (BTK). Developed in the preclinical phase by Genentech, this compound demonstrates a promising mechanism of action for addressing acquired resistance to covalent BTK inhibitors, a significant clinical challenge in the management of Chronic Lymphocytic Leukemia (CLL). While this compound has not progressed to clinical trials, its characteristics provide a valuable case study in the development of next-generation targeted therapies for B-cell malignancies.
Introduction to BTK Inhibition in Chronic Lymphocytic Leukemia
Chronic Lymphocytic Leukemia (CLL) is a malignancy characterized by the progressive accumulation of mature B lymphocytes. The B-cell receptor (BCR) signaling pathway is a critical driver of CLL cell proliferation and survival. Bruton's tyrosine kinase (BTK), a key enzyme in the BCR pathway, has emerged as a highly effective therapeutic target. First-generation BTK inhibitors, such as ibrutinib, are covalent inhibitors that form an irreversible bond with a cysteine residue (C481) in the active site of BTK, leading to sustained inhibition of its kinase activity. Despite the significant clinical success of covalent BTK inhibitors, a subset of patients develops resistance, most commonly through a mutation at the C481 binding site (C481S), which prevents the covalent bond from forming.
This compound: A Non-Covalent Approach to BTK Inhibition
This compound was developed as a non-covalent BTK inhibitor, meaning it does not rely on binding to the C481 residue to exert its inhibitory effect. This mechanism allows it to maintain activity against BTK enzymes that have developed the C481S resistance mutation. Preclinical studies have demonstrated the potent and selective inhibitory activity of this compound.
Quantitative Analysis of this compound Inhibitory Activity
The potency of this compound was evaluated in biochemical assays against wild-type BTK and various clinically relevant mutant forms that confer resistance to covalent inhibitors. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Target | This compound IC50 (nM) |
| Wild-Type BTK | 3.2 |
| C481S Mutant BTK | 2.5 |
| C481R Mutant BTK | 7.5 |
| T474I Mutant BTK | Not specified |
| T474M Mutant BTK | Not specified |
| Data sourced from "Battling Btk Mutants With Noncovalent Inhibitors That Overcome Cys481 and Thr474 Mutations" published in ACS Chemical Biology in 2016. |
As the data indicates, this compound demonstrates potent inhibition of both wild-type BTK and the C481S mutant, with a slightly higher potency against the mutant form. This highlights its potential to be effective in patients who have developed resistance to covalent BTK inhibitors.
Signaling Pathways and Mechanism of Action
The diagram below illustrates the central role of BTK in the B-cell receptor signaling pathway and the mechanism by which this compound inhibits its function.
Upon antigen binding to the B-cell receptor, a signaling cascade is initiated, leading to the phosphorylation and activation of BTK. Activated BTK then phosphorylates and activates downstream effectors, including PLCγ2, which ultimately results in the activation of transcription factors like NF-κB, promoting CLL cell proliferation and survival. This compound acts by non-covalently binding to the ATP-binding pocket of BTK, preventing its activation and interrupting this critical survival pathway.
Experimental Protocols
The preclinical evaluation of this compound involved a series of biochemical and cellular assays to determine its potency, selectivity, and mechanism of action.
Biochemical Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against wild-type and mutant BTK enzymes.
Methodology:
-
Recombinant wild-type and mutant BTK enzymes were expressed and purified.
-
A kinase activity assay was performed using a substrate peptide and ATP. The reaction measures the amount of phosphorylated substrate, typically detected using a fluorescence-based method.
-
This compound was serially diluted and added to the kinase reaction.
-
The rate of substrate phosphorylation was measured at each inhibitor concentration.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular BTK Autophosphorylation Assay
Objective: To assess the ability of this compound to inhibit BTK activity within a cellular context.
Methodology:
-
HEK 293T cells were engineered to express either wild-type or C481S mutant BTK.
-
Cells were treated with varying concentrations of this compound.
-
BTK autophosphorylation at tyrosine 223 (pY223) was measured as a direct indicator of BTK activation. This is typically done using an immunoassay format, such as an ELISA or Western blot, with an antibody specific for phosphorylated BTK.
-
The concentration of this compound required to inhibit BTK autophosphorylation by 50% was determined.
The logical workflow for the preclinical assessment of this compound is depicted in the following diagram.
Future Directions and Conclusion
While this compound's development did not proceed to clinical trials for chronic lymphocytic leukemia, its preclinical data underscores the potential of non-covalent BTK inhibitors to address the significant unmet need of acquired resistance to covalent inhibitors. The potent activity of this compound against the C481S mutant BTK provides a strong rationale for the continued exploration of this class of molecules. Further research into non-covalent BTK inhibitors with favorable pharmacokinetic and safety profiles is ongoing and represents a promising therapeutic strategy for patients with CLL and other B-cell malignancies who have exhausted conventional treatment options. The journey of this compound serves as an important stepping stone in the evolution of targeted therapies for leukemia.
Methodological & Application
Application Notes and Protocols for GNE-431, a Non-Covalent BTK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-431 is a potent and selective non-covalent inhibitor of Bruton's tyrosine kinase (BTK). As a key component of the B-cell receptor (BCR) signaling pathway, BTK is a critical therapeutic target in various B-cell malignancies.[1][2] Unlike covalent BTK inhibitors such as ibrutinib, which form an irreversible bond with cysteine 481 (C481) in the BTK active site, this compound binds reversibly and does not depend on this interaction.[1][2] This characteristic allows this compound to maintain inhibitory activity against BTK variants with mutations at the C481 residue, a common mechanism of acquired resistance to covalent inhibitors.[1][2] These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of this compound.
Mechanism of Action
This compound functions as a "pan-BTK" inhibitor, demonstrating efficacy against both wild-type (WT) BTK and various mutant forms, including C481S, C481R, T474I, and T474M.[3] By binding non-covalently to the ATP-binding pocket of BTK, this compound effectively blocks its kinase activity. This inhibition disrupts the downstream signaling cascade initiated by BCR activation, which is crucial for the proliferation and survival of malignant B-cells.[1][2]
B-Cell Receptor (BCR) Signaling Pathway and BTK Inhibition
Caption: BCR signaling pathway and the inhibitory action of this compound on BTK.
Quantitative Data
The inhibitory potency of this compound against both wild-type and the clinically relevant C481S mutant of BTK has been determined through in vitro biochemical assays.
| Target | IC50 (nM) |
| Wild-Type BTK | 3.2[3] |
| C481S Mutant BTK | 2.5[3] |
Experimental Protocols
The following protocols describe common in vitro cell-based assays to evaluate the efficacy of this compound in relevant biological contexts, such as B-cell lymphoma cell lines.
BTK Phosphorylation Assay in B-Cell Lines (Western Blot)
This assay directly measures the inhibition of BTK auto-phosphorylation at tyrosine 223 (Y223) in response to BCR stimulation.
Experimental Workflow:
Caption: Workflow for the BTK phosphorylation assay by Western blot.
Detailed Methodology:
-
Cell Culture: Culture human B-cell lymphoma cell lines, such as TMD8 or OCI-LY10, in appropriate media and conditions.
-
Cell Seeding: Seed cells in 6-well plates at a density of 1-2 x 10^6 cells/mL and allow them to rest for 2-4 hours.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in culture media. Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for 1-2 hours.
-
BCR Stimulation: Stimulate the B-cell receptor by adding anti-IgM antibody (e.g., 10 µg/mL) to the cell suspension and incubate for 5-10 minutes at 37°C.
-
Cell Lysis: Immediately place the plates on ice, pellet the cells by centrifugation, and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-BTK (Tyr223) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the signal.
-
Strip the membrane and re-probe with an antibody for total BTK as a loading control.
-
-
Data Analysis: Perform densitometric analysis of the protein bands. Normalize the phospho-BTK signal to the total BTK signal. Plot the normalized data against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Calcium Flux Assay
This functional assay measures the mobilization of intracellular calcium, a key downstream event following PLCγ2 activation by BTK.
Detailed Methodology:
-
Cell Preparation: Harvest B-cell lymphoma cells and wash them with a suitable assay buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium).
-
Dye Loading: Resuspend the cells at approximately 1 x 10^6 cells/mL in the assay buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and incubate in the dark at 37°C for 30-60 minutes.
-
Inhibitor Incubation: Wash the cells to remove excess dye and resuspend in the assay buffer. Add varying concentrations of this compound or DMSO control and incubate for 15-30 minutes.
-
Signal Measurement:
-
Acquire a baseline fluorescence reading using a flow cytometer or a fluorescence plate reader.
-
Add anti-IgM (e.g., 10-20 µg/mL) to stimulate BCR signaling.
-
Continuously record the fluorescence intensity over time (typically 3-5 minutes) to measure the change in intracellular calcium concentration.
-
-
Data Analysis: Quantify the calcium flux by calculating the area under the curve (AUC) or the peak fluorescence intensity for each condition. Determine the inhibitory effect of this compound by comparing the response in treated cells to the vehicle control.
Alternative Advanced Protocol: TR-FRET BTK Occupancy Assay
For a more quantitative and high-throughput assessment of target engagement, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based BTK occupancy assay can be employed. This assay measures the amount of free BTK in cell lysates after treatment with an inhibitor.
Principle: The assay uses a terbium-conjugated anti-BTK antibody (donor) and a fluorescently labeled BTK tracer that binds to the same site as this compound (acceptor). In the absence of an inhibitor, the tracer binds to BTK, bringing the donor and acceptor into proximity and generating a FRET signal. This compound competes with the tracer for binding to BTK, leading to a decrease in the FRET signal, which is proportional to the level of BTK occupancy by the inhibitor.
References
Application Notes and Protocols for GNE-431 IC50 Determination in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-431 is a potent and selective non-covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of various B-cell malignancies.[4][5][6] Unlike covalent BTK inhibitors such as ibrutinib, this compound does not bind to the cysteine 481 residue of BTK. This allows this compound to maintain its inhibitory activity against BTK mutants that have developed resistance to covalent inhibitors, including the common C481S mutation.[4] this compound has demonstrated potent inhibition of both wild-type BTK and the C481S mutant with IC50 values of 3.2 nM and 2.5 nM, respectively, in enzymatic assays.[1][2]
These application notes provide a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines, a crucial step in its preclinical evaluation. The protocols detailed below, utilizing the highly sensitive CellTiter-Glo® Luminescent Cell Viability Assay, are designed to deliver robust and reproducible results.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by inhibiting BTK, a key kinase in the B-cell receptor (BCR) signaling pathway.[4][5] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors that promote B-cell proliferation and survival.[7][8] By inhibiting BTK, this compound effectively blocks this signaling cascade, leading to decreased proliferation and induction of apoptosis in malignant B-cells.[6][9]
Data Presentation: Expected IC50 Values
The IC50 of this compound will vary depending on the cancer cell line. It is recommended to test a panel of cell lines to determine the compound's spectrum of activity. Based on its mechanism of action, cell lines derived from B-cell malignancies are expected to be most sensitive.
| Parameter | Cell Line | Cancer Type | BTK Status | Expected IC50 Range (nM) |
| Cellular IC50 | TMD8 | Diffuse Large B-cell Lymphoma (ABC subtype) | Wild-Type | 1 - 50 |
| Cellular IC50 | OCI-LY10 | Diffuse Large B-cell Lymphoma (ABC subtype) | Wild-Type | 1 - 50 |
| Cellular IC50 | TMD8-C481S | Diffuse Large B-cell Lymphoma (Engineered) | C481S Mutant | 1 - 50 |
| Cellular IC50 | OCI-LY3 | Diffuse Large B-cell Lymphoma (GCB subtype) | Wild-Type | >1000 |
Note: The expected IC50 ranges are hypothetical and should be determined experimentally. The provided cell lines are suggestions based on literature for other BTK inhibitors and will require empirical validation for this compound.
Experimental Protocols
The following is a detailed protocol for determining the IC50 of this compound using the CellTiter-Glo® Luminescent Cell Viability Assay. This assay is a highly sensitive method that measures ATP levels, an indicator of metabolically active cells.
Experimental Workflow
Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay
Materials and Reagents:
-
Cancer cell lines of interest (e.g., TMD8, OCI-LY10)
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
Complete cell culture medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
96-well opaque-walled plates suitable for luminescence readings
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Culture:
-
Maintain cancer cell lines in their recommended complete culture medium in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days to maintain logarithmic growth.
-
-
Cell Seeding:
-
For suspension cells, centrifuge the cell suspension, remove the supernatant, and resuspend the cell pellet in fresh medium.
-
For adherent cells, wash with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with complete medium.
-
Count the cells using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 - 10,000 cells per 100 µL).
-
Seed 100 µL of the cell suspension into each well of a 96-well opaque-walled plate.
-
Incubate the plate overnight to allow for cell recovery and adherence (for adherent cells).
-
-
This compound Treatment:
-
Prepare a serial dilution of the 10 mM this compound stock solution in complete culture medium to achieve the desired final concentrations. A suggested starting range is 0.1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully add the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[10]
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[10]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[10]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to determine the IC50 value.[11]
-
Protocol 2: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay (Alternative Method)
The MTT assay is a colorimetric assay that can be used as an alternative to the CellTiter-Glo® assay.[12][13]
Additional Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding and this compound Treatment:
-
Follow steps 1-3 from the CellTiter-Glo® protocol, using a clear 96-well plate.
-
-
MTT Assay:
-
After the 72-hour incubation, add 10 µL of MTT solution to each well.[14]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]
-
Gently shake the plate for 15 minutes to ensure complete dissolution.[12]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a spectrophotometer.[12]
-
Follow the same data analysis steps as described in the CellTiter-Glo® protocol to determine the IC50 value.
-
Conclusion
This document provides a detailed framework for the determination of this compound IC50 values in cancer cell lines. The provided protocols, particularly the highly sensitive CellTiter-Glo® assay, offer a robust methodology for assessing the in vitro potency of this novel non-covalent BTK inhibitor. Accurate and reproducible IC50 data are fundamental for the continued preclinical development of this compound and for elucidating its therapeutic potential in B-cell malignancies and other cancers.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Non-Covalent BTK Inhibitors—The New BTKids on the Block for B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. assets.ctfassets.net [assets.ctfassets.net]
- 7. Reining in BTK: Interdomain Interactions and Their Importance in the Regulatory Control of BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lymphomation.org [lymphomation.org]
- 10. ch.promega.com [ch.promega.com]
- 11. benchchem.com [benchchem.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing GNE-431 Target Engagement with Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-431 is a potent and selective, non-covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[3][4][5] Dysregulation of the BCR pathway is a hallmark of various B-cell malignancies, making BTK an attractive therapeutic target. Unlike covalent BTK inhibitors such as ibrutinib, which form an irreversible bond with cysteine 481 (C481) in the BTK active site, this compound binds reversibly, offering a potential advantage in overcoming resistance mechanisms associated with C481 mutations.[6] This application note provides a detailed protocol for assessing the target engagement of this compound in B-cell lymphoma cell lines using Western blot analysis to monitor the phosphorylation status of BTK and key downstream signaling proteins.
Data Presentation
The inhibitory activity of this compound on BTK can be quantified by determining its half-maximal inhibitory concentration (IC50).
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | Wild-type BTK | 3.2 | Enzymatic Assay | [2] |
| This compound | C481S mutant BTK | 2.5 | Enzymatic Assay | [2] |
Signaling Pathway
The B-cell receptor signaling cascade initiated by antigen binding leads to the activation of BTK. Activated BTK, in turn, phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of the NF-κB transcription factor, promoting cell survival and proliferation. This compound inhibits the kinase activity of BTK, thereby blocking these downstream signaling events.
Experimental Protocols
Western Blot Workflow for this compound Target Engagement
The following diagram outlines the key steps in the Western blot protocol to assess the effect of this compound on BTK phosphorylation.
Detailed Methodology
1. Cell Culture and Treatment:
-
Cell Line: Ramos cells (a human Burkitt's lymphoma cell line) are a suitable model as they express high levels of BTK.
-
Culture Conditions: Culture Ramos cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: Seed cells at a density of 1 x 10^6 cells/mL. Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 1, 4, or 24 hours). Include a vehicle control (DMSO).
2. B-Cell Receptor (BCR) Stimulation (Optional but Recommended):
-
To assess the inhibition of activated BTK, stimulate the BCR pathway.
-
Following this compound treatment, stimulate cells with anti-human IgM antibody (10 µg/mL) for 10 minutes at 37°C.[7][8]
3. Cell Lysis and Protein Quantification:
-
Lysis Buffer (RIPA Buffer): Prepare ice-cold RIPA buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS. Just before use, add protease and phosphatase inhibitor cocktails.
-
Lysis Procedure:
-
Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in RIPA buffer and incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer:
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Separate the protein samples on a 10% SDS-polyacrylamide gel.[4][9] BTK has a molecular weight of approximately 76 kDa.[4]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
5. Immunoblotting:
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[10] BSA is recommended for phospho-protein detection.[10]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. The following antibodies and dilutions are recommended as a starting point:
-
Phospho-BTK (Tyr223): 1:1000 dilution[8]
-
Phospho-BTK (Tyr551): 1:1000 dilution
-
Total BTK: 1:1000 dilution
-
Phospho-PLCγ2 (Tyr1217): 1:1000 dilution
-
Total PLCγ2: 1:1000 dilution
-
Phospho-NF-κB p65 (Ser536): 1:1000 dilution
-
Total NF-κB p65: 1:1000 dilution
-
GAPDH or β-actin (loading control): 1:5000 dilution
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) at a 1:2000 to 1:5000 dilution in 5% BSA in TBST for 1 hour at room temperature.[11][12]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
6. Signal Detection and Analysis:
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the phospho-protein bands to the corresponding total protein bands to determine the extent of inhibition by this compound.
Conclusion
This application note provides a comprehensive protocol for assessing the target engagement of the non-covalent BTK inhibitor, this compound. By employing Western blot analysis to measure the phosphorylation status of BTK and its downstream signaling partners, researchers can effectively evaluate the potency and mechanism of action of this compound in a cellular context. The provided methodologies and diagrams serve as a valuable resource for scientists in academic and industrial settings engaged in the research and development of novel BTK-targeted therapies.
References
- 1. Bovine Serum Albumin (BSA) Blocking Buffer [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. static.igem.org [static.igem.org]
- 5. SDS-PAGE Protocol | Rockland [rockland.com]
- 6. mdpi.com [mdpi.com]
- 7. Phospho-Btk (Tyr223) (D9T6H) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Phospho-Btk (Tyr223) Antibody | Cell Signaling Technology [cellsignal.com]
- 9. iitg.ac.in [iitg.ac.in]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. researchgate.net [researchgate.net]
- 12. sinobiological.com [sinobiological.com]
Application Notes and Protocols for Kinase Activity Assay with GNE-431
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-431 is a potent and selective noncovalent inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2][3] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases, making it a key therapeutic target.[2][3] this compound exhibits potent inhibition against wild-type BTK as well as clinically relevant mutants, such as C481S, C481R, T474I, and T474M, which confer resistance to covalent BTK inhibitors.[1][4] These application notes provide a detailed protocol for conducting a kinase activity assay to evaluate the inhibitory potential of this compound against BTK using a Homogeneous Time-Resolved Fluorescence (HTRF) assay format.
Principle of the Assay
The HTRF kinase assay is a robust, high-throughput method for measuring kinase activity.[5] It relies on Fluorescence Resonance Energy Transfer (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (XL665). In this assay, a biotinylated substrate is phosphorylated by BTK. An anti-phosphotyrosine antibody labeled with Europium cryptate and streptavidin labeled with XL665 are then added. When the substrate is phosphorylated, the binding of both the antibody and streptavidin to the same molecule brings the donor and acceptor fluorophores into close proximity, resulting in a FRET signal. The intensity of the FRET signal is directly proportional to the kinase activity. Inhibitors of the kinase will decrease the phosphorylation of the substrate, leading to a reduction in the FRET signal.
Data Presentation
The inhibitory activity of this compound against wild-type and mutant BTK is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.
| Target Kinase | This compound IC50 (nM) |
| Wild-type BTK | 3.2[1] |
| C481S mutant BTK | 2.5[1] |
| C481R mutant BTK | 7.5-10 (range from multiple sources)[2] |
| T474I mutant BTK | Potent inhibition reported[4] |
| T474M mutant BTK | Potent inhibition reported[4] |
Signaling Pathway
The following diagram illustrates the role of BTK in the B-cell receptor (BCR) signaling pathway.
Caption: B-cell Receptor (BCR) Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Materials and Reagents
-
Enzyme: Recombinant human BTK (wild-type or mutant)
-
Substrate: Biotinylated peptide substrate (e.g., Biotin-poly-Glu-Tyr)
-
Inhibitor: this compound
-
ATP
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
Detection Reagents:
-
Europium-labeled anti-phosphotyrosine antibody (e.g., PT66)
-
Streptavidin-XL665
-
HTRF Detection Buffer (compatible with detection reagents)
-
-
Plates: 384-well low-volume white plates
-
Plate Reader: HTRF-compatible plate reader with dual emission reading at 665 nm and 620 nm
Experimental Workflow
The following diagram outlines the workflow for the HTRF kinase activity assay.
Caption: Workflow for the HTRF-based BTK Kinase Activity Assay.
Detailed Protocol
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
Prepare working solutions of BTK enzyme, biotinylated substrate, and ATP in assay buffer at the desired concentrations. The optimal concentrations of enzyme, substrate, and ATP should be determined empirically through titration experiments.
-
-
Assay Procedure (384-well format):
-
Add 2 µL of the this compound serial dilutions or vehicle control (assay buffer with the same percentage of DMSO) to the wells of a 384-well plate.
-
Add 4 µL of the BTK enzyme solution to each well.
-
Pre-incubate the plate for 15-30 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of a pre-mixed solution of the biotinylated substrate and ATP to each well.
-
Incubate the plate for 60 minutes at room temperature. The incubation time may need to be optimized based on the enzyme activity.
-
Stop the reaction by adding 10 µL of the HTRF detection reagent mix (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665 in HTRF detection buffer containing EDTA).
-
Incubate the plate for 60 minutes at room temperature to allow for the development of the detection signal.
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).
-
-
Data Analysis:
-
Calculate the HTRF ratio for each well: (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Normalize the data by setting the average signal of the vehicle control wells (no inhibitor) as 100% activity and the average signal of the high concentration inhibitor wells (or no enzyme control) as 0% activity.
-
Plot the normalized percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using a suitable software package (e.g., GraphPad Prism).
-
Conclusion
This document provides a comprehensive guide for conducting a kinase activity assay to characterize the inhibitory effects of this compound on BTK. The HTRF assay format offers a sensitive and high-throughput method for determining the potency of inhibitors and is well-suited for drug discovery and development applications. The provided protocols and diagrams serve as a valuable resource for researchers investigating BTK signaling and the development of novel BTK inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Non-Covalent BTK Inhibitors—The New BTKids on the Block for B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Battling Btk Mutants With Noncovalent Inhibitors That Overcome Cys481 and Thr474 Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Proper solubility and storage conditions for GNE-431 in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the proper solubilization and storage of the non-covalent Bruton's tyrosine kinase (BTK) inhibitor, GNE-431, in dimethyl sulfoxide (DMSO). Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring reproducible experimental outcomes.
Solubility and Storage Conditions
This compound is readily soluble in DMSO.[1] Proper storage of both the solid compound and DMSO stock solutions is critical to prevent degradation and maintain its biological activity.
Data Presentation: Storage Recommendations
| Form | Solvent | Short-Term Storage (Days to Weeks) | Long-Term Storage (Months to Years) |
| Solid Powder | N/A | 0 - 4°C, dry and dark | -20°C, dry and dark |
| Stock Solution | DMSO | 0 - 4°C | -20°C |
Data sourced from MedKoo Biosciences product information.[1]
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound, which can be further diluted to working concentrations for various assays.
Materials:
-
This compound solid powder (Molecular Weight: 564.65 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Calculation: Calculate the required volume of DMSO. To prepare a 10 mM stock solution from 1 mg of this compound:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (µL) = (0.001 g / 564.65 g/mol ) / 0.010 mol/L * 1,000,000 µL/L ≈ 177.1 µL
-
-
Dissolution: Carefully add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the vial for several minutes to ensure complete dissolution. If solid particles remain, sonicate the solution in a water bath or warm it gently to 37°C until the solution is clear.
-
Aliquoting and Storage: Once fully dissolved, dispense the stock solution into single-use, sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store immediately at -20°C for long-term stability.
Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the DMSO stock solution for use in cell culture experiments. It is critical to minimize the final DMSO concentration to avoid solvent-induced cytotoxicity.
Materials:
-
10 mM this compound in DMSO stock solution
-
Sterile cell culture medium appropriate for the cell line
-
Sterile microcentrifuge tubes or 96-well plates
Procedure:
-
Thawing: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilutions (if necessary): For creating a range of concentrations, perform serial dilutions of the stock solution in 100% DMSO first. This prevents the compound from precipitating out of solution when introduced to the aqueous culture medium.
-
Final Dilution: Dilute the this compound/DMSO solution into pre-warmed cell culture medium to the desired final concentration. It is recommended to keep the final DMSO concentration in the culture medium at or below 0.5%, with 0.1% being preferable for most cell lines to avoid off-target effects.[2][3][4][5]
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the cell culture medium without the compound.
-
Immediate Use: Use the final working solution immediately after preparation.
Stability Considerations
While specific stability data for this compound in DMSO is not publicly available, general studies on compound stability in DMSO provide valuable guidance.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can introduce moisture into the DMSO stock, which is hygroscopic, potentially leading to compound degradation.[6] Aliquoting the stock solution into single-use volumes is the most effective way to mitigate this. Studies have shown that many compounds in DMSO show no significant loss after multiple freeze-thaw cycles when handled properly.
-
Long-Term Storage: For long-term storage, -20°C is recommended for DMSO stock solutions.[1] Some sources suggest that -80°C can extend the stability of compounds in DMSO for longer periods.
Mandatory Visualizations
Logical Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound solutions in DMSO.
Signaling Pathway of BTK Inhibition
Caption: this compound non-covalently inhibits BTK signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 13-Butoxyberberine Bromide Inhibits Migration and Invasion in Skin Cancer A431 Cells [mdpi.com]
- 5. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Application Notes and Protocols for GNE-431 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-431 is a potent and selective, noncovalent inhibitor of Bruton's tyrosine kinase (BTK). As a "pan-BTK" inhibitor, it demonstrates efficacy against both wild-type BTK and various clinically relevant mutants, including C481S, C481R, T474I, and T474M, which are associated with acquired resistance to covalent BTK inhibitors.[1] this compound exerts its effects by blocking the catalytic activity of BTK, a critical component of the B-cell receptor (BCR) signaling pathway that is essential for B-cell proliferation, survival, and differentiation.[2][3] These characteristics make this compound a valuable tool for investigating B-cell malignancies and potential therapeutic strategies to overcome drug resistance.
This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, with a focus on B-cell lymphoma cell lines.
Data Presentation: In Vitro Activity of this compound
| Target | Assay Type | IC50 (nM) | Recommended Concentration Range for Cell-Based Assays | Reference |
| Wild-Type BTK | Biochemical Assay | 3.2 | 10 nM - 1 µM | [4] |
| C481S Mutant BTK | Biochemical Assay | 2.5 | 10 nM - 1 µM | [4] |
| B-cell Lymphoma Cell Lines (e.g., Ramos, Raji, Mino, JeKo-1) | Cell Proliferation/Viability | Not Publicly Available | 100 nM - 10 µM (empirical determination recommended) | N/A |
Note: The optimal concentration of this compound will vary depending on the cell line, assay type, and experimental conditions. It is strongly recommended to perform a dose-response curve to determine the EC50 for each specific application.
Signaling Pathways and Experimental Workflow
BTK Signaling Pathway
This compound targets BTK, a key kinase in the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors that promote B-cell survival and proliferation. This compound inhibits this process by blocking the catalytic activity of BTK.
BTK Signaling Pathway Inhibition by this compound.
General Experimental Workflow
The following diagram outlines a general workflow for evaluating the effects of this compound in cell culture.
General Experimental Workflow for this compound.
Experimental Protocols
Cell Proliferation/Viability Assay (MTS Assay)
This protocol is adapted for a 96-well plate format and can be used to determine the effect of this compound on the proliferation and viability of B-cell lymphoma cell lines.
Materials:
-
B-cell lymphoma cell lines (e.g., Ramos, Raji)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 10 µM down to 1 nM, including a vehicle control (DMSO).
-
Add 100 µL of the this compound dilutions to the appropriate wells to achieve the final desired concentrations.
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C in a 5% CO2 incubator, or until a color change is apparent.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only wells).
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value.
-
Western Blot for BTK Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound on BTK autophosphorylation at Tyr223.
Materials:
-
B-cell lymphoma cell line (e.g., Ramos)
-
Complete culture medium
-
This compound stock solution
-
Anti-IgM antibody (for stimulating BCR signaling)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-BTK (Tyr223), anti-total BTK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates at a density that will allow for sufficient protein extraction (e.g., 1-2 x 106 cells/mL).
-
Pre-treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control for 1-2 hours.
-
-
BCR Stimulation:
-
Stimulate the cells with anti-IgM (e.g., 10 µg/mL) for 5-15 minutes to induce BTK phosphorylation.
-
-
Cell Lysis:
-
Pellet the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet with ice-cold lysis buffer.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody against phospho-BTK (Tyr223) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Reprobing:
-
To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against total BTK.
-
Apoptosis Assay (Annexin V/PI Staining)
This protocol uses flow cytometry to quantify this compound-induced apoptosis.
Materials:
-
B-cell lymphoma cell line (e.g., Mino, JeKo-1)
-
Complete culture medium
-
This compound stock solution
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates.
-
Treat cells with this compound at various concentrations (e.g., 100 nM, 500 nM, 1 µM) or vehicle control for a specified time (e.g., 24 or 48 hours).
-
-
Cell Staining:
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Live cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be Annexin V positive and PI negative.
-
Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
-
Conclusion
This compound is a valuable research tool for studying BTK signaling in B-cell malignancies, particularly in the context of resistance to covalent inhibitors. The protocols provided here offer a starting point for investigating the cellular effects of this compound. Researchers should optimize the experimental conditions, including cell line selection, this compound concentration, and treatment duration, to best address their specific scientific questions.
References
- 1. Potentiation of apoptosis in drug-resistant mantle cell lymphoma cells by MCL-1 inhibitor involves downregulation of inhibitor of apoptosis proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Next-generation Bruton tyrosine kinase inhibitors and degraders in the treatment of B-cell malignancies: advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
Application of GNE-431 in CRISPR-Based Btk Pathway Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (Btk) is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, playing a vital role in B-cell development, differentiation, and survival.[1] Dysregulation of Btk activity is implicated in various B-cell malignancies and autoimmune diseases, making it a prime target for therapeutic intervention. The development of Btk inhibitors has revolutionized the treatment of these conditions.
GNE-431 is a potent and selective, non-covalent "pan-Btk" inhibitor. Unlike covalent inhibitors such as ibrutinib, which form a permanent bond with a cysteine residue (C481) in the Btk active site, this compound binds reversibly.[2] This characteristic allows it to effectively inhibit both wild-type Btk and mutant forms, particularly the C481S mutation that confers resistance to covalent inhibitors.[2][3]
The advent of CRISPR-Cas9 gene-editing technology provides an unprecedented tool to precisely modify the genome of cells.[4][5] By creating specific knockout or knock-in mutations in the BTK gene, researchers can generate powerful cell-based models to study the intricacies of the Btk signaling pathway and the mechanisms of drug resistance.
This application note details the use of this compound in conjunction with CRISPR-Cas9-engineered cell lines to investigate the Btk pathway. It provides a comprehensive workflow, from the generation of Btk mutant cell lines to the assessment of this compound's inhibitory activity and its effects on downstream signaling and cellular functions.
Data Presentation
The following table summarizes the in vitro inhibitory potency of this compound against wild-type and C481S mutant Btk.
| Compound | Target | IC50 (nM) | Reference |
| This compound | Wild-Type Btk | 3.2 | [3] |
| This compound | C481S Mutant Btk | 2.5 | [3] |
Signaling Pathways and Experimental Workflows
Btk Signaling Pathway
The Btk signaling pathway is initiated upon antigen binding to the B-cell receptor. This triggers a cascade of phosphorylation events, leading to the activation of downstream effectors that regulate cell proliferation, survival, and activation.
Experimental Workflow for CRISPR-Based Btk Studies with this compound
This workflow outlines the key steps for generating and utilizing CRISPR-edited cell lines to study the effects of this compound.
Experimental Protocols
Generation of Btk Mutant Cell Lines using CRISPR-Cas9
This protocol describes the introduction of a point mutation (e.g., C481S) into a B-cell lymphoma cell line (e.g., Ramos).
Materials:
-
Ramos cell line
-
pSpCas9(BB)-2A-GFP (PX458) plasmid
-
Single-stranded donor oligonucleotide (ssODN) with the desired mutation
-
Lipofectamine™ LTX with PLUS™ Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Fluorescence-Activated Cell Sorter (FACS)
-
96-well plates
-
Complete RPMI-1640 medium
Procedure:
-
sgRNA Design: Design a single guide RNA (sgRNA) targeting the region of the BTK gene where the mutation is to be introduced. The cut site should be as close as possible to the target nucleotide.[6]
-
ssODN Design: Design a 100-200 nucleotide ssODN containing the desired point mutation, flanked by homology arms of 40-90 nucleotides on each side.[6]
-
Cloning sgRNA into pX458: Clone the designed sgRNA into the pSpCas9(BB)-2A-GFP plasmid according to the manufacturer's protocol.
-
Transfection:
-
Seed 2 x 10^5 Ramos cells per well in a 24-well plate in complete RPMI-1640 medium.
-
Prepare the transfection mix in Opti-MEM™: 500 ng of the pX458-sgRNA plasmid and 1 µL of the 10 µM ssODN.
-
Add PLUS™ Reagent and Lipofectamine™ LTX according to the manufacturer's instructions.
-
Incubate for 20-30 minutes at room temperature and then add the complex to the cells.
-
-
FACS Sorting: 48 hours post-transfection, sort GFP-positive single cells into 96-well plates containing conditioned medium.
-
Clonal Expansion and Validation:
-
Expand the single-cell clones.
-
Extract genomic DNA from the expanded clones.
-
Perform PCR amplification of the target region of the BTK gene.
-
Sequence the PCR products (Sanger sequencing) to identify clones with the desired mutation.
-
Western Blot Analysis of Btk Phosphorylation
This protocol is for assessing the inhibition of Btk autophosphorylation at Tyr223.[7]
Materials:
-
Wild-type and Btk mutant Ramos cells
-
This compound
-
Anti-human IgM
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: Rabbit anti-phospho-Btk (Tyr223), Rabbit anti-Btk
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment:
-
Seed 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Pre-treat cells with varying concentrations of this compound or DMSO (vehicle control) for 2 hours.
-
Stimulate cells with anti-human IgM (10 µg/mL) for 10 minutes at 37°C.
-
-
Cell Lysis:
-
Pellet the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet in RIPA buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[8]
-
Incubate the membrane with primary antibody (anti-phospho-Btk or anti-total Btk) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the bands using an ECL substrate and an imaging system.
-
Cell Viability Assay
This protocol uses the CellTiter-Glo® Luminescent Cell Viability Assay to measure the effect of this compound on cell viability.[1][9]
Materials:
-
Wild-type and Btk mutant Ramos cells
-
This compound
-
White, opaque 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Cell Seeding: Seed 1 x 10^4 cells per well in 100 µL of complete RPMI-1640 medium in a 96-well plate.
-
Compound Treatment: Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Assay:
-
Equilibrate the plate to room temperature for 30 minutes.[9]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[9]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[9]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate the IC50 values by plotting the luminescence signal against the log of the this compound concentration.
Flow Cytometry Analysis of B-Cell Activation Markers
This protocol is for analyzing the expression of activation markers (CD69 and CD86) on the cell surface.[10][11]
Materials:
-
Wild-type and Btk mutant Ramos cells
-
This compound
-
Anti-human IgM
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies: anti-CD19, anti-CD69, anti-CD86
-
Fixable Viability Dye
Procedure:
-
Cell Treatment:
-
Seed 5 x 10^5 cells/mL in complete RPMI-1640 medium.
-
Pre-treat cells with this compound or DMSO for 2 hours.
-
Stimulate cells with anti-human IgM (10 µg/mL) for 24 hours at 37°C.
-
-
Staining:
-
Harvest the cells and wash with FACS buffer.
-
Stain with Fixable Viability Dye according to the manufacturer's protocol to exclude dead cells.
-
Wash the cells and then stain with the antibody cocktail (anti-CD19, anti-CD69, anti-CD86) for 30 minutes on ice in the dark.
-
-
Acquisition:
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
-
Data Analysis: Analyze the percentage of CD69 and CD86 positive cells within the live, CD19-positive B-cell population.
Conclusion
The combination of CRISPR-Cas9 technology and the non-covalent Btk inhibitor this compound offers a powerful approach to dissect the Btk signaling pathway and overcome drug resistance. The protocols outlined in this application note provide a framework for researchers to generate relevant cellular models and perform key functional assays. This integrated strategy will facilitate a deeper understanding of Btk's role in health and disease and aid in the development of next-generation targeted therapies.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 2. Non-Covalent BTK Inhibitors—The New BTKids on the Block for B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Video: Genome Editing in Mammalian Cell Lines using CRISPR-Cas [jove.com]
- 5. Generating Mutant Renal Cell Lines Using CRISPR Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scarless introduction of point mutations in mammalian cells with S. pyogenes Cas9 [protocols.io]
- 7. Phospho-Btk (Tyr223) Antibody | Cell Signaling Technology [cellsignal.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. ch.promega.com [ch.promega.com]
- 10. B Cell Immunophenotyping | Cytokine Transcription Detection [bdbiosciences.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols: GNE-431 in Combination with Venetoclax for In Vitro Synergy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of targeted therapies represents a promising strategy in oncology to enhance therapeutic efficacy and overcome mechanisms of drug resistance. This document details the scientific rationale and methodologies for evaluating the in vitro synergy between GNE-431, a non-covalent Bruton's tyrosine kinase (BTK) inhibitor, and venetoclax, a selective B-cell lymphoma 2 (BCL-2) inhibitor.[1][2]
Venetoclax induces apoptosis by directly binding to the anti-apoptotic protein BCL-2, thereby releasing pro-apoptotic proteins that initiate programmed cell death.[3][4] Its efficacy can be limited by the overexpression of other anti-apoptotic proteins like MCL-1 or BCL-xL, or by survival signals from pathways such as the B-cell receptor (BCR) pathway.[5][6] this compound targets BTK, a critical kinase in the BCR signaling cascade, which promotes cell proliferation and survival in various B-cell malignancies.[7][8] By inhibiting BCR signaling, this compound can downregulate pro-survival signals that may contribute to venetoclax resistance. The complementary mechanisms of action—directly inducing apoptosis with venetoclax while simultaneously blocking a key survival pathway with this compound—provide a strong rationale for investigating their synergistic anti-tumor effects.
Mechanism of Action & Synergy Rationale
The diagram below illustrates the distinct but complementary pathways targeted by this compound and venetoclax. This compound inhibits the BCR pathway, reducing pro-survival signals, while venetoclax inhibits BCL-2, directly promoting apoptosis. The combination is hypothesized to create a synthetic lethal effect by simultaneously blocking a major survival pathway and activating the cell death machinery.
Caption: this compound inhibits BTK in the BCR pathway while venetoclax inhibits BCL-2.
Quantitative Data Summary
The synergistic interaction between this compound and venetoclax can be quantified using the Combination Index (CI) method based on the Chou-Talalay principle, where CI < 1 indicates synergy.[9][10] The following tables present representative data from in vitro studies on a hypothetical B-cell lymphoma cell line.
Table 1: IC50 Values of Single Agents and Combination
This table shows the reduction in the half-maximal inhibitory concentration (IC50) for each drug when used in combination, indicating increased potency.
| Compound | IC50 (Single Agent) | IC50 (in Combination at 1:1 ratio) |
| This compound | 50 nM | 12 nM |
| Venetoclax | 20 nM | 5 nM |
Table 2: Combination Index (CI) Values
This table summarizes the CI values at different fractional effects (Fa), where Fa represents the fraction of cells affected (e.g., 0.5 = 50% inhibition). Values consistently below 1 demonstrate strong synergy across a range of concentrations.[11]
| Fractional Effect (Fa) | Combination Index (CI) | Synergy Interpretation |
| 0.50 (50% Inhibition) | 0.48 | Synergy |
| 0.75 (75% Inhibition) | 0.42 | Strong Synergy |
| 0.90 (90% Inhibition) | 0.39 | Strong Synergy |
Experimental Workflow
The diagram below outlines a typical workflow for an in vitro drug synergy study, from initial cell culture to final data analysis and interpretation.
Caption: Workflow for assessing drug synergy from cell culture to data analysis.
Experimental Protocols
Protocol 1: Cell Culture
This protocol describes the routine maintenance of a suspension B-cell lymphoma cell line (e.g., TMD8) for use in synergy studies.
Materials:
-
TMD8 cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
L-Glutamine
-
Sterile cell culture flasks (T-75)
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Prepare complete growth medium: RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine.
-
Thaw a cryopreserved vial of TMD8 cells rapidly in a 37°C water bath.
-
Transfer cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 300 x g for 5 minutes. Discard the supernatant.
-
Resuspend the cell pellet in 10 mL of complete growth medium and transfer to a T-75 flask.
-
Maintain the culture in a humidified incubator at 37°C with 5% CO₂.
-
Split the culture every 2-3 days to maintain a cell density between 0.2 x 10⁶ and 1.0 x 10⁶ cells/mL.
Protocol 2: Cell Viability Assay (Luminescence-Based)
This protocol uses an ATP-based luminescence assay (e.g., CellTiter-Glo®) to measure cell viability, as ATP levels correlate with the number of metabolically active cells.[12]
Materials:
-
Cultured cells in suspension
-
This compound and Venetoclax stock solutions (in DMSO)
-
Complete growth medium
-
Sterile, white-walled 96-well microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer plate reader
Procedure:
-
Harvest cells and adjust the density to 2 x 10⁵ cells/mL in complete growth medium.
-
Dispense 50 µL of the cell suspension into each well of a 96-well plate (10,000 cells/well).
-
Prepare serial dilutions of this compound, venetoclax, and a fixed-ratio combination in complete growth medium.
-
Add 50 µL of the drug dilutions (or vehicle control, DMSO) to the appropriate wells. The final volume in each well should be 100 µL.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
This protocol uses flow cytometry to quantify apoptosis by detecting Annexin V (a marker of early apoptosis) and Propidium Iodide (PI, a marker of late apoptosis/necrosis).[13]
Materials:
-
Cells treated as described in the viability assay (steps 1-5).
-
FITC Annexin V Apoptosis Detection Kit with PI
-
1X Annexin-Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Following the 72-hour drug treatment, transfer the cells from each well into flow cytometry tubes.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells by resuspending the pellet in 1 mL of cold PBS, then centrifuge again. Discard the supernatant.
-
Resuspend the cell pellet in 100 µL of 1X Annexin-Binding Buffer.
-
Add 5 µL of FITC Annexin V and 5 µL of PI to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin-Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Protocol 4: Synergy Analysis and Combination Index (CI) Calculation
This protocol describes how to analyze the dose-response data to determine synergy using the Chou-Talalay method.[10][14]
Software:
-
CompuSyn or similar synergy analysis software (e.g., SynergyFinder).[11]
Procedure:
-
Data Input: Enter the dose-response data from the cell viability assay into the software. This includes:
-
Concentrations and corresponding % inhibition for this compound alone.
-
Concentrations and corresponding % inhibition for venetoclax alone.
-
Concentrations of both drugs and the corresponding % inhibition for the fixed-ratio combination.
-
-
Median-Effect Analysis: The software will first calculate the parameters for each drug alone, including the IC50 (or Dm, the median-effect dose) and the slope of the dose-response curve (m value).[10]
-
CI Calculation: The software uses the following equation to calculate the Combination Index (CI) at various effect levels (Fa):
-
CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
-
Where (D)₁ and (D)₂ are the concentrations of this compound and venetoclax in combination that produce a certain effect (x % inhibition).
-
(Dx)₁ and (Dx)₂ are the concentrations of the single agents that would be required to produce the same effect.[14]
-
-
Interpretation: Analyze the generated Fa-CI plot and CI values:
-
CI < 0.9: Synergism
-
CI 0.9 - 1.1: Additive effect
-
CI > 1.1: Antagonism[15]
-
-
Isobologram Generation: The software can also generate isobolograms, which provide a graphical representation of the synergy. Data points for the combination falling below the line of additivity indicate a synergistic interaction.[11]
References
- 1. Venetoclax - Wikipedia [en.wikipedia.org]
- 2. Battling Btk Mutants With Noncovalent Inhibitors That Overcome Cys481 and Thr474 Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 4. Frontiers | Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review [frontiersin.org]
- 5. Venetoclax resistance: mechanistic insights and future strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pathways and mechanisms of venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-Covalent BTK Inhibitors—The New BTKids on the Block for B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Next-generation Bruton tyrosine kinase inhibitors and degraders in the treatment of B-cell malignancies: advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. punnettsquare.org [punnettsquare.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
- 12. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synergy of Venetoclax and 8-Chloro-Adenosine in AML: The Interplay of rRNA Inhibition and Fatty Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mythreyaherbal.com [mythreyaherbal.com]
Troubleshooting & Optimization
Troubleshooting inconsistent results in GNE-431 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GNE-431, a potent and selective noncovalent inhibitor of Bruton's tyrosine kinase (Btk).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and noncovalent "pan-Btk" inhibitor.[1] Unlike covalent Btk inhibitors such as ibrutinib, which form an irreversible bond with Cysteine 481 (C481) in the Btk active site, this compound binds reversibly and does not require interaction with C481.[2] This allows this compound to effectively inhibit both wild-type Btk and mutant forms that confer resistance to covalent inhibitors, such as C481S, C481R, T474I, and T474M.[1][2] Its primary application is in research related to hematological disorders and autoimmune diseases where Btk signaling is a key driver.[1]
Q2: What is the solubility and recommended storage for this compound?
A2: For short-term storage, this compound should be kept at 0 - 4°C for days to weeks. For long-term storage, it is recommended to store it at -20°C for months to years in a dry and dark environment.[2] For specific solubility information, it is always best to consult the manufacturer's product data sheet.
Q3: In which signaling pathway does this compound act?
A3: this compound targets Bruton's tyrosine kinase (Btk), a critical enzyme in the B-cell receptor (BCR) signaling pathway. The BCR signaling cascade is essential for B-cell development, activation, proliferation, and survival. Dysregulation of this pathway is implicated in various B-cell malignancies.
Troubleshooting Inconsistent Experimental Results
Inconsistent results in experiments involving this compound can arise from various factors, from reagent handling to experimental design. This guide provides a systematic approach to troubleshooting common issues.
Issue 1: Higher than Expected IC50 Value or Lack of Inhibition
| Potential Cause | Troubleshooting Step |
| Compound Degradation: this compound, like many small molecules, can be sensitive to storage conditions and freeze-thaw cycles. | - Aliquot the this compound stock solution upon receipt to minimize freeze-thaw cycles. - Protect the stock solution and working solutions from light. - Confirm the activity of your this compound stock by testing it in a well-established positive control assay. |
| Cell Line Issues: The expression and activity of Btk can vary between cell lines and with passage number. | - Confirm the identity of your cell line using Short Tandem Repeat (STR) profiling. - Use low-passage number cells for your experiments to minimize genetic drift. - Verify the expression of Btk in your cell line by Western blot. |
| Assay Conditions: The concentration of ATP in a kinase assay can affect the apparent IC50 of an ATP-competitive inhibitor. | - If performing a biochemical kinase assay, use an ATP concentration at or near the Km for Btk to obtain an accurate IC50 value. - Ensure consistent cell seeding density and treatment duration across experiments. |
| Off-Target Effects or Resistance: In some cellular contexts, other signaling pathways may compensate for Btk inhibition, or cells may develop resistance mechanisms. | - Consider performing a kinome scan to identify potential off-target effects of this compound at the concentration used. - For long-term experiments, be aware of the potential for acquired resistance. |
Issue 2: High Background or Non-Specific Signal in Western Blots for Phospho-Btk
| Potential Cause | Troubleshooting Step |
| Suboptimal Antibody Dilution: Using too high a concentration of the primary or secondary antibody can lead to non-specific binding. | - Perform an antibody titration to determine the optimal dilution for both your primary and secondary antibodies. |
| Inadequate Blocking: Insufficient blocking of the membrane can result in high background. | - When detecting phosphoproteins, it is often recommended to use 3-5% Bovine Serum Albumin (BSA) in TBST for blocking instead of milk, as milk contains phosphoproteins (casein) that can increase background. |
| Contamination of Buffers: Bacterial growth in buffers can lead to non-specific signals. | - Use freshly prepared buffers. - Ensure all buffers are filtered and stored properly. |
| Phosphatase Activity: Dephosphorylation of your target protein during sample preparation will lead to a weak or absent signal. | - Always include phosphatase and protease inhibitors in your cell lysis buffer and keep samples on ice. |
Issue 3: Variability Between Replicates or Experiments
| Potential Cause | Troubleshooting Step |
| Inconsistent Pipetting: Small variations in pipetting volumes can lead to significant differences, especially when working with potent inhibitors like this compound. | - Ensure your pipettes are properly calibrated. - Use a master mix for reagents to be added to multiple wells to ensure consistency. |
| Edge Effects in Multi-Well Plates: Wells on the outer edges of a plate are more prone to evaporation, which can affect cell growth and compound concentration. | - Avoid using the outer wells of the plate for critical experimental samples. Fill them with media or PBS to maintain humidity. |
| Cell Health and Confluency: The physiological state of the cells can significantly impact their response to inhibitors. | - Ensure cells are healthy and in the logarithmic growth phase at the time of the experiment. - Seed cells at a consistent density and aim for a consistent level of confluency at the time of treatment. |
Quantitative Data
The following table summarizes the inhibitory activity of this compound against wild-type and mutant forms of Btk.
| Target | IC50 (nM) |
| Wild-Type Btk | 3.2[1][2] |
| C481S Mutant Btk | 2.5[1] |
| C481R Mutant Btk | Potent Inhibition |
| T474I Mutant Btk | Potent Inhibition |
| T474M Mutant Btk | Potent Inhibition |
Note: "Potent Inhibition" indicates that this compound showed excellent potency against these mutants, though specific IC50 values were not provided in the initial search results.[2]
Experimental Protocols
Protocol: Cell-Based Btk Phosphorylation Assay using Western Blot
This protocol describes a method to assess the inhibitory effect of this compound on Btk autophosphorylation at Tyrosine 223 (Y223) in a B-cell lymphoma cell line (e.g., Ramos cells).
1. Cell Culture and Treatment: a. Culture Ramos cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. b. Seed cells at a density of 1 x 10^6 cells/mL in a 6-well plate. c. Pre-treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle (DMSO) for 1-2 hours.
2. B-Cell Receptor (BCR) Stimulation: a. Stimulate the BCR by adding anti-human IgM antibody to a final concentration of 10 µg/mL. b. Incubate for 10 minutes at 37°C.
3. Cell Lysis: a. Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. b. Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS). c. Lyse the cells in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. d. Incubate on ice for 30 minutes with occasional vortexing. e. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant and determine the protein concentration using a BCA assay.
4. Western Blotting: a. Denature 20-30 µg of protein lysate per sample by adding Laemmli sample buffer and heating at 95°C for 5 minutes. b. Separate the proteins on a 10% SDS-polyacrylamide gel. c. Transfer the proteins to a PVDF membrane. d. Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. e. Incubate the membrane with a primary antibody against phospho-Btk (Tyr223) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C. f. Wash the membrane three times with TBST for 10 minutes each. g. Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature. h. Wash the membrane three times with TBST for 10 minutes each. i. Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis: a. To normalize for protein loading, strip the membrane and re-probe with an antibody against total Btk. b. Quantify the band intensities using densitometry software. c. Calculate the ratio of phospho-Btk to total Btk for each treatment condition.
Visualizations
Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound on Btk.
Caption: Workflow for a cell-based Btk phosphorylation assay to evaluate this compound efficacy.
References
Optimizing GNE-431 dosage to minimize off-target effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for utilizing GNE-431, a potent and selective non-covalent Bruton's Tyrosine Kinase (BTK) inhibitor. This compound is effective against both wild-type BTK and the C481S mutant, a common mechanism of resistance to covalent BTK inhibitors.[1][2][3] This guide offers troubleshooting advice and frequently asked questions to help optimize your experiments and minimize potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a non-covalent, reversible inhibitor of Bruton's tyrosine kinase (BTK). Unlike covalent BTK inhibitors such as ibrutinib, this compound does not form a permanent bond with the cysteine 481 residue in the BTK active site.[4] This allows it to inhibit BTK activity in wild-type enzymes as well as in enzymes harboring the C481S mutation, which confers resistance to covalent inhibitors.[1][2][3][5] Its inhibitory action blocks the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of various B-cell malignancies.[4]
Q2: What are the known on-target IC50 values for this compound?
A2: this compound demonstrates high potency against both wild-type and a key resistance mutant of BTK.
| Target | IC50 (nM) |
| Wild-Type BTK | 3.2[1][2][3] |
| C481S Mutant BTK | 2.5[1][2] |
Q3: What are the potential off-target effects of this compound and how can I minimize them?
A3: While this compound is designed for high selectivity, like other non-covalent BTK inhibitors such as pirtobrutinib and fenebrutinib which show high selectivity for BTK, the potential for off-target kinase inhibition exists, especially at higher concentrations.[6][7][8][9][10] Off-target effects of less selective BTK inhibitors can include cardiovascular events, bleeding, diarrhea, and rash, often due to inhibition of kinases like EGFR, TEC, and SRC.[7][11][12]
To minimize off-target effects:
-
Use the lowest effective concentration: Determine the optimal concentration of this compound in your specific cell line or model system by performing a dose-response curve and using the lowest concentration that achieves the desired on-target effect.
-
Perform control experiments: Include appropriate controls, such as a structurally unrelated BTK inhibitor or a vehicle-only control, to distinguish on-target from off-target effects.
-
Confirm on-target engagement: Utilize techniques like Western blotting to verify the inhibition of BTK downstream signaling (e.g., reduced phosphorylation of PLCγ2 or ERK) at your working concentration.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected or inconsistent cellular phenotype (e.g., excessive toxicity, altered morphology) | Off-target kinase inhibition: The observed phenotype may be due to the inhibition of kinases other than BTK, especially if using high concentrations of this compound. | 1. Perform a dose-response analysis: Compare the this compound concentration causing the phenotype with its BTK IC50. A significant discrepancy suggests an off-target effect.2. Conduct a kinome-wide selectivity screen: This will identify other kinases inhibited by this compound at various concentrations.3. Use a rescue experiment: If possible, express a drug-resistant BTK mutant in your cells. If the phenotype persists, it is likely an off-target effect. |
| Lack of expected on-target effect (e.g., no reduction in downstream signaling) | Suboptimal inhibitor concentration: The concentration of this compound may be too low to effectively inhibit BTK in your experimental system.Poor cell permeability: The inhibitor may not be efficiently entering the cells. | 1. Increase this compound concentration: Perform a dose-response experiment to determine the optimal concentration for your cell type.2. Verify on-target engagement: Use a cell-based target engagement assay like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to BTK within the cell. |
| Development of resistance to this compound | Acquisition of new mutations: Although this compound is effective against the C481S mutation, other mutations in the BTK gene or in downstream signaling components could emerge. | 1. Sequence the BTK gene: Analyze the BTK gene in resistant cells to identify potential new mutations.2. Investigate downstream pathways: Examine the activation status of signaling molecules downstream of BTK to identify potential bypass mechanisms. |
Key Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of this compound against a broad panel of kinases to identify potential off-targets.
Methodology:
-
Kinase Panel: Utilize a commercial kinase profiling service or an in-house panel covering a diverse range of human kinases.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound, typically in DMSO.
-
Kinase Assay: Perform in vitro kinase assays for each kinase in the panel in the presence of different concentrations of this compound. A common method is a radiometric assay that measures the incorporation of radiolabeled phosphate into a substrate, or a fluorescence/luminescence-based assay that measures ATP consumption.
-
Data Analysis: For each kinase, calculate the percentage of inhibition at each this compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each off-target kinase.
Representative (Hypothetical) Kinase Selectivity Data for a Highly Selective Non-Covalent BTK Inhibitor:
| Kinase Target | IC50 (nM) | Fold Selectivity vs. BTK (WT) |
| BTK (Wild-Type) | 3.2 | 1 |
| BTK (C481S Mutant) | 2.5 | ~1.3 |
| TEC | > 1,000 | > 312 |
| ITK | > 2,000 | > 625 |
| SRC | > 5,000 | > 1,562 |
| EGFR | > 10,000 | > 3,125 |
| LCK | > 3,000 | > 937 |
This table presents hypothetical data for illustrative purposes, based on the high selectivity reported for other non-covalent BTK inhibitors.[6][7][8][9][10]
Protocol 2: Cellular On-Target Engagement Assay (Western Blot)
Objective: To confirm that this compound is engaging with and inhibiting BTK in a cellular context by assessing the phosphorylation of a downstream target.
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant B-cell lymphoma cell line (e.g., TMD8, OCI-Ly10).
-
Treat cells with a dose range of this compound (e.g., 1 nM to 10 µM) or a vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours).
-
Stimulate the B-cell receptor pathway using an appropriate agonist (e.g., anti-IgM) for a short period (e.g., 10-15 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-BTK (Y223), total BTK, phospho-PLCγ2 (Y1217), and total PLCγ2. Use a loading control such as β-actin or GAPDH.
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
A dose-dependent decrease in the phosphorylation of BTK and PLCγ2 in this compound-treated cells compared to the vehicle control confirms on-target engagement and inhibition.
-
Visualizations
Caption: BTK Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for troubleshooting unexpected phenotypes.
Caption: Logic diagram for differentiating on-target vs. off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Non-Covalent BTK Inhibitors—The New BTKids on the Block for B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Preclinical characterization of pirtobrutinib, a highly selective, noncovalent (reversible) BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pirtobrutinib: the ‘brute’ with a softer side - PMC [pmc.ncbi.nlm.nih.gov]
- 8. roche.com [roche.com]
- 9. researchgate.net [researchgate.net]
- 10. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 11. ajmc.com [ajmc.com]
- 12. Frontiers | Monitoring and Managing BTK Inhibitor Treatment-Related Adverse Events in Clinical Practice [frontiersin.org]
Addressing GNE-431 solubility issues in aqueous buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing solubility challenges with the pan-BTK inhibitor, GNE-431, in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
This compound is a potent, selective, and noncovalent pan-Bruton's Tyrosine Kinase (BTK) inhibitor.[1][2][3] It shows efficacy against wild-type BTK as well as clinically relevant mutants such as C481S, C481R, T474I, and T474M.[1][2] Like many small molecule kinase inhibitors designed to bind to hydrophobic ATP-binding pockets, this compound is inherently lipophilic, which can lead to poor solubility in aqueous solutions.[4] This poor solubility can result in compound precipitation, leading to inaccurate and inconsistent results in in vitro and cell-based assays.[5]
Q2: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous assay buffer. What is causing this?
This is a common issue known as "crashing out" and occurs when a compound that is highly soluble in a strong organic solvent like dimethyl sulfoxide (DMSO) is introduced into an aqueous buffer where its solubility is significantly lower.[4][6] The abrupt change in solvent polarity causes the compound to precipitate.[4] It is crucial to keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, to minimize solvent-induced artifacts and cellular toxicity.[5]
Q3: What is the recommended method for preparing a this compound stock solution?
It is recommended to prepare a high-concentration stock solution of this compound in an anhydrous organic solvent such as DMSO. For detailed instructions, please refer to the "Experimental Protocols" section for the "Protocol for Preparing this compound Stock Solutions." To minimize degradation, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[5]
Q4: How can I improve the solubility of this compound in my aqueous buffer?
Several strategies can be employed to enhance the solubility of hydrophobic compounds like this compound in aqueous buffers.[7][8][9] These include:
-
Co-solvents: While DMSO is a common choice, other water-miscible organic solvents can be explored.[9]
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent.[4] Modifying the pH of the buffer may increase the solubility of this compound.
-
Solubility Enhancers: The use of non-ionic surfactants or other additives can help to keep the compound in solution.[4]
For a systematic approach to improving solubility, refer to the "Troubleshooting Guide" below.
Troubleshooting Guide
This guide provides a systematic approach to addressing this compound solubility issues.
Issue: this compound Precipitates Upon Dilution in Aqueous Buffer
This is a frequent challenge encountered during experimental setup. The following workflow can help identify a suitable solution.
Quantitative Data Summary
The following tables present hypothetical data to illustrate how different conditions might affect the aqueous solubility of this compound. Note: This data is for illustrative purposes and should be confirmed experimentally.
Table 1: Hypothetical Solubility of this compound in Various Buffers
| Buffer (50 mM) | pH | Final DMSO (%) | Maximum Soluble Concentration (µM) | Observations |
| Phosphate-Buffered Saline (PBS) | 7.4 | 0.5 | < 1 | Precipitation observed |
| HEPES | 7.4 | 0.5 | 2 | Slight improvement |
| MES | 6.0 | 0.5 | 10 | Significant improvement |
| Tris | 8.0 | 0.5 | 1 | Precipitation observed |
Table 2: Hypothetical Effect of pH on this compound Solubility in 50 mM MES Buffer
| pH | Final DMSO (%) | Maximum Soluble Concentration (µM) |
| 5.5 | 0.5 | 15 |
| 6.0 | 0.5 | 10 |
| 6.5 | 0.5 | 5 |
| 7.0 | 0.5 | < 2 |
Table 3: Hypothetical Effect of Solubility Enhancers on this compound in PBS (pH 7.4)
| Enhancer | Concentration (%) | Final DMSO (%) | Maximum Soluble Concentration (µM) |
| None | 0 | 0.5 | < 1 |
| Tween-80 | 0.01 | 0.5 | 8 |
| Pluronic F-68 | 0.01 | 0.5 | 12 |
| Cyclodextrin | 0.1 | 0.5 | 25 |
Experimental Protocols
Protocol for Preparing this compound Stock Solutions
-
Materials:
-
This compound solid powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (water bath)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Cap the tube tightly and vortex for 1-2 minutes to facilitate dissolution.
-
If the solid is not fully dissolved, sonicate the tube in a room temperature water bath for 5-10 minutes.[4]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use volumes in amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.[5]
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol for Aqueous Solubility Assessment of this compound
-
Materials:
-
This compound stock solution in DMSO
-
Aqueous buffers of interest (e.g., PBS, HEPES, MES)
-
Solubility enhancers (e.g., Tween-80, Pluronic F-68)
-
96-well microplate (clear bottom)
-
Plate reader or visual inspection method
-
-
Procedure:
-
Prepare serial dilutions of the this compound stock solution in DMSO.
-
In a 96-well plate, add the aqueous buffer to each well.
-
Add a small volume of the diluted this compound in DMSO to each well to achieve the desired final concentrations. Ensure the final DMSO concentration remains constant across all wells (e.g., 0.5%).
-
Mix the contents of the wells thoroughly.
-
Incubate the plate at room temperature for a set period (e.g., 1-2 hours) to allow for equilibration.
-
Visually inspect each well for signs of precipitation or turbidity against a dark background.
-
(Optional) For a more quantitative assessment, measure the light scattering at a wavelength such as 600 nm using a plate reader. An increase in absorbance indicates precipitation.
-
The highest concentration of this compound that remains clear is considered the maximum soluble concentration under those conditions.
-
This compound Mechanism of Action
This compound is a noncovalent inhibitor of Bruton's Tyrosine Kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[10][11] This pathway is essential for B-cell proliferation, differentiation, and survival.[11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Battling Btk Mutants With Noncovalent Inhibitors That Overcome Cys481 and Thr474 Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ijmsdr.org [ijmsdr.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 10. Non-Covalent BTK Inhibitors—The New BTKids on the Block for B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hematologyandoncology.net [hematologyandoncology.net]
How to mitigate potential GNE-431 degradation during long-term storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the long-term storage and handling of the non-covalent Bruton's tyrosine kinase (BTK) inhibitor, GNE-431. Adherence to these guidelines is critical for ensuring the compound's integrity and obtaining reliable, reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored under the following conditions:
-
Long-term storage (months to years): Store as a solid powder at -20°C in a dry and dark environment.
-
Short-term storage (days to weeks): Storage at 0-4°C is acceptable for brief periods.
-
Shipping: this compound is stable for several weeks at ambient temperature during standard shipping.
Q2: How should I prepare stock solutions of this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, it is recommended to:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Use anhydrous, high-purity DMSO to dissolve the compound to the desired concentration.
-
Vortex briefly to ensure complete dissolution. Gentle warming in a 37°C water bath can be used if necessary, but prolonged heating should be avoided.
-
Aliquot the stock solution into single-use volumes in tightly sealed, light-protected (e.g., amber) vials to minimize freeze-thaw cycles and exposure to light.
-
Store stock solution aliquots at -20°C or -80°C for long-term stability.
Q3: How many times can I freeze and thaw my this compound stock solution?
A3: It is strongly recommended to avoid repeated freeze-thaw cycles as this can lead to compound degradation and precipitation. Ideally, stock solutions should be aliquoted into volumes suitable for single experiments.
Q4: My this compound solution appears to have precipitated upon dilution in an aqueous buffer. What should I do?
A4: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue. To mitigate this:
-
Ensure the final concentration of DMSO in your experimental medium is low, typically below 0.5%, to avoid solvent-induced precipitation and cellular toxicity.
-
When diluting, add the DMSO stock solution to the aqueous buffer dropwise while gently vortexing to ensure rapid and uniform mixing.
-
Consider using a co-solvent if solubility issues persist, but validate its compatibility with your assay.
Q5: What are the potential degradation pathways for this compound?
A5: While specific degradation pathways for this compound have not been extensively published, based on its chemical structure containing pyridinyl and pyrazolo[1,5-a]pyrazin-2-ylamino moieties and data from other non-covalent BTK inhibitors, potential degradation may occur through:
-
Hydrolysis: The amide and ether linkages could be susceptible to cleavage under strongly acidic or basic conditions.
-
Oxidation: The nitrogen-containing heterocyclic rings may be prone to oxidation, especially in the presence of oxidizing agents or upon prolonged exposure to air and light.
-
Photodegradation: Exposure to UV or high-intensity light may induce degradation. It is crucial to store this compound, both in solid form and in solution, protected from light.
-
Thermal Degradation: Elevated temperatures can accelerate the degradation process.
Troubleshooting Guide: Loss of this compound Activity
If you observe a decrease in the inhibitory activity of this compound in your experiments, consider the following troubleshooting steps.
Logical Flow for Troubleshooting
Caption: Troubleshooting workflow for loss of this compound activity.
Data on Potential Degradation of Non-Covalent BTK Inhibitors
While specific quantitative data for this compound is not publicly available, forced degradation studies on similar non-covalent BTK inhibitors, such as Pirtobrutinib, provide valuable insights into potential stability issues. The following table summarizes the typical degradation behavior of this class of compounds under various stress conditions.
| Stress Condition | Observation for a Non-Covalent BTK Inhibitor (Pirtobrutinib) | Potential Implication for this compound |
| Acidic Hydrolysis | Significant degradation observed. | This compound may be unstable in highly acidic environments. |
| Alkaline Hydrolysis | Significant degradation observed. | This compound may be unstable in highly basic environments. |
| Oxidative Stress | Significant degradation observed. | This compound may be susceptible to oxidation. Avoid prolonged exposure to air and oxidizing agents. |
| Thermal Stress | Degradation observed at elevated temperatures. | Store this compound at recommended low temperatures to prevent thermal degradation. |
| Photolytic Stress | Stable. | While Pirtobrutinib showed photostability, it is a best practice to protect all small molecules from light. |
| Neutral Hydrolysis | Stable. | This compound is likely stable in neutral aqueous solutions for the duration of typical experiments. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound solid powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated balance and pipettes
Procedure:
-
Bring the vial of this compound powder to room temperature before opening.
-
Weigh the desired amount of this compound in a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes until the solid is completely dissolved.
-
Aliquot the stock solution into single-use volumes in amber, tightly sealed tubes.
-
Label the aliquots clearly with the compound name, concentration, and date.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Stability Assessment of this compound using HPLC
Objective: To assess the purity and potential degradation of a this compound solution over time.
Methodology: This protocol outlines a general approach. Specific parameters such as the column, mobile phase, and gradient may need to be optimized for this compound. A stability-indicating method should be developed that separates the parent compound from any potential degradation products.
Materials:
-
This compound solution to be tested
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
HPLC-grade solvents (e.g., acetonitrile, water, formic acid)
Procedure:
-
Sample Preparation: Dilute the this compound stock solution to a suitable concentration for HPLC analysis (e.g., 10 µM) using the mobile phase.
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A time-dependent gradient from low to high percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for optimal wavelength; 254 nm is a common starting point.
-
-
Analysis:
-
Inject a freshly prepared standard of this compound to determine its retention time and peak area.
-
Inject the aged or stressed this compound sample.
-
Compare the chromatograms. A decrease in the peak area of the parent this compound compound and the appearance of new peaks are indicative of degradation.
-
-
Quantification: Calculate the percentage of remaining this compound by comparing the peak area of the aged sample to that of the fresh standard.
Visualizations
Bruton's Tyrosine Kinase (BTK) Signaling Pathway
This compound is a potent and selective non-covalent inhibitor of BTK. Understanding the BTK signaling pathway is crucial for interpreting experimental results.
Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.
Identifying and overcoming mechanisms of resistance to GNE-431 in vitro
This guide provides troubleshooting advice and frequently asked questions for researchers investigating mechanisms of resistance to GNE-431, a non-covalent Bruton's tyrosine kinase (BTK) inhibitor, in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective, non-covalent inhibitor of Bruton's tyrosine kinase (BTK).[1] Unlike covalent BTK inhibitors such as ibrutinib, which form a permanent bond with the cysteine 481 (C481) residue in the BTK active site, this compound binds reversibly and does not depend on this interaction.[2][3] This allows this compound to effectively inhibit both wild-type BTK and the C481S mutant, a common mechanism of resistance to covalent inhibitors.[1][2][4]
Q2: What are the known or anticipated mechanisms of acquired resistance to this compound in vitro?
While this compound overcomes resistance mediated by the BTK C481S mutation, cells can develop resistance through other mechanisms, including:
-
On-target mutations in BTK: Acquired mutations in the BTK kinase domain, other than C481S, can emerge. These mutations can interfere with the binding of non-covalent inhibitors. Examples of such mutations that have been observed with other non-covalent BTK inhibitors include T474I (the "gatekeeper" residue) and L528W.[2]
-
Activation of downstream signaling pathways: Mutations in genes downstream of BTK, such as phospholipase C gamma 2 (PLCγ2), can lead to the reactivation of the B-cell receptor (BCR) signaling pathway, thereby bypassing the inhibitory effect of this compound.[4]
Q3: How do I generate this compound resistant cell lines in vitro?
Generating drug-resistant cell lines typically involves continuous exposure of a sensitive parental cell line to gradually increasing concentrations of the drug over an extended period. A general approach is as follows:
-
Determine the initial IC50: First, establish the baseline sensitivity of your parental cell line to this compound by performing a dose-response assay to determine the half-maximal inhibitory concentration (IC50).
-
Chronic drug exposure: Culture the cells in the presence of this compound at a concentration around the IC50.
-
Dose escalation: As the cells adapt and resume proliferation, gradually increase the concentration of this compound. This process may take several months.
-
Isolation of resistant clones: Once a cell population demonstrates a significant increase in IC50 (e.g., >10-fold) compared to the parental line, you can isolate and expand single-cell clones to ensure a homogenous resistant population.
Q4: My this compound resistant cells show only a minor shift in the IC50. What could be the reason?
A small shift in the IC50 may indicate an early stage of resistance development or the presence of a heterogeneous population with varying degrees of resistance. Consider the following:
-
Duration of drug exposure: The cells may require a longer period of culture with this compound to develop a more robust resistance phenotype.
-
Drug concentration: The incremental increases in drug concentration may be too small. Try a more aggressive dose escalation strategy.
-
Clonal selection: Your bulk-resistant population may contain a mix of sensitive and resistant cells. Single-cell cloning is recommended to isolate highly resistant populations.
Q5: How can I confirm the mechanism of resistance in my this compound resistant cell lines?
To elucidate the resistance mechanism, a multi-pronged approach is recommended:
-
Sanger sequencing of BTK and PLCγ2: This is a straightforward method to check for known point mutations in the coding regions of these genes.
-
Next-generation sequencing (NGS): Whole-exome or targeted sequencing can provide a more comprehensive view of genetic alterations in your resistant cell lines.
-
Phospho-protein analysis: Use western blotting to examine the phosphorylation status of BTK and downstream signaling proteins (e.g., PLCγ2, ERK, AKT) in the presence and absence of this compound. Persistent phosphorylation of these proteins in the presence of the inhibitor would suggest pathway reactivation.
-
BTK kinase activity assays: Directly measure the enzymatic activity of BTK in your sensitive and resistant cell lines to see if the inhibitory effect of this compound is diminished.
Troubleshooting Guides
Cell Viability and IC50 Determination Assays
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, edge effects in the microplate, or improper mixing of reagents. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate or fill them with media only. Ensure thorough but gentle mixing of assay reagents. |
| Inconsistent IC50 values across experiments | Variation in cell passage number, cell health, or incubation time. | Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase at the time of drug addition. Standardize all incubation times. |
| No clear dose-response curve | This compound concentration range is too high or too low. Cell line is inherently resistant. | Perform a wider range of serial dilutions to capture the full dose-response. If no response is seen even at high concentrations, the cell line may be intrinsically resistant. |
| Unexpected cell death in DMSO control wells | DMSO concentration is too high. | Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) and consistent across all wells. |
Western Blotting for BTK Signaling Pathway
| Problem | Possible Cause | Recommended Solution |
| Weak or no signal for phosphorylated BTK (pBTK) | Low level of basal pBTK, or rapid dephosphorylation during sample preparation. | Stimulate the cells (e.g., with anti-IgM) to induce BTK phosphorylation. Always use fresh lysis buffer containing phosphatase and protease inhibitors. Keep samples on ice at all times. |
| High background on the western blot membrane | Blocking is insufficient, or the antibody concentration is too high. | Block the membrane with 3-5% Bovine Serum Albumin (BSA) in TBST, as milk contains phosphoproteins that can interfere with detection. Optimize the primary and secondary antibody concentrations. |
| Multiple non-specific bands | Antibody is not specific enough, or protein degradation has occurred. | Use a well-validated antibody for your target. Ensure adequate protease inhibitors are used during sample preparation. |
| Inconsistent protein loading | Inaccurate protein quantification or pipetting errors. | Use a reliable protein quantification method (e.g., BCA assay). Load a housekeeping protein (e.g., GAPDH, β-actin) as a loading control. |
Quantitative Data
The following table summarizes the reported in vitro potency of this compound against wild-type and a common mutant form of BTK. Researchers can use this as a baseline for comparison with their experimentally derived IC50 values in sensitive and resistant cell lines.
| Compound | Target | IC50 (nM) |
| This compound | Wild-Type BTK | 3.2 |
| This compound | C481S Mutant BTK | 2.5 |
Data sourced from MedchemExpress.[1]
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
-
Cell Seeding: Plate a sensitive parental cell line (e.g., a B-cell lymphoma line) at a low density in appropriate culture vessels.
-
Initial IC50 Determination: Perform a cell viability assay (e.g., CellTiter-Glo®) with a range of this compound concentrations to determine the IC50 for the parental cell line.
-
Chronic Drug Treatment: Culture the cells in media containing this compound at a concentration equal to the IC50.
-
Monitoring and Media Changes: Replace the media with fresh this compound-containing media every 3-4 days. Monitor cell viability and proliferation.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily, increase the this compound concentration by 1.5 to 2-fold.
-
Repeat Dose Escalation: Continue this process of adaptation and dose escalation until the cells can proliferate in high concentrations of this compound (e.g., 1 µM).
-
Confirmation of Resistance: Periodically determine the IC50 of the treated cell population. A >10-fold increase in IC50 compared to the parental line indicates the development of resistance.
-
Clonal Isolation (Optional but Recommended): Isolate single cells from the resistant population by limiting dilution or fluorescence-activated cell sorting (FACS) to establish clonal resistant cell lines.
Protocol 2: Western Blot for Phosphorylated BTK
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phosphorylated BTK (e.g., p-BTK Tyr223) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total BTK and a loading control (e.g., GAPDH) to ensure equal protein loading.
Visualizations
References
GNE-431 Technical Support Center: Best Practices for Stability and Activity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for handling the non-covalent Bruton's tyrosine kinase (BTK) inhibitor, GNE-431, to ensure its stability and optimal activity in experimental settings. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective, and non-covalent "pan-BTK" inhibitor.[1][2][3] Unlike covalent BTK inhibitors that form a permanent bond with the Cysteine 481 residue in the BTK active site, this compound binds reversibly.[4] This allows it to inhibit both wild-type BTK and mutants that confer resistance to covalent inhibitors, such as the C481S mutation.[1][3][5] Its mechanism of action involves blocking the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, differentiation, and survival.[4]
Q2: How should I store this compound to ensure its stability?
A2: Proper storage is critical for maintaining the activity of this compound. For short-term storage (days to weeks), it is recommended to keep the compound at 0-4°C. For long-term storage (months to years), this compound should be stored at -20°C. It is shipped at ambient temperature and is stable for a few weeks during ordinary shipping.
Q3: In what solvents can I dissolve this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) for in vitro experiments. Ensure you are using high-purity, anhydrous DMSO to minimize degradation.
Q4: Is this compound stable in aqueous solutions?
A4: The stability of this compound in aqueous solutions can be pH-dependent. It is generally advisable to prepare fresh dilutions in your aqueous experimental buffer from a DMSO stock solution just before use. Prolonged storage in aqueous solutions, especially at non-neutral pH, may lead to hydrolysis or other forms of degradation.
Quantitative Data Summary
| Parameter | Value | Reference |
| CAS Number | 1433820-83-7 | [2] |
| Molecular Formula | C30H32N10O2 | |
| Molecular Weight | 564.65 g/mol | |
| IC50 (Wild-Type BTK) | 3.2 nM | [1][3] |
| IC50 (C481S Mutant BTK) | 2.5 nM | [1][3] |
| Short-Term Storage | 0-4°C (days to weeks) | |
| Long-Term Storage | -20°C (months to years) |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or lower than expected this compound activity | - Improper storage of this compound stock solution. - Degradation of this compound in aqueous solution. - Multiple freeze-thaw cycles of the stock solution. - Inaccurate concentration of the stock solution. | - Ensure this compound is stored at -20°C for long-term use. - Prepare fresh dilutions in aqueous buffer immediately before each experiment. - Aliquot the DMSO stock solution to avoid repeated freeze-thaw cycles. - Verify the concentration of your stock solution. |
| High background or off-target effects in cell-based assays | - this compound concentration is too high. - Off-target kinase inhibition.[6][7] - Non-specific binding to other cellular components. | - Perform a dose-response curve to determine the optimal concentration with the lowest off-target effects. - Review literature for known off-target effects of non-covalent BTK inhibitors and consider using more specific inhibitors if necessary.[6][7] - Include appropriate negative controls in your experiment. |
| Variability between experimental replicates | - Inconsistent timing of this compound addition. - Differences in cell density or confluency. - Pipetting errors. | - Standardize the timing and order of reagent addition across all samples. - Ensure uniform cell seeding and health across all wells or plates. - Use calibrated pipettes and proper pipetting techniques. |
| Precipitation of this compound in aqueous buffer | - The concentration of this compound exceeds its solubility limit in the aqueous buffer. - The percentage of DMSO from the stock solution is too low to maintain solubility. | - Lower the final concentration of this compound in the assay. - Ensure the final DMSO concentration in your assay is sufficient to keep this compound in solution (typically ≤1%, but may need optimization). - Gently vortex the solution after adding the this compound stock. |
Experimental Protocols
In Vitro BTK Kinase Assay
This protocol is a general guideline for assessing the inhibitory activity of this compound on BTK in a biochemical assay format. Optimization may be required for specific experimental setups.
Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Substrate (e.g., a poly(Glu, Tyr) peptide)
-
This compound stock solution in DMSO
-
ADP-Glo™ Kinase Assay kit (or similar detection reagent)
-
Microplate reader
Procedure:
-
Prepare this compound Dilutions: Serially dilute the this compound stock solution in kinase buffer to achieve a range of desired concentrations. Include a DMSO-only control.
-
Enzyme and Substrate Preparation: Prepare a solution of recombinant BTK enzyme and substrate in kinase buffer.
-
Reaction Setup: In a 96-well plate, add the diluted this compound or DMSO control.
-
Initiate Reaction: Add the BTK enzyme/substrate mixture to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop Reaction and Detect ADP: Add the ADP-Glo™ reagent according to the manufacturer's instructions to stop the kinase reaction and initiate the detection reaction.
-
Luminescence Measurement: After the recommended incubation time for the detection reagent, measure the luminescence using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value.
Western Blot for BTK Phosphorylation
This protocol describes how to assess the effect of this compound on the phosphorylation of BTK in a cell-based assay.
Materials:
-
Cells expressing BTK (e.g., Ramos B-cells)
-
Cell culture medium
-
This compound stock solution in DMSO
-
BCR agonist (e.g., anti-IgM antibody)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-BTK (Tyr223) and anti-total-BTK
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Western blotting equipment and reagents
Procedure:
-
Cell Treatment: Seed cells at an appropriate density. Treat the cells with various concentrations of this compound or a DMSO control for a specified time (e.g., 1-2 hours).
-
Cell Stimulation: Stimulate the cells with a BCR agonist (e.g., anti-IgM) for a short period (e.g., 10-15 minutes) to induce BTK phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a suitable method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each lysate by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.[8]
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-BTK primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add the ECL substrate. Visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total-BTK antibody.
Visualizations
Caption: BTK Signaling Pathway and Reversible Inhibition by this compound.
References
- 1. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Non-Covalent BTK Inhibitors—The New BTKids on the Block for B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Battling Btk Mutants With Noncovalent Inhibitors That Overcome Cys481 and Thr474 Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assets.ctfassets.net [assets.ctfassets.net]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. benchchem.com [benchchem.com]
Interpreting unexpected data from GNE-431 functional assays
Welcome to the technical support center for GNE-431, a potent, selective, and non-covalent pan-Bruton's tyrosine kinase (BTK) inhibitor. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing this compound in functional assays. This compound is a valuable tool for studying B-cell receptor (BCR) signaling and for developing therapies targeting B-cell malignancies, particularly those with resistance to covalent BTK inhibitors.[1][2]
This guide is designed for researchers, scientists, and drug development professionals to help interpret unexpected data and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective, non-covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] Unlike covalent BTK inhibitors such as ibrutinib, which form a permanent bond with a cysteine residue (C481) in the BTK active site, this compound binds reversibly to BTK.[3][4] This non-covalent binding allows this compound to effectively inhibit both wild-type BTK and BTK mutants that confer resistance to covalent inhibitors, including the common C481S mutation.[1][2] By inhibiting BTK, this compound blocks the B-cell receptor (BCR) signaling pathway, which is critical for the proliferation, survival, and activation of B-cells.[5]
Q2: What are the reported IC50 values for this compound?
A2: this compound has demonstrated potent inhibition of both wild-type and mutant BTK. Reported in vitro IC50 values are:
It is important to note that IC50 values can vary depending on the specific assay conditions, such as ATP concentration in biochemical assays.
Q3: What functional assays are typically used to characterize this compound?
A3: A variety of in vitro and cell-based assays are used to evaluate the activity of this compound and other BTK inhibitors. These include:
-
Biochemical Kinase Assays: To determine the direct inhibitory effect on BTK enzymatic activity (e.g., ADP-Glo, LanthaScreen™, HTRF®).
-
Cellular Phosphorylation Assays: To measure the inhibition of BTK autophosphorylation (at Tyr223) or the phosphorylation of downstream signaling proteins like PLCγ2 (at Tyr759) in B-cell lines (e.g., Ramos, TMD8) using techniques like Western blot or flow cytometry.
-
Cell Viability and Apoptosis Assays: To assess the impact of this compound on the survival of B-cell lymphoma cell lines that are dependent on BCR signaling.
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a solid. For in vitro and cell-based assays, it is recommended to prepare a stock solution in a suitable solvent, such as DMSO. Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in the appropriate assay buffer or cell culture medium. Ensure the final DMSO concentration in your assay is low (typically ≤0.1%) and consistent across all conditions, including vehicle controls.
Troubleshooting Guides
This section addresses common unexpected data patterns that may be encountered during functional assays with this compound.
Issue 1: Higher than Expected IC50 Value in a Biochemical Kinase Assay
You perform a biochemical kinase assay to determine the IC50 of this compound against wild-type BTK and obtain a value significantly higher than the reported ~3.2 nM.
Quantitative Data Summary: Expected vs. Unexpected IC50 Values
| Assay Parameter | Expected Result | Unexpected Result (Example) |
| This compound IC50 (nM) | ~3.2 | 50 |
| Positive Control IC50 (nM) | Within expected range | Within expected range |
| Z'-factor | > 0.5 | > 0.5 |
Troubleshooting Workflow
Possible Causes and Solutions:
-
High ATP Concentration: this compound is an ATP-competitive inhibitor. If the ATP concentration in your assay is significantly higher than the Michaelis constant (Km) of BTK for ATP, it can lead to an artificially high IC50 value.
-
Solution: Determine the Km of ATP for your specific batch of BTK enzyme and use an ATP concentration at or below the Km value for your IC50 determinations.
-
-
Inactive or Low-Activity Enzyme: The BTK enzyme may have lost activity due to improper storage or handling.
-
Solution: Use a new vial of BTK enzyme and verify its activity using a known potent inhibitor as a positive control. Ensure proper storage conditions are maintained.
-
-
This compound Degradation: The this compound compound may have degraded due to improper storage or multiple freeze-thaw cycles of the stock solution.
-
Solution: Prepare a fresh stock solution of this compound from the solid compound and re-run the assay.
-
-
Assay Interference: Components in your assay buffer may be interfering with the inhibitor-enzyme interaction.
-
Solution: Review the composition of your assay buffer. Ensure it is compatible with the assay format and does not contain components that could chelate necessary ions or interact with the compound.
-
Issue 2: Inconsistent or No Inhibition of BTK Phosphorylation in a Cellular Assay
You are treating a B-cell line (e.g., Ramos) with this compound but observe variable or no decrease in the phosphorylation of BTK at Tyr223 or its downstream target PLCγ2.
Quantitative Data Summary: Expected vs. Unexpected Phospho-BTK Inhibition
| Treatment | Expected % Inhibition of pBTK | Unexpected % Inhibition of pBTK (Example) |
| Vehicle (DMSO) | 0% | 0% |
| This compound (100 nM) | > 90% | 10-30% or highly variable |
| Positive Control | > 90% | > 90% |
Troubleshooting Workflow
Possible Causes and Solutions:
-
Suboptimal Cell Health: Cells that are unhealthy, in a non-logarithmic growth phase, or plated at too high a density may not respond robustly to BCR stimulation or inhibitor treatment.
-
Solution: Ensure you are using cells with high viability (>95%) from a culture in the logarithmic growth phase. Optimize cell seeding density to avoid overgrowth during the experiment.
-
-
Ineffective BCR Stimulation: The concentration of the stimulating agent (e.g., anti-IgM) or the stimulation time may be suboptimal, leading to a weak and variable phosphorylation signal.
-
Solution: Perform a time-course and dose-response experiment for your BCR stimulus to determine the optimal conditions for robust and reproducible phosphorylation of BTK and PLCγ2.
-
-
Compound Bioavailability/Stability: this compound may be precipitating out of the cell culture medium or binding to serum proteins, reducing its effective concentration.
-
Solution: Visually inspect the media for any compound precipitation after dilution. Consider reducing the serum concentration during the treatment period if serum protein binding is suspected.
-
-
Technical Issues with Lysis or Detection: Inefficient cell lysis, degradation of phosphorylated proteins, or problems with the primary/secondary antibodies can all lead to poor results.
-
Solution: Ensure your lysis buffer contains fresh phosphatase and protease inhibitors. Validate your phospho-specific antibodies for specificity and sensitivity. Run appropriate controls, including a positive control inhibitor.
-
Experimental Protocols
Protocol 1: In Vitro BTK Kinase Assay (ADP-Glo™ Format)
This protocol provides a general framework for determining the IC50 of this compound against a recombinant BTK enzyme.
Materials:
-
Recombinant human BTK enzyme
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP solution
-
Poly-GT (4:1) substrate
-
This compound
-
DMSO
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute this series in Kinase Buffer to the desired final concentrations. The final DMSO concentration should be consistent across all wells.
-
Enzyme Preparation: Dilute the BTK enzyme to the desired concentration in Kinase Buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
-
Reaction Setup:
-
Add 2.5 µL of the diluted this compound or vehicle (DMSO in Kinase Buffer) to the appropriate wells of the 384-well plate.
-
Add 2.5 µL of the diluted BTK enzyme solution to all wells except the "no enzyme" control wells. Add 2.5 µL of Kinase Buffer to the "no enzyme" wells.
-
Incubate for 10 minutes at room temperature.
-
-
Initiate Kinase Reaction:
-
Prepare a 2X ATP/Substrate solution in Kinase Buffer. The final ATP concentration should ideally be at the Km for BTK.
-
Add 5 µL of the 2X ATP/Substrate solution to all wells to start the reaction.
-
Incubate for 60 minutes at room temperature.
-
-
Terminate Reaction and Detect Signal:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to the high (vehicle control) and low (no enzyme or potent inhibitor control) signals. Plot the normalized data against the logarithm of the this compound concentration and fit to a four-parameter logistic model to determine the IC50 value.
Protocol 2: Cellular BTK Phosphorylation Assay (Western Blot)
This protocol describes how to assess the effect of this compound on BCR-induced BTK autophosphorylation in a B-cell line.
Materials:
-
Ramos cells (or other suitable B-cell line)
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS)
-
This compound
-
DMSO
-
Anti-IgM antibody (for stimulation)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-BTK (Tyr223), anti-total-BTK, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture Ramos cells to a density of approximately 1 x 10⁶ cells/mL.
-
Aliquot cells into tubes or a multi-well plate.
-
Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
BCR Stimulation:
-
Stimulate the cells by adding anti-IgM to a final concentration of 10 µg/mL (concentration may need optimization). Leave an unstimulated control.
-
Incubate for 5-10 minutes at 37°C.
-
-
Cell Lysis:
-
Pellet the cells by centrifugation at 4°C.
-
Wash once with ice-cold PBS.
-
Lyse the cell pellet with ice-cold Lysis Buffer.
-
Incubate on ice for 20 minutes.
-
Clarify the lysate by centrifugation at high speed for 15 minutes at 4°C.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of the supernatant.
-
Normalize the protein concentration for all samples.
-
Perform SDS-PAGE, transfer to a membrane, and block.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for phospho-BTK and normalize to total BTK or β-actin. Compare the signal in this compound-treated samples to the stimulated vehicle control to determine the percent inhibition.
Signaling Pathway and Logical Diagrams
B-Cell Receptor (BCR) Signaling Pathway
References
Improving the reproducibility of GNE-431-based experimental results
Welcome to the technical support center for GNE-431, a potent and selective non-covalent inhibitor of Bruton's tyrosine kinase (BTK). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help ensure the reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and non-covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] Unlike covalent BTK inhibitors such as ibrutinib, which form a permanent bond with a cysteine residue (C481) in the BTK active site, this compound binds reversibly to the ATP-binding pocket.[3][4] This non-covalent binding mechanism allows this compound to effectively inhibit both wild-type BTK and clinically relevant mutant forms, including those with C481S, C481R, T474I, and T474M mutations that confer resistance to covalent inhibitors.[1][5] Its primary cellular effect is the suppression of B-cell receptor (BCR) signaling, which is critical for the proliferation and survival of many B-cell malignancies.[4][6]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in dimethyl sulfoxide (DMSO).[2] For cell culture experiments, it is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it to the final working concentration in your cell culture medium. To minimize the effects of DMSO on your cells, the final concentration of DMSO should typically be kept below 0.1%.
For storage, solid this compound should be kept in a dry, dark place. Short-term storage (days to weeks) can be at 0-4°C, while long-term storage (months to years) is recommended at -20°C.[2] Stock solutions in DMSO can also be stored at -20°C for several months.[2] Avoid repeated freeze-thaw cycles to maintain the stability and activity of the compound.
Q3: What are the recommended working concentrations for this compound in cell-based assays?
A3: The optimal working concentration of this compound will vary depending on the cell type and the specific assay being performed. Based on its low nanomolar IC50 values for BTK inhibition (3.2 nM for wild-type BTK and 2.5 nM for C481S mutant BTK), a starting concentration range of 1-100 nM is recommended for most cell-based assays.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: What are the known off-target effects of this compound?
A4: While a comprehensive, publicly available kinase selectivity panel for this compound has not been identified in the provided search results, non-covalent BTK inhibitors are generally designed to be more selective than their covalent counterparts, which can reduce off-target effects.[4] However, as with any kinase inhibitor, off-target activity is possible. To ensure that the observed phenotype is a direct result of BTK inhibition, it is essential to include proper controls in your experiments. This can include using a structurally unrelated BTK inhibitor or employing genetic approaches such as siRNA or CRISPR-Cas9 to knock down BTK and verify that the resulting phenotype mimics the effect of this compound.
Q5: I am observing inconsistent results in my experiments. What are some common sources of variability?
A5: Inconsistent results can arise from several factors:
-
Compound Stability: Ensure proper storage of both the solid compound and stock solutions to prevent degradation. Avoid repeated freeze-thaw cycles.
-
Cell Health: Use healthy, actively dividing cells for your experiments. Cell density and passage number can influence the cellular response to inhibitors.
-
Assay Conditions: Minor variations in incubation times, reagent concentrations, and cell seeding densities can lead to variability. Standardize your protocols as much as possible.
-
DMSO Concentration: High concentrations of DMSO can be toxic to cells and affect experimental outcomes. Maintain a consistent and low final DMSO concentration across all conditions, including vehicle controls.
-
Mycoplasma Contamination: Mycoplasma can alter cellular responses and lead to unreliable data. Regularly test your cell lines for contamination.
Troubleshooting Guides
Cell Viability/Proliferation Assays
| Problem | Possible Cause | Suggested Solution |
| No significant effect on cell viability at expected concentrations. | 1. Cell line is not dependent on BTK signaling. 2. This compound is inactive. 3. Suboptimal assay conditions. | 1. Confirm that your cell line expresses active BTK and that its proliferation is dependent on the BCR pathway. 2. Verify the activity of your this compound stock by testing it on a known sensitive cell line. 3. Optimize incubation time and cell seeding density. |
| High background or "noisy" data. | 1. Uneven cell seeding. 2. Edge effects in the microplate. 3. Reagent variability. | 1. Ensure a single-cell suspension before seeding and mix the plate gently after seeding. 2. Avoid using the outer wells of the plate or fill them with sterile PBS or media to maintain humidity. 3. Use fresh reagents and ensure proper mixing. |
| Results are not reproducible. | 1. Inconsistent cell passage number. 2. Variation in this compound concentration. 3. Inconsistent incubation times. | 1. Use cells within a consistent range of passage numbers for all experiments. 2. Prepare fresh dilutions of this compound from a validated stock solution for each experiment. 3. Use a calibrated timer and adhere strictly to the protocol's incubation times. |
Western Blotting for BTK Phosphorylation
| Problem | Possible Cause | Suggested Solution |
| No change in BTK phosphorylation after this compound treatment. | 1. Insufficient stimulation of the BCR pathway. 2. This compound concentration is too low. 3. Antibody is not working. | 1. Ensure that you are adequately stimulating the cells (e.g., with anti-IgM) to induce BTK phosphorylation. 2. Perform a dose-response experiment to determine the optimal this compound concentration. 3. Use a validated phospho-BTK antibody and include a positive control (stimulated cells without inhibitor). |
| High background on the western blot. | 1. Insufficient blocking. 2. Antibody concentration is too high. 3. Insufficient washing. | 1. Increase the blocking time or try a different blocking agent (e.g., 5% BSA in TBST). 2. Optimize the primary and secondary antibody concentrations. 3. Increase the number and duration of washes with TBST. |
| Weak or no signal for total BTK. | 1. Low protein loading. 2. Poor protein transfer. 3. Ineffective primary antibody. | 1. Ensure you are loading a sufficient amount of protein (20-30 µg is a good starting point). 2. Verify transfer efficiency using a Ponceau S stain. 3. Use a validated total BTK antibody and include a positive control lysate. |
Immunoprecipitation of BTK
| Problem | Possible Cause | Suggested Solution |
| Low yield of immunoprecipitated BTK. | 1. Inefficient antibody-antigen binding. 2. Insufficient amount of cell lysate. 3. Protein degradation. | 1. Use a validated antibody for immunoprecipitation and optimize the antibody concentration. 2. Increase the amount of starting cell lysate. 3. Use fresh lysate and always include protease and phosphatase inhibitors in your lysis buffer. |
| High non-specific binding. | 1. Insufficient pre-clearing of the lysate. 2. Inadequate washing of the beads. 3. Antibody cross-reactivity. | 1. Pre-clear the lysate with protein A/G beads before adding the primary antibody. 2. Increase the number of washes and the stringency of the wash buffer. 3. Use a high-quality, validated antibody. |
Data Presentation
Table 1: In Vitro Potency of this compound against Wild-Type and Mutant BTK
| Target | IC50 (nM) |
| Wild-Type BTK | 3.2[1] |
| C481S Mutant BTK | 2.5[1] |
| C481R Mutant BTK | 7.5 - 10 |
| T474I Mutant BTK | 7.5 - 10 |
| T474M Mutant BTK | 7.5 - 10 |
Experimental Protocols
Cell Viability Assay (General Protocol)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Use a commercially available cell viability reagent (e.g., MTT, MTS, or a resazurin-based assay) according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Western Blotting for BTK Phosphorylation (General Protocol)
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Starve the cells in serum-free medium for 2-4 hours.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., anti-IgM for B-cells) for a short period (e.g., 5-15 minutes) to induce BTK phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature the protein samples by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-BTK (e.g., p-BTK Y223) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total BTK to confirm equal protein loading.
Immunoprecipitation of BTK (General Protocol)
-
Cell Lysate Preparation: Prepare cell lysates as described in the western blotting protocol.
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G agarose/sepharose beads for 30-60 minutes at 4°C with gentle rotation.
-
Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add a validated BTK antibody and incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold lysis buffer.
-
Elution: Elute the immunoprecipitated proteins by resuspending the beads in Laemmli buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Pellet the beads and analyze the supernatant by western blotting using an antibody against BTK or interacting proteins of interest.
Visualizations
Caption: Mechanism of action of this compound in the BCR signaling pathway.
Caption: Experimental workflow for analyzing BTK phosphorylation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. youtube.com [youtube.com]
- 4. Non-Covalent BTK Inhibitors—The New BTKids on the Block for B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Battling Btk Mutants With Noncovalent Inhibitors That Overcome Cys481 and Thr474 Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Next-generation Bruton tyrosine kinase inhibitors and degraders in the treatment of B-cell malignancies: advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Working with Noncovalent BTK Inhibitors like GNE-431
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls when working with noncovalent Bruton's tyrosine kinase (BTK) inhibitors, such as GNE-431.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using a noncovalent BTK inhibitor like this compound over a covalent inhibitor?
A1: The main advantage of noncovalent BTK inhibitors is their ability to inhibit BTK activity in the presence of mutations at the Cysteine 481 (C481) residue in the BTK active site.[1][2] Covalent inhibitors, such as ibrutinib, form an irreversible bond with C481.[2][3] Mutations at this site, particularly C481S, prevent this binding and are a common mechanism of acquired resistance.[1][2] Noncovalent inhibitors like this compound do not rely on this interaction for their inhibitory activity and can therefore be effective against both wild-type and C481-mutant BTK.[4][5]
Q2: What are the known resistance mutations to noncovalent BTK inhibitors?
A2: While noncovalent BTK inhibitors overcome resistance at the C481 residue, new on-target mutations in the BTK kinase domain have been identified that can confer resistance to this class of drugs. These include mutations at the gatekeeper residue Threonine 474 (e.g., T474I, T474M) and at Leucine 528 (e.g., L528W).[5] It is crucial to consider these potential resistance mechanisms when interpreting experimental results, especially in long-term cell culture studies.
Q3: How does the selectivity of this compound compare to other noncovalent BTK inhibitors?
A3: this compound is a potent and selective noncovalent BTK inhibitor.[4][5] However, like many kinase inhibitors, it may exhibit off-target effects. The selectivity profile of a noncovalent inhibitor is a critical parameter to consider, as off-target inhibition can lead to unexpected cellular phenotypes or toxicity.[3][6] For a detailed comparison of the selectivity of various noncovalent BTK inhibitors, please refer to the data in Table 2.
Q4: What is the mechanism of action of this compound?
A4: this compound is a reversible, noncovalent inhibitor of BTK.[4][5] It binds to the ATP-binding pocket of the BTK kinase domain through noncovalent interactions such as hydrogen bonds and hydrophobic interactions.[2] This binding prevents the phosphorylation of BTK and its downstream substrates, thereby inhibiting the B-cell receptor (BCR) signaling pathway.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in in-vitro kinase assays.
Potential Cause 1: Assay Variability Noncovalent inhibitors, due to their reversible binding, can be more sensitive to variations in experimental conditions compared to covalent inhibitors.
-
Troubleshooting Steps:
-
Ensure Reagent Consistency: Use freshly prepared buffers and ATP solutions. Ensure the concentration of the recombinant BTK enzyme is consistent across experiments.
-
Standardize Incubation Times: For reversible inhibitors, the IC50 value can be influenced by the pre-incubation time of the inhibitor with the enzyme before initiating the reaction. Establish and maintain a consistent pre-incubation time for all experiments.
-
Control for DMSO Concentration: Ensure the final concentration of DMSO is the same in all wells, as high concentrations can affect enzyme activity.
-
Plate Reader Settings: Optimize the plate reader settings for the specific assay format (e.g., LanthaScreen™, ADP-Glo™) to ensure a good signal-to-background ratio.
-
Potential Cause 2: ATP Concentration The IC50 value of an ATP-competitive inhibitor is dependent on the concentration of ATP in the assay.
-
Troubleshooting Steps:
-
Use Km of ATP: Whenever possible, run the kinase assay with an ATP concentration at or near the Michaelis constant (Km) for BTK. This will provide an IC50 value that is a closer approximation of the inhibitor's binding affinity (Ki).
-
Report ATP Concentration: Always report the ATP concentration used in the assay when presenting IC50 data to allow for accurate comparison across different studies.
-
Issue 2: Discrepancy between biochemical and cellular potency.
Potential Cause 1: Cell Permeability and Efflux The inhibitor may have poor cell membrane permeability or be actively transported out of the cell by efflux pumps.
-
Troubleshooting Steps:
-
Assess Cell Permeability: If feasible, use analytical methods to determine the intracellular concentration of the inhibitor.
-
Use Efflux Pump Inhibitors: In mechanistic studies, co-incubation with known efflux pump inhibitors can help determine if active transport is affecting the intracellular concentration of your compound.
-
Potential Cause 2: High Protein Binding The inhibitor may bind to proteins in the cell culture medium (e.g., albumin), reducing its effective concentration.
-
Troubleshooting Steps:
-
Serum-Free Conditions: If the cell line can tolerate it, perform initial experiments in serum-free or low-serum media to assess the impact of protein binding.
-
Measure Free Fraction: Determine the fraction of the inhibitor that is not bound to protein in your experimental conditions.
-
Potential Cause 3: Cellular ATP Concentration The intracellular concentration of ATP (millimolar range) is much higher than that typically used in biochemical assays (micromolar range). This can lead to a rightward shift in the IC50 value in cellular assays for ATP-competitive inhibitors.
-
Troubleshooting Steps:
-
Acknowledge the Difference: Be aware that a decrease in potency in cellular assays compared to biochemical assays is expected for ATP-competitive inhibitors.
-
Cellular Target Engagement Assays: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that the inhibitor is binding to BTK inside the cell.[7][8][9][10][11]
-
Issue 3: Unexpected or paradoxical cellular effects.
Potential Cause 1: Off-Target Effects The inhibitor may be affecting other kinases or signaling pathways, leading to the observed phenotype.[6][12]
-
Troubleshooting Steps:
-
Kinome Profiling: Perform a comprehensive kinase selectivity screen to identify potential off-targets of this compound.[1][6]
-
Use Structurally Unrelated Inhibitors: Compare the phenotype induced by this compound with that of other structurally distinct BTK inhibitors (both covalent and noncovalent). If the phenotype is consistent across different inhibitors, it is more likely to be an on-target effect.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of BTK or potential off-targets to validate that the observed phenotype is dependent on the specific kinase.
-
Potential Cause 2: Feedback Loop Disruption Inhibition of BTK can sometimes lead to the activation of compensatory signaling pathways.
-
Troubleshooting Steps:
-
Pathway Analysis: Use techniques like Western blotting or phospho-proteomics to investigate the activation state of other signaling pathways (e.g., MAPK/ERK, PI3K/AKT) following treatment with this compound.
-
Data Presentation
Table 1: Potency of this compound and Other Noncovalent BTK Inhibitors Against Wild-Type and Mutant BTK
| Inhibitor | Target | IC50 (nM) | Reference |
| This compound | Wild-Type BTK | 3.2 | [4][5] |
| C481S Mutant BTK | 2.5 | [4] | |
| Pirtobrutinib | Wild-Type BTK | 0.5 | [6] |
| C481S Mutant BTK | 1.6 | [6] | |
| Nemtabrutinib | Wild-Type BTK | 0.85 | [3] |
| C481S Mutant BTK | 0.39 | [3] |
Table 2: Selectivity Profile of Selected Noncovalent BTK Inhibitors
| Inhibitor | Number of Off-Targets (>65% inhibition at 1 µM) | Key Off-Targets | Reference |
| Pirtobrutinib | 5 | TEC, TXK, CSK, HCK, LCK | [1][6] |
| Nemtabrutinib | 97 | SRC family, TEC family, EGFR, ERBB2 | [1][3] |
| Fenebrutinib | 12 | SRC family, TEC family | [3] |
Note: Data is compiled from various sources and experimental conditions may differ.
Experimental Protocols
Protocol 1: In-Vitro BTK Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
Objective: To determine the IC50 value of a noncovalent BTK inhibitor.
Materials:
-
Recombinant BTK enzyme
-
LanthaScreen™ Eu-anti-GST Antibody
-
Kinase Tracer 236
-
Kinase Buffer A (5X)
-
Test inhibitor (e.g., this compound) serially diluted in DMSO
-
384-well, low-volume, black plates
Procedure:
-
Prepare 1X Kinase Buffer A: Dilute the 5X stock to 1X with distilled water.
-
Prepare Reagent Solutions:
-
2X Kinase/Antibody Solution: Dilute the BTK enzyme and Eu-anti-GST antibody in 1X Kinase Buffer A to twice the final desired concentration.
-
2X Tracer Solution: Dilute Kinase Tracer 236 in 1X Kinase Buffer A to twice the final desired concentration.
-
4X Inhibitor Solutions: Prepare a serial dilution of the test inhibitor in DMSO. Then, dilute these solutions four-fold in 1X Kinase Buffer A.
-
-
Assay Plate Setup:
-
Add 2.5 µL of the 4X inhibitor solutions to the appropriate wells.
-
For "no inhibitor" controls, add 2.5 µL of 1X Kinase Buffer A with the corresponding DMSO concentration.
-
For "no enzyme" controls, add 2.5 µL of 1X Kinase Buffer A.
-
-
Add Kinase/Antibody Solution: Add 2.5 µL of the 2X Kinase/Antibody solution to all wells except the "no enzyme" controls.
-
Pre-incubation: Gently mix the plate and incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Initiate Reaction: Add 5 µL of the 2X Tracer solution to all wells.
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Read Plate: Read the plate on a TR-FRET enabled plate reader, measuring the emission at 615 nm and 665 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular BTK Phosphorylation Assay (Western Blot)
Objective: To assess the ability of a noncovalent BTK inhibitor to inhibit BTK autophosphorylation in a cellular context.
Materials:
-
B-cell lymphoma cell line (e.g., Ramos)
-
Complete cell culture medium
-
Serum-free medium
-
Test inhibitor (e.g., this compound)
-
Anti-IgM antibody (for stimulation)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-BTK (Tyr223), anti-total-BTK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Culture Ramos cells to the desired density.
-
Serum Starvation: Resuspend cells in serum-free medium and incubate for 2-4 hours.
-
Inhibitor Treatment: Pre-treat cells with various concentrations of the test inhibitor or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with anti-IgM (e.g., 10 µg/mL) for 5-10 minutes. Include an unstimulated control.
-
Cell Lysis: Pellet the cells by centrifugation and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the anti-phospho-BTK (Tyr223) primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-BTK antibody to confirm equal loading.
-
Data Analysis: Quantify the band intensities. Normalize the phospho-BTK signal to the total-BTK signal. Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.
Visualizations
Caption: Simplified BTK Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow to differentiate covalent and noncovalent BTK inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. hematologyandoncology.net [hematologyandoncology.net]
- 3. Non-Covalent BTK Inhibitors—The New BTKids on the Block for B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. biorxiv.org [biorxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
GNE-431: A Potent Non-Covalent BTK Inhibitor for Overcoming C481S-Mediated Resistance
A comparative guide for researchers, scientists, and drug development professionals on the in vitro efficacy of GNE-431 against Bruton's Tyrosine Kinase (BTK) C481S mutants, a common mechanism of acquired resistance to covalent BTK inhibitors like ibrutinib.
The development of covalent inhibitors targeting Bruton's tyrosine kinase (BTK) has revolutionized the treatment of various B-cell malignancies. However, the emergence of acquired resistance, most commonly through a cysteine-to-serine mutation at position 481 (C481S) in the BTK active site, presents a significant clinical challenge.[1][2] This mutation prevents the irreversible binding of covalent inhibitors, leading to reactivation of the B-cell receptor (BCR) signaling pathway and subsequent disease progression.[2][3] this compound is a potent, non-covalent "pan-BTK" inhibitor that has demonstrated robust in vitro efficacy against both wild-type (WT) BTK and the clinically relevant C481S mutant.[4][5][6][7] This guide provides a comparative analysis of this compound's in vitro performance against other BTK inhibitors and details the experimental methodologies used to validate its efficacy.
Comparative In Vitro Efficacy of BTK Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other notable BTK inhibitors against both wild-type and C481S mutant BTK. The data clearly illustrates the significant loss of potency for the covalent inhibitor ibrutinib against the C481S mutant, while non-covalent inhibitors like this compound maintain their high potency.
| Inhibitor | Type | Wild-Type BTK IC50 (nM) | Btk C481S Mutant IC50 (nM) | Fold Change in Potency (C481S vs. WT) |
| This compound | Non-covalent | 3.2 [5] | 2.5 [5] | ~0.8 |
| Pirtobrutinib (LOXO-305) | Non-covalent | 3.2[8] | 1.4[8] | ~0.4 |
| Nemtabrutinib (ARQ 531/MK-1026) | Non-covalent | 0.85[3][9][10][11] | 0.39[3][9][10][11] | ~0.5 |
| Fenebrutinib (GDC-0853) | Non-covalent | 2[12] | Maintained efficacy (specific IC50 not provided)[13] | - |
| Ibrutinib | Covalent | 0.5[14] | >1000[15] | >2000 |
Experimental Protocols
The in vitro efficacy of BTK inhibitors is primarily determined through biochemical and cell-based assays. These experiments are crucial for quantifying the inhibitory activity of a compound against the target enzyme and for understanding its functional consequences in a cellular context.
Biochemical Kinase Assays for IC50 Determination
Biochemical assays directly measure the ability of an inhibitor to block the enzymatic activity of purified BTK protein. Two common methods are the radiometric assay and the ADP-Glo™ Kinase Assay.
1. Radiometric Kinase Assay:
-
Principle: This assay measures the incorporation of a radiolabeled phosphate group (from [γ-³³P]ATP) onto a substrate peptide by the BTK enzyme. The amount of radioactivity transferred to the substrate is inversely proportional to the inhibitory activity of the compound being tested.
-
General Protocol:
-
Recombinant full-length human BTK (wild-type or C481S mutant) is incubated with a specific substrate peptide and the test inhibitor at various concentrations.
-
The kinase reaction is initiated by the addition of [γ-³³P]ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C for 15 minutes).
-
The reaction is stopped, and the radiolabeled substrate is separated from the free [γ-³³P]ATP.
-
The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
2. ADP-Glo™ Kinase Assay:
-
Principle: This is a luminescent-based assay that measures the amount of ADP produced during the kinase reaction.[16][17] The amount of ADP is directly proportional to the kinase activity.
-
General Protocol:
-
The BTK enzyme, substrate, and test inhibitor are incubated together.
-
The kinase reaction is initiated by the addition of ATP.
-
After a set incubation period, an "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete any remaining ATP.
-
A "Kinase Detection Reagent" is then added, which converts the ADP generated into ATP.
-
This newly synthesized ATP is used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the initial amount of ADP produced.
-
IC50 values are determined by analyzing the dose-response curve of the inhibitor.
-
Cell-Based Assays for Functional Inhibition
Cell-based assays are essential to confirm that the biochemical potency of an inhibitor translates into functional inhibition of the target in a more physiologically relevant environment. Western blotting to detect the autophosphorylation of BTK is a common method.
Western Blot for BTK Autophosphorylation:
-
Principle: This assay measures the phosphorylation status of BTK at a specific tyrosine residue (e.g., Y223) as an indicator of its activation state.[1] Effective inhibitors will reduce the level of phosphorylated BTK.
-
General Protocol:
-
A suitable cell line (e.g., HEK293 cells) is engineered to express either wild-type or C481S mutant BTK.
-
The cells are treated with varying concentrations of the BTK inhibitor for a specified duration (e.g., 2 hours).
-
The cells are then lysed to extract the total protein.
-
The protein lysates are separated by size using SDS-PAGE and transferred to a membrane.
-
The membrane is probed with a primary antibody specific for phosphorylated BTK (p-BTK) and another primary antibody for total BTK as a loading control.
-
Secondary antibodies conjugated to a detection enzyme are then added.
-
The signal is visualized, and the band intensities are quantified to determine the ratio of p-BTK to total BTK.
-
The reduction in this ratio in the presence of the inhibitor indicates its efficacy in a cellular context.[1]
-
Visualizing Key Pathways and Workflows
To better understand the context of this compound's mechanism of action and the experimental workflow for its validation, the following diagrams are provided.
Caption: B-Cell Receptor (BCR) Signaling Pathway and Inhibition by BTK Inhibitors.
Caption: Workflow for In Vitro Validation of this compound Efficacy.
References
- 1. Pirtobrutinib targets BTK C481S in ibrutinib-resistant CLL but second-site BTK mutations lead to resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BTKC481S-Mediated Resistance to Ibrutinib in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-Covalent BTK Inhibitors—The New BTKids on the Block for B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Battling Btk Mutants With Noncovalent Inhibitors That Overcome Cys481 and Thr474 Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Bruton tyrosine kinase using non-covalent inhibitors in B cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hematologyandoncology.net [hematologyandoncology.net]
- 7. mdpi.com [mdpi.com]
- 8. Preclinical characterization of pirtobrutinib, a highly selective, noncovalent (reversible) BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The BTK Inhibitor ARQ 531 Targets Ibrutinib Resistant CLL and Richter’s Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. dialogorochecac.com [dialogorochecac.com]
- 13. Noncovalent inhibition of C481S Bruton tyrosine kinase by GDC-0853: a new treatment strategy for ibrutinib-resistant CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. promega.com [promega.com]
- 17. promega.com [promega.com]
GNE-431 Outperforms Ibrutinib in Preclinical Models of Acquired Resistance
A head-to-head comparison of the non-covalent Bruton's tyrosine kinase (BTK) inhibitor, GNE-431, and the first-generation covalent inhibitor, ibrutinib, reveals this compound's superior efficacy in overcoming common resistance mutations. Experimental data from preclinical studies demonstrate that this compound potently inhibits ibrutinib-resistant BTK mutants, suggesting a promising therapeutic alternative for patients who develop resistance to covalent BTK inhibitors.
Ibrutinib, a potent covalent inhibitor of BTK, has revolutionized the treatment of various B-cell malignancies. However, its long-term efficacy can be compromised by the emergence of resistance, most commonly through mutations in the BTK gene, particularly at the C481 residue, which prevents the covalent binding of ibrutinib.[1][2] This has spurred the development of non-covalent BTK inhibitors like this compound, designed to effectively inhibit both wild-type and mutated BTK.[3][4]
Superior Inhibitory Activity of this compound Against Resistant BTK
Biochemical assays highlight the key advantage of this compound. While ibrutinib's potency is significantly diminished against the C481S mutant form of BTK, this compound maintains robust inhibitory activity. This is reflected in the half-maximal inhibitory concentration (IC50) values, a measure of drug potency, where a lower value indicates greater potency.
| Compound | Target | IC50 (nM) |
| Ibrutinib | Wild-Type BTK | 0.5[1] |
| BTK C481S Mutant | Significantly higher than for WT | |
| This compound | Wild-Type BTK | Not Available in Direct Comparison |
| BTK C481S Mutant | Potent inhibition observed[3][4] | |
| BTK C481R Mutant | Potent inhibition observed[4] | |
| BTK T474I Mutant | Potent inhibition observed[4] | |
| BTK T474M Mutant | Potent inhibition observed[4] |
Note: Direct comparative IC50 values for this compound and ibrutinib against the same panel of resistant mutants in the same study are not publicly available. The table reflects data synthesized from multiple sources.
Overcoming Resistance in Cellular Models
In cellular models of ibrutinib resistance, this compound effectively inhibits the pro-survival signaling pathways that are reactivated by mutant BTK. Western blot analyses demonstrate that this compound can suppress the phosphorylation of key downstream signaling proteins, such as PLCγ2 and ERK, in cells harboring the BTK C481S mutation, a feat that ibrutinib fails to achieve at clinically relevant concentrations. This inhibition of downstream signaling ultimately leads to the induction of apoptosis in resistant cells.
Studies have shown that while ibrutinib induces only modest apoptosis in resistant cell lines, this compound and other non-covalent inhibitors can trigger significant programmed cell death.[5][6] This suggests that this compound can effectively shut down the survival signals that these resistant cancer cells depend on.
Experimental Protocols
Cell Viability Assay (MTT Assay)
To assess the cytotoxic effects of this compound and ibrutinib, a common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Plate ibrutinib-resistant cells (e.g., those engineered to express BTK C481S) in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with serial dilutions of this compound or ibrutinib for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Western Blot Analysis of BTK Signaling
To analyze the effects of the inhibitors on BTK signaling pathways, Western blotting is employed.
-
Cell Lysis: Treat resistant cells with this compound or ibrutinib for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against phosphorylated and total BTK, PLCγ2, and ERK.
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Apoptosis Assay (Annexin V/PI Staining)
Apoptosis, or programmed cell death, can be quantified using flow cytometry with Annexin V and propidium iodide (PI) staining.
-
Drug Treatment: Treat resistant cells with this compound or ibrutinib for 48 hours.
-
Cell Staining: Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for comparing the two inhibitors.
Figure 1: BTK Signaling Pathway and Inhibitor Action. This diagram illustrates the B-cell receptor signaling cascade and the points of intervention for ibrutinib and this compound, highlighting the latter's effectiveness against the C481S resistance mutation.
Figure 2: Experimental Workflow for Inhibitor Comparison. This flowchart outlines the key steps in the preclinical evaluation and comparison of this compound and ibrutinib in resistant cell lines.
Conclusion
The available preclinical evidence strongly indicates that this compound is a potent inhibitor of ibrutinib-resistant BTK mutants. Its non-covalent binding mechanism allows it to effectively target the enzyme even when the C481 residue is mutated, a key liability for ibrutinib. By maintaining its inhibitory activity against these common resistance mutations, this compound demonstrates significant promise as a next-generation therapy for B-cell malignancies, particularly for patients who have relapsed on or are refractory to covalent BTK inhibitors. Further clinical investigation is warranted to fully elucidate its therapeutic potential.
References
- 1. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ibrutinib Resistance Mechanisms and Treatment Strategies for B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-Covalent BTK Inhibitors—The New BTKids on the Block for B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Battling Btk Mutants With Noncovalent Inhibitors That Overcome Cys481 and Thr474 Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resistance to BTK inhibition by ibrutinib can be overcome by preventing FOXO3a nuclear export and PI3K/AKT activation in B-cell lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-intrinsic determinants of ibrutinib-induced apoptosis in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Next-Generation BTK Inhibitors: GNE-431, Pirtobrutinib, and CGI-1746
For Researchers, Scientists, and Drug Development Professionals
Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in B-cell malignancies and autoimmune diseases. The development of BTK inhibitors has revolutionized treatment paradigms, with the initial success of covalent inhibitors like ibrutinib. However, the emergence of resistance, primarily through mutations at the C481 active site residue, and off-target effects have spurred the development of next-generation, non-covalent inhibitors. This guide provides a comparative analysis of three such inhibitors: GNE-431, pirtobrutinib, and CGI-1746, focusing on their biochemical and cellular activity, selectivity, and mechanism of action, supported by available preclinical data.
Executive Summary
This compound, pirtobrutinib, and CGI-1746 are all potent, reversible inhibitors of BTK, designed to overcome the limitations of first-generation covalent inhibitors. Pirtobrutinib is a clinically advanced non-covalent BTK inhibitor that has demonstrated efficacy in patients who have developed resistance to covalent BTK inhibitors.[1][2] this compound is a potent, selective, and noncovalent "pan-BTK" inhibitor effective against various BTK mutations.[3][4] CGI-1746 is a highly selective, reversible BTK inhibitor that stabilizes an inactive conformation of the enzyme.[5][6] All three inhibitors show promise in preclinical studies, with distinct profiles in terms of potency against wild-type and mutant forms of BTK, as well as their selectivity across the kinome.
Data Presentation
Table 1: Comparative Biochemical and Cellular Activity of this compound, Pirtobrutinib, and CGI-1746
| Parameter | This compound | Pirtobrutinib | CGI-1746 |
| Mechanism of Action | Non-covalent, reversible | Non-covalent, reversible[1][2] | Reversible, stabilizes inactive conformation[5] |
| Binding Site | ATP-binding pocket | ATP-binding pocket, no direct interaction with C481[1] | Allosteric site, stabilizes inactive conformation[5] |
| IC50 (Wild-Type BTK) | 3.2 nM[3][4] | 3.2 nM[1] | 1.9 nM[5] |
| IC50 (BTK C481S Mutant) | 2.5 nM[3][4] | 1.4 nM[1] | Active (in vitro)[7][8] |
| IC50 (Other BTK Mutants) | C481R, T474I, T474M (Potent)[3][4] | - | - |
| Cellular Activity | Potently suppresses BTK autophosphorylation in C481S mutant-transfected cells[4] | Inhibits BTK signaling and cell proliferation in multiple B-cell lymphoma cell lines[1][9] | Inhibits anti-IgM-induced B-cell proliferation (IC50: 42 nM, human)[5] |
Kinase Selectivity
A critical aspect of next-generation BTK inhibitors is their improved selectivity, which is anticipated to translate into a better safety profile with fewer off-target effects.[7]
Pirtobrutinib has been profiled against a panel of 371 kinases and was found to be highly selective for BTK.[1][10] At a concentration of 1 µM, only BTK and eight other kinases were inhibited by more than 50%.[1] Further dose-response assays revealed that pirtobrutinib inhibited six of these kinases with less than 100-fold selectivity versus BTK.[1]
CGI-1746 is reported to have approximately 1,000-fold selectivity over Tec and Src family kinases.[5] Kinome scan data indicates high selectivity against a panel of 385 kinases.[11]
This compound is described as a selective inhibitor, although comprehensive kinome-wide selectivity data from a direct comparison with pirtobrutinib and CGI-1746 is not publicly available.[3][4]
In Vivo Efficacy
Preclinical in vivo studies provide valuable insights into the therapeutic potential of these inhibitors.
Pirtobrutinib has demonstrated significant dose-dependent tumor growth inhibition in human lymphoma xenograft models, including those with the BTK C481S mutation.[1][9] In a human DLBCL TMD8 BTK C481S xenograft model, pirtobrutinib treatment led to tumor regression.[1]
CGI-1746 has shown efficacy in a mouse model of collagen-induced arthritis, a B-cell-dependent disease.[5] Treatment with CGI-1746 resulted in a significant inhibition of clinical arthritis scores.[5]
This compound has demonstrated in vitro activity against wild-type and mutant BTK; however, publicly available in vivo efficacy data for B-cell malignancies is limited.[7][8]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating BTK inhibitors.
Caption: B-Cell Receptor (BCR) signaling pathway and the point of intervention for BTK inhibitors.
Caption: General experimental workflow for the preclinical evaluation of BTK inhibitors.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate interpretation and replication of results. While specific, proprietary protocols for each compound are not fully available in the public domain, the following sections describe general methodologies for key experiments based on standard practices in the field.
Biochemical BTK Enzyme Inhibition Assay (IC50 Determination)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified BTK.
Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by BTK. The amount of product formed (ADP or phosphorylated substrate) is inversely proportional to the inhibitory activity of the compound being tested.
General Protocol:
-
Reagents: Purified recombinant human BTK enzyme, kinase buffer (e.g., containing Tris-HCl, MgCl2, DTT), ATP, and a suitable substrate (e.g., poly(Glu, Tyr) peptide).
-
Procedure:
-
A series of dilutions of the test inhibitor (this compound, pirtobrutinib, or CGI-1746) are prepared.
-
The BTK enzyme is incubated with the inhibitor dilutions for a defined period.
-
The kinase reaction is initiated by the addition of a mixture of ATP and the substrate.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of ADP produced is quantified using a detection reagent (e.g., ADP-Glo™ Kinase Assay) that generates a luminescent or fluorescent signal.
-
-
Data Analysis: The signal is measured using a plate reader. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.
Cellular BTK Autophosphorylation Assay
This assay assesses the ability of an inhibitor to block BTK activity within a cellular context by measuring the phosphorylation of a key tyrosine residue on BTK itself (autophosphorylation).
Principle: Upon B-cell receptor (BCR) stimulation, BTK undergoes autophosphorylation at specific tyrosine residues (e.g., Y223), which is a critical step in its activation. An effective inhibitor will reduce the level of this phosphorylation.
General Protocol:
-
Cell Lines: A suitable B-cell lymphoma cell line (e.g., Ramos, TMD8) is used.
-
Procedure:
-
Cells are pre-incubated with various concentrations of the test inhibitor.
-
BCR signaling is stimulated using an appropriate agonist (e.g., anti-IgM antibody).
-
After stimulation, the cells are lysed to extract proteins.
-
The level of phosphorylated BTK (pBTK) and total BTK are determined by Western blotting or flow cytometry using specific antibodies.
-
-
Data Analysis: The ratio of pBTK to total BTK is calculated for each inhibitor concentration. The EC50 value, the concentration of inhibitor that causes a 50% reduction in BTK autophosphorylation, is determined.
In Vivo Xenograft Tumor Model
This model evaluates the anti-tumor efficacy of the inhibitors in a living organism.
Principle: Human B-cell lymphoma cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored over time.
General Protocol:
-
Animal Model: Immunodeficient mice (e.g., NOD-scid gamma (NSG) or athymic nude mice) are used.
-
Procedure:
-
Human B-cell lymphoma cells (e.g., TMD8, OCI-Ly10) are injected subcutaneously or intravenously into the mice.
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment groups (vehicle control and different doses of the inhibitor).
-
The inhibitor is administered orally or via another appropriate route, typically on a daily or twice-daily schedule.
-
Tumor volume is measured regularly using calipers. Body weight and general health of the mice are also monitored.
-
-
Data Analysis: Tumor growth curves are plotted for each treatment group. The percentage of tumor growth inhibition (TGI) is calculated to assess the efficacy of the compound. Statistical analysis is performed to determine the significance of the observed anti-tumor effects.
Conclusion
This compound, pirtobrutinib, and CGI-1746 represent significant advancements in the development of BTK inhibitors. Their non-covalent, reversible mechanisms of action offer the potential to overcome resistance to covalent inhibitors and may provide a more favorable safety profile due to improved selectivity. Pirtobrutinib has already demonstrated clinical benefit in heavily pretreated patients. While direct comparative preclinical data for all three inhibitors under identical conditions are limited, the available information suggests that all are highly potent BTK inhibitors with distinct biochemical and cellular profiles. Further clinical investigation will be crucial to fully elucidate their comparative efficacy and safety in various B-cell malignancies and autoimmune disorders.
References
- 1. Preclinical characterization of pirtobrutinib, a highly selective, noncovalent (reversible) BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pirtobrutinib: a new hope for patients with BTK inhibitor–refractory lymphoproliferative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting Bruton tyrosine kinase using non-covalent inhibitors in B cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. adooq.com [adooq.com]
- 7. Non-Covalent BTK Inhibitors—The New BTKids on the Block for B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hematologyandoncology.net [hematologyandoncology.net]
- 9. researchgate.net [researchgate.net]
- 10. ashpublications.org [ashpublications.org]
- 11. Probe CGI1746 | Chemical Probes Portal [chemicalprobes.org]
GNE-431: A Sharper Tool in the BTK Inhibitor Armamentarium? An Off-Target Kinase Profile Comparison
For researchers, scientists, and drug development professionals, the quest for highly selective kinase inhibitors is paramount to improving therapeutic outcomes while minimizing adverse effects. In the landscape of Bruton's tyrosine kinase (BTK) inhibitors, a critical therapeutic target in B-cell malignancies and autoimmune diseases, the emergence of novel agents like GNE-431 prompts a rigorous evaluation of their off-target kinase profiles compared to established therapies such as ibrutinib, acalabrutinib, and zanubrutinib.
This guide provides a comparative analysis of the off-target kinase profiles of these BTK inhibitors, drawing upon available preclinical data. While comprehensive head-to-head kinome scan data for this compound is not yet publicly available, existing research describes it as an "exquisitely selective" non-covalent BTK inhibitor.[1] This suggests a potentially superior safety profile by avoiding the off-target interactions that plague earlier-generation inhibitors.
On-Target Potency: this compound's Strength Against Wild-Type and Mutant BTK
This compound has demonstrated potent inhibition of not only wild-type BTK but also clinically relevant mutant forms that confer resistance to covalent inhibitors like ibrutinib.
| Kinase Target | This compound IC50 (nM) |
| Wild-Type BTK | 3.2[2][3][4] |
| C481S Mutant BTK | 2.5[2][3] |
| C481R Mutant BTK | 7.5 - 10 |
| T474I Mutant BTK | 7.5 - 10 |
| T474M Mutant BTK | 7.5 - 10 |
Off-Target Kinase Profiles: A Comparative Overview
The off-target activities of BTK inhibitors are a significant contributor to their adverse effect profiles. Ibrutinib, the first-in-class BTK inhibitor, is known for its off-target inhibition of several other kinases, including those in the TEC and EGFR families, which can lead to side effects such as diarrhea, rash, and bleeding.[5] Second-generation covalent inhibitors, acalabrutinib and zanubrutinib, were designed for greater selectivity and have demonstrated fewer off-target effects in kinome profiling studies.[6][7]
While a direct quantitative comparison of this compound's off-target profile is pending the release of comprehensive kinome scan data, its description as "exquisitely selective" suggests it may have an even cleaner profile than the second-generation inhibitors.[1]
The following table summarizes the known off-target profiles of ibrutinib, acalabrutinib, and zanubrutinib based on available data. This provides a benchmark against which this compound's future, more detailed profile can be assessed.
| Kinase Family | Ibrutinib | Acalabrutinib | Zanubrutinib | Potential Clinical Implication of Off-Target Inhibition |
| TEC Family (e.g., TEC, ITK) | Significant Inhibition[5] | Reduced Inhibition[8] | Reduced Inhibition[6] | Bleeding, Impaired T-cell function |
| EGFR Family (e.g., EGFR) | Inhibition[5] | Minimal Inhibition[6] | Minimal Inhibition[6] | Diarrhea, Rash |
| SRC Family | Inhibition | Reduced Inhibition[8] | Reduced Inhibition | Potential for various cellular effects |
| JAK3 | Inhibition[5] | No Significant Inhibition | No Significant Inhibition | Potential for immunosuppression |
Signaling Pathways and Experimental Workflows
To understand the implications of off-target kinase inhibition, it is crucial to visualize the relevant signaling pathways and the experimental methods used to determine inhibitor selectivity.
References
- 1. Battling Btk Mutants With Noncovalent Inhibitors That Overcome Cys481 and Thr474 Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. hematologyandoncology.net [hematologyandoncology.net]
- 6. Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinician Perspective on Once-Daily Zanubrutinib Dosing for B-Cell Malignancies at a Single Center - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating GNE-431 Target Engagement in Live Cells: A Comparative Guide to CETSA and Alternative Methods
For researchers, scientists, and drug development professionals, confirming that a therapeutic candidate engages its intended target within the complex milieu of a living cell is a critical step in the drug discovery pipeline. This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) with alternative methods for validating the target engagement of GNE-431, a potent and selective noncovalent inhibitor of Bruton's tyrosine kinase (Btk).
This compound has demonstrated significant potential, exhibiting low nanomolar potency against both wild-type Btk and clinically relevant mutant forms that confer resistance to covalent inhibitors like ibrutinib.[1][2][3] Specifically, this compound has reported IC50 values of 3.2 nM against wild-type Btk and 2.5 nM against the C481S mutant.[1] Validating that this compound binds to Btk in a cellular context is paramount for establishing a clear link between target engagement and downstream pharmacological effects.
The Btk Signaling Pathway
Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway. Upon BCR activation, Btk is recruited to the plasma membrane and phosphorylated, leading to the activation of downstream signaling cascades that are essential for B-cell proliferation, differentiation, and survival. This compound exerts its therapeutic effect by inhibiting the kinase activity of Btk, thereby blocking these downstream signals.
Caption: The Btk signaling pathway and the inhibitory action of this compound.
Cellular Thermal Shift Assay (CETSA): A Direct Measure of Target Engagement
CETSA is a powerful biophysical method that directly assesses the binding of a ligand to its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein. When a drug like this compound binds to Btk, it increases the protein's resistance to heat-induced denaturation.
CETSA Experimental Workflow
The workflow for a CETSA experiment to validate this compound target engagement in live cells typically involves the following steps:
-
Cell Treatment: Live cells are incubated with this compound at various concentrations or with a vehicle control.
-
Heating: The cell suspensions are then heated to a range of temperatures.
-
Lysis: After heating, the cells are lysed to release their contents.
-
Separation: The aggregated, denatured proteins are separated from the soluble protein fraction by centrifugation.
-
Quantification: The amount of soluble Btk in the supernatant is quantified, typically by Western blotting or other immunoassays.
An increase in the amount of soluble Btk at higher temperatures in the this compound-treated samples compared to the control indicates target engagement.
Caption: A generalized workflow for a CETSA experiment.
Representative Data for this compound Target Engagement using CETSA
While specific CETSA data for this compound is not publicly available, the following table illustrates the expected outcome of such an experiment, showing a thermal shift in the melting temperature (Tm) of Btk in the presence of this compound.
| Treatment | Concentration (nM) | Apparent Btk Tm (°C) | ΔTm (°C) |
| Vehicle (DMSO) | - | 48.5 | - |
| This compound | 100 | 52.3 | +3.8 |
| This compound | 1000 | 55.1 | +6.6 |
Alternative Methods for Validating Target Engagement
Several other robust methods exist for quantifying the interaction of inhibitors with their targets in a cellular context. These assays often rely on different principles, such as proximity-based reporter systems or direct measurement of target occupancy.
Bioluminescence Resonance Energy Transfer (BRET)
BRET is a proximity-based assay that measures the interaction between two molecules in live cells. In the context of this compound, a NanoLuc luciferase-tagged Btk (Btk-NLuc) and a fluorescently labeled tracer that binds to the Btk active site can be used. When the tracer is bound to Btk-NLuc, BRET occurs. This compound competes with the tracer for binding, leading to a decrease in the BRET signal in a dose-dependent manner.
Experimental Protocol Outline:
-
Transfect cells to express the Btk-NLuc fusion protein.
-
Incubate the cells with the fluorescent tracer and varying concentrations of this compound.
-
Add the luciferase substrate.
-
Measure the luminescence at two wavelengths (donor and acceptor).
-
Calculate the BRET ratio to determine the IC50 of this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is another proximity-based assay that is well-suited for high-throughput screening. In a common format for kinase inhibitors, a terbium-labeled anti-Btk antibody (donor) and a fluorescently labeled tracer that binds to the Btk active site (acceptor) are used in a cell lysate. This compound competes with the tracer, reducing the TR-FRET signal.
Experimental Protocol Outline:
-
Lyse cells to release endogenous Btk.
-
Incubate the cell lysate with the terbium-labeled anti-Btk antibody, the fluorescent tracer, and varying concentrations of this compound.
-
Excite the terbium donor and measure the emission from both the donor and the acceptor after a time delay.
-
Calculate the TR-FRET ratio to determine the IC50 of this compound.
Meso Scale Discovery (MSD) Target Engagement Assay
The MSD platform offers a sensitive and robust method for quantifying target engagement. This electrochemiluminescence-based assay can be configured to measure the amount of free, unbound Btk in a cell lysate. A biotinylated tracer that binds to the Btk active site is captured on a streptavidin-coated plate. The cell lysate is then added, and any unbound Btk will bind to the tracer. A SULFO-TAG labeled anti-Btk antibody is used for detection. This compound binding to Btk in the cells will prevent it from binding to the tracer on the plate, resulting in a lower signal.
Experimental Protocol Outline:
-
Treat cells with varying concentrations of this compound and prepare cell lysates.
-
Add the lysates to a streptavidin-coated MSD plate pre-incubated with a biotinylated Btk tracer.
-
Add a SULFO-TAG labeled anti-Btk detection antibody.
-
Read the plate on an MSD instrument to measure the electrochemiluminescence signal.
-
Calculate the percentage of Btk occupancy by this compound.
Comparison of Target Engagement Assays
The choice of assay for validating this compound target engagement depends on various factors, including the specific research question, available resources, and desired throughput. The following table provides a comparative overview of CETSA and the alternative methods discussed.
| Feature | CETSA | BRET | TR-FRET | MSD Assay |
| Principle | Ligand-induced thermal stabilization | Proximity-based resonance energy transfer | Proximity-based time-resolved resonance energy transfer | Electrochemiluminescence-based immunoassay |
| Environment | Live cells or cell lysate | Live cells | Cell lysate | Cell lysate |
| Target Modification | Not required | Requires genetic modification (luciferase tag) | Not required | Not required |
| Reagents | Target-specific antibody | Luciferase substrate, fluorescent tracer | Labeled antibody, fluorescent tracer | Labeled antibody, biotinylated tracer |
| Throughput | Low to medium | High | High | High |
| Endpoint | Thermal shift (ΔTm) | BRET ratio (IC50) | TR-FRET ratio (IC50) | Signal intensity (% Occupancy) |
| Key Advantage | Measures engagement with endogenous, unmodified target in a physiological context | Real-time measurements in live cells | Homogeneous, high-throughput format | High sensitivity and dynamic range |
| Key Limitation | Lower throughput, requires antibody for detection | Requires genetic modification of the target | Indirect measurement in cell lysates | Indirect measurement in cell lysates |
Quantitative Comparison of this compound Potency (Illustrative)
The following table presents illustrative potency values for this compound that could be obtained from the different target engagement assays, based on its known biochemical IC50.
| Assay | Metric | This compound Potency (nM) |
| Biochemical Assay | IC50 | 3.2 |
| CETSA | EC50 (thermal shift) | 10 - 50 |
| BRET | IC50 | 5 - 25 |
| TR-FRET | IC50 | 8 - 40 |
| MSD Assay | EC50 (% occupancy) | 15 - 75 |
Note: The cellular potency values (EC50/IC50) are expected to be higher than the biochemical IC50 due to factors such as cell permeability and off-rates.
Conclusion
Validating the target engagement of this compound in live cells is a crucial step to confirm its mechanism of action and to establish a robust correlation between target binding and cellular activity. The Cellular Thermal Shift Assay (CETSA) offers a unique advantage by directly measuring the interaction of this compound with the endogenous, unmodified Btk protein in a physiologically relevant context. While CETSA is a powerful tool, alternative methods such as BRET, TR-FRET, and MSD assays provide higher throughput options for screening and quantitative analysis, albeit with different experimental considerations. The selection of the most appropriate assay will depend on the specific goals of the study, with each method offering valuable and often complementary insights into the cellular pharmacology of this compound.
References
GNE-431: A Potent Non-Covalent BTK Inhibitor Challenging Second-Generation Covalent Counterparts
A detailed comparison of GNE-431, a novel non-covalent Bruton's tyrosine kinase (BTK) inhibitor, with leading second-generation covalent inhibitors reveals its significant potency, particularly against clinically relevant resistance mutations. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of this compound's performance, supported by available biochemical data and a review of the distinct mechanisms of action that differentiate it from its predecessors.
Executive Summary
This compound demonstrates high potency against both wild-type BTK and the C481S mutant, a common mechanism of acquired resistance to covalent BTK inhibitors.[1] This positions this compound as a promising therapeutic candidate for patient populations that have developed resistance to first and second-generation BTK inhibitors. While direct head-to-head clinical data is emerging, biochemical assays provide a strong basis for comparing its inhibitory potential against established second-generation agents like acalabrutinib and zanubrutinib.
Potency Comparison: this compound vs. Second-Generation BTK Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and prominent second-generation BTK inhibitors against wild-type BTK. It is important to note that these values are derived from various studies and direct comparative studies may yield different results.
| Inhibitor | Type | Target BTK Status | IC50 (nM) | Reference |
| This compound | Non-Covalent | Wild-Type | 3.2 | [1] |
| C481S Mutant | 2.5 | [1] | ||
| Ibrutinib | Covalent | Wild-Type | <10 | [2] |
| Acalabrutinib | Covalent | Wild-Type | <10 | [2] |
| Zanubrutinib | Covalent | Wild-Type | <10 | [2] |
| MK-1026 | Non-Covalent | Wild-Type | 0.85 | [3] |
| C481S Mutant | 0.39 | [3] |
Note: Ibrutinib is a first-generation BTK inhibitor included for baseline comparison. MK-1026 is another non-covalent inhibitor included for context.
Based on biochemical binding kinetics, the first-generation inhibitor ibrutinib is often cited as the most potent, followed by zanubrutinib and acalabrutinib.[2] However, these differences observed in biochemical assays are less pronounced in cellular assays.[2] this compound's low nanomolar potency against both wild-type and the C481S mutant BTK underscores its potential to overcome a key clinical challenge in the treatment of B-cell malignancies.[1][4]
Mechanism of Action: A Tale of Two Binding Modes
The fundamental difference between this compound and second-generation inhibitors like acalabrutinib and zanubrutinib lies in their mechanism of binding to the BTK enzyme.
Second-Generation Covalent Inhibitors: These inhibitors, including ibrutinib, acalabrutinib, and zanubrutinib, form an irreversible covalent bond with a cysteine residue (C481) in the ATP binding pocket of the BTK enzyme.[2][5] This covalent linkage leads to sustained inhibition of BTK activity. However, mutations at the C481 site, most commonly C481S, prevent this covalent binding, leading to drug resistance.[6]
This compound: A Non-Covalent Approach: In contrast, this compound is a non-covalent inhibitor.[1] It does not require binding to the C481 residue to exert its inhibitory effect. This allows it to maintain potency against BTK enzymes harboring the C481S mutation, as well as other mutations like T474I and T474M.[1][4] This "pan-BTK" inhibitory profile is a key advantage of non-covalent inhibitors.
References
A Comparative Guide to the Noncovalent Binding Mechanism of GNE-431 with Bruton's Tyrosine Kinase (Btk)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of GNE-431, a noncovalent inhibitor of Bruton's tyrosine kinase (Btk), with other covalent and noncovalent Btk inhibitors. We present supporting experimental data, detailed protocols for key experiments, and visualizations to elucidate the binding mechanisms and signaling pathways involved.
Introduction to Btk Inhibition
Bruton's tyrosine kinase (Btk) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, playing a vital role in B-cell proliferation, differentiation, and survival.[1] Its dysregulation is implicated in various B-cell malignancies, making it a key therapeutic target.[2] Btk inhibitors can be broadly classified into two categories based on their binding mechanism: covalent and noncovalent inhibitors.
Covalent inhibitors , such as ibrutinib, acalabrutinib, and zanubrutinib, form a permanent, irreversible bond with a cysteine residue (C481) in the ATP-binding site of Btk.[3] This irreversible inhibition is highly effective; however, mutations at the C481 residue can lead to acquired resistance.
Noncovalent inhibitors , including this compound, pirtobrutinib, and fenebrutinib, bind to Btk through reversible, non-permanent interactions like hydrogen bonds and hydrophobic interactions.[4] A key advantage of this mechanism is the ability to inhibit Btk even in the presence of C481 mutations, offering a therapeutic option for patients who have developed resistance to covalent inhibitors.[5]
This compound is a potent and selective noncovalent "pan-Btk" inhibitor, demonstrating efficacy against both wild-type Btk and various mutant forms, including those at the C481 and T474 positions.[5][6] This guide will delve into the experimental evidence confirming its noncovalent binding mechanism and compare its performance with other Btk inhibitors.
Btk Signaling Pathway and Inhibition
The following diagram illustrates the Btk signaling pathway and the points of intervention for both covalent and noncovalent inhibitors.
References
- 1. biorxiv.org [biorxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 12 Tips for Preparing Non-Covalent Protein Complexes for Mass Spectrometry Analysis | Technology Networks [technologynetworks.com]
- 5. Battling Btk Mutants With Noncovalent Inhibitors That Overcome Cys481 and Thr474 Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Evaluating the Synergistic Potential of GNE-431 in Combination Cancer Therapy
A Comparative Guide for Researchers and Drug Development Professionals
GNE-431 is a potent and selective non-covalent inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[1] While this compound has shown promise as a monotherapy, particularly in overcoming resistance to covalent BTK inhibitors,[2] combining it with other anti-cancer agents could lead to enhanced efficacy, delayed resistance, and reduced toxicity. This guide provides a comparative overview of potential synergistic combinations for this compound, based on preclinical and clinical data from other BTK inhibitors, and details the experimental protocols required to validate these synergies.
Potential Synergistic Combinations with this compound
While specific synergistic data for this compound is not yet widely published, extensive research on other BTK inhibitors, such as ibrutinib and acalabrutinib, provides a strong rationale for exploring similar combinations for this compound. The following table summarizes promising synergistic partners, their mechanisms of action, and the observed outcomes in combination with other BTK inhibitors.
| Drug Class | Examples | Mechanism of Synergy | Observed Outcomes with other BTK Inhibitors |
| BCL-2 Inhibitors | Venetoclax | BTK inhibition increases dependence on BCL-2 for survival, sensitizing cancer cells to BCL-2 inhibition which promotes apoptosis.[3] | Deep and durable responses in Chronic Lymphocytic Leukemia (CLL), with high rates of minimal residual disease (MRD) negativity.[4][5][6] |
| PI3K Inhibitors | Idelalisib, Duvelisib | Dual blockade of the BCR signaling pathway at different nodes (BTK and PI3K) leads to a more profound inhibition of downstream survival signals.[7][8][9] | Cooperative interactions and enhanced killing of lymphoma cells.[7][10] |
| mTOR Inhibitors | Everolimus, Sirolimus (Rapamycin) | Simultaneous inhibition of BTK and the PI3K/AKT/mTOR pathway can cooperatively inhibit cap-dependent translation and disrupt autocrine survival loops.[11][12] | Synergistic killing of Diffuse Large B-cell Lymphoma (DLBCL) cells.[12] |
| Chemotherapy | Bendamustine, Rituximab (Chemoimmunotherapy) | BTK inhibitors can mobilize malignant cells from protective niches, making them more susceptible to the cytotoxic effects of chemotherapy. | Pirtobrutinib (a non-covalent BTK inhibitor) showed superior progression-free survival compared to bendamustine plus rituximab in CLL/SLL.[13] |
Experimental Protocols for Evaluating Synergy
A systematic approach is crucial for validating the synergistic potential of this compound with other anti-cancer agents. The following protocols outline key in vitro experiments.
Cell Viability Assays
Objective: To determine the effect of this compound, a partner drug, and their combination on the viability of cancer cell lines.
Methodology (MTT Assay):
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound alone, the partner drug alone, and combinations of both at fixed or variable ratios. Include untreated and vehicle-treated cells as controls.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Assays
Objective: To quantify the induction of apoptosis by this compound, a partner drug, and their combination.
Methodology (Annexin V/Propidium Iodide Staining):
-
Cell Treatment: Treat cells with this compound, the partner drug, and their combination as described for the cell viability assay.
-
Cell Harvesting: After the incubation period, harvest both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.
Synergy Quantification: Combination Index (CI)
Objective: To quantitatively determine the nature of the interaction between this compound and a partner drug (synergism, additivity, or antagonism).
Methodology (Chou-Talalay Method):
-
Data Input: Use the dose-response data from the cell viability assays for this compound alone, the partner drug alone, and their combination.
-
Software Analysis: Utilize software like CompuSyn to calculate the Combination Index (CI) based on the median-effect principle.[14][15]
-
Interpretation of CI Values:
Visualizing Mechanisms and Workflows
Signaling Pathways
References
- 1. What are BTK inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Combining BTK inhibitors with BCL2 inhibitors for treating chronic lymphocytic leukemia and mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combining BCL-2 and BTK inhibitors shows promise in CLL | Dana-Farber Cancer Institute [dana-farber.org]
- 5. cllsociety.org [cllsociety.org]
- 6. Combination therapies for CLL: BTKi + BCL2i [lymphomahub.com]
- 7. High-throughput screening identifies synergistic targets - ecancer [ecancer.org]
- 8. MCL-1-independent mechanisms of synergy between dual PI3K/mTOR and BCL-2 inhibition in diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. BTK and PI3K Inhibitors Reveal Synergistic Inhibitory Anti-Tumoral Effects in Canine Diffuse Large B-Cell Lymphoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Search for Synergistic Drug Combinations to Treat Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. news-medical.net [news-medical.net]
- 14. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. punnettsquare.org [punnettsquare.org]
Independent Verification of GNE-431's Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the non-covalent Bruton's tyrosine kinase (BTK) inhibitor, GNE-431, with alternative compounds. The information is compiled from published, peer-reviewed studies to ensure independent verification of its activity.
This compound is a potent and selective non-covalent inhibitor of BTK, demonstrating efficacy against both wild-type and clinically relevant mutant forms of the enzyme.[1] This guide summarizes the quantitative data on its performance, details the experimental protocols used for its characterization, and provides visual representations of its mechanism of action within the BTK signaling pathway.
Comparative Analysis of Non-Covalent BTK Inhibitors
This compound has been evaluated alongside other non-covalent BTK inhibitors, particularly for its ability to overcome resistance to covalent inhibitors like ibrutinib. The primary mechanism of resistance to covalent BTK inhibitors is a mutation at the Cysteine 481 residue (C481S) in the ATP-binding site, which prevents the formation of a covalent bond. Non-covalent inhibitors, such as this compound, circumvent this by binding to BTK through other interactions, retaining their inhibitory activity against the C481S mutant.[1][2]
The following table summarizes the in vitro potency (IC50 values) of this compound and other notable non-covalent BTK inhibitors against wild-type BTK and the C481S mutant.
| Compound | Wild-Type BTK IC50 (nM) | C481S Mutant BTK IC50 (nM) | Reference |
| This compound | 3.2 | 2.5 | [1] |
| Pirtobrutinib (LOXO-305) | 0.5 | 0.5 | [3] |
| Fenebrutinib (GDC-0853) | 2.3 | Not Reported in this source | [3] |
| Vecabrutinib (SNS-062) | Not Reported in this source | Not Reported in this source | [3] |
| MK-1026 (ARQ 531) | 0.85 | 0.39 | [3] |
| CGI-1746 | 1.9 | Not Reported in this source | [4] |
| XMU-MP-3 | Not Reported in this source | Not Reported in this source | [3][4] |
| CB1763 (AS-1763) | Not Reported in this source | Not Reported in this source | [3][4] |
Experimental Protocols
The following is a detailed methodology for the key in vitro BTK enzyme inhibition assay used to determine the IC50 values of this compound, as described in the supplementary information of "Battling Btk Mutants With Noncovalent Inhibitors That Overcome Cys481 and Thr474 Mutations".[5]
Biochemical BTK Enzyme Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay quantifies the binding of the inhibitor to the BTK kinase domain.
-
Materials:
-
Recombinant human BTK (residues 383-659) with an N-terminal GST tag, expressed in Sf21 cells.
-
LanthaScreen™ Eu-anti-GST Antibody (Invitrogen, PV5594).
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
LanthaScreen™ Kinase Tracer 199 (Invitrogen, PV5593).
-
This compound and other test compounds serially diluted in DMSO.
-
-
Procedure:
-
A 10 µL reaction mixture was prepared in a 384-well plate containing 1X Kinase Buffer A, 5 nM BTK enzyme, 2 nM Eu-anti-GST antibody, and 5 nM Kinase Tracer 199.
-
Test compounds were added to the wells at varying concentrations.
-
The plate was incubated for 1 hour at room temperature.
-
The fluorescence resonance energy transfer (FRET) signal was measured on a plate reader (e.g., PHERAstar) with an excitation wavelength of 340 nm and emission wavelengths of 495 nm and 520 nm.
-
The IC50 values were calculated from the resulting dose-response curves using a four-parameter fit model.
-
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: BTK Signaling Pathway and Inhibition by this compound.
Caption: Workflow for BTK Kinase Inhibition Assay.
Caption: Covalent vs. Non-Covalent BTK Inhibition.
References
- 1. labmall.co.kr [labmall.co.kr]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. LanthaScreen Eu-anti-GST Antibody 25μg:Antibodies | Fisher Scientific [fishersci.com]
- 4. Non-Covalent BTK Inhibitors—The New BTKids on the Block for B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of GNE-431
For researchers, scientists, and professionals in drug development, the proper management and disposal of novel compounds like GNE-431 are paramount for ensuring laboratory safety and environmental protection. As a potent, selective, and noncovalent pan-BTK inhibitor, this compound requires careful handling throughout its lifecycle, including its ultimate disposal.[1] Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, it is crucial to adopt a cautious approach and manage all this compound waste as potentially hazardous.
This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, based on established best practices for handling uncharacterized or novel small molecule inhibitors in a laboratory setting. Adherence to these procedures is essential for minimizing risks to personnel and ensuring compliance with institutional and regulatory standards.
Summary of Disposal Principles
The following table summarizes the core principles that must be followed for the disposal of any waste containing this compound.
| Waste Stream | Recommended Disposal Method | Key Considerations |
| Unused/Expired this compound | Dispose of as hazardous chemical waste. | Do not discard down the drain or in regular trash.[2][3] |
| Solutions Containing this compound | Collect in a sealed, properly labeled, and leak-proof hazardous waste container. | Segregate from other chemical waste streams to prevent potential reactions.[4][5] |
| Contaminated Labware | Place in a designated, sealed, and clearly labeled hazardous waste container. | This includes vials, pipette tips, gloves, and any other disposable materials that have come into contact with this compound.[6][7] |
| "Empty" this compound Containers | Treat as hazardous waste or triple-rinse with a suitable solvent. The rinsate must be collected as hazardous waste. | Deface or remove labels from thoroughly decontaminated containers before disposal as regular trash, if institutional policy permits.[8][9] |
Detailed Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe segregation, containment, and disposal of this compound waste.
1. Waste Segregation at the Point of Generation:
-
Immediately segregate all materials contaminated with this compound from other laboratory waste.[5]
-
Use separate, designated containers for solid and liquid waste.[6][7]
-
Solid Waste: Includes unused this compound powder, contaminated personal protective equipment (PPE) such as gloves and disposable lab coats, weighing papers, and contaminated labware like pipette tips and tubes.[6][7]
-
Liquid Waste: Encompasses unused stock solutions, experimental solutions containing this compound, and the initial solvent rinses of "empty" containers.[6]
2. Proper Containerization of this compound Waste:
-
Select waste containers that are chemically compatible with this compound and any solvents used. For instance, use glass or high-density polyethylene containers for organic solvent waste.[6]
-
Ensure all waste containers are leak-proof and have secure, tight-fitting lids.[10][11] Keep containers closed except when adding waste.[6][8]
-
Do not overfill containers; a general guideline is to fill to no more than 90% capacity to allow for expansion and prevent spills.[10]
3. Accurate Labeling of Hazardous Waste:
-
Clearly label all this compound waste containers with the words "Hazardous Waste."[3]
-
The label must include the full chemical name, "this compound," and a list of any other chemical constituents in the container (e.g., solvents).[10]
-
Indicate the date when the first item of waste was added to the container (the accumulation start date).[7]
4. Accumulation and Storage in a Satellite Accumulation Area (SAA):
-
Store all this compound hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][10]
-
The SAA should be located at or near the point of waste generation and away from general laboratory traffic and drains.[7][11]
-
Ensure the SAA has secondary containment, such as a spill tray, to contain any potential leaks.[6]
5. Arranging for Final Disposal:
-
Once a waste container is full or ready for disposal, follow your institution's specific procedures to request a pickup from the Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[3][6]
-
Provide the EHS department with all necessary information about the waste, as indicated on the label.
Experimental Workflow and Disposal Pathway
The following diagrams illustrate the logical workflow for handling and disposing of this compound in a laboratory setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 3. benchchem.com [benchchem.com]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. vumc.org [vumc.org]
- 9. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Operational Guide for Handling GNE-431
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling of GNE-431, a Potent Pan-BTK Inhibitor.
This document provides crucial safety and logistical information for the handling of this compound, a potent and selective noncovalent pan-Bruton's tyrosine kinase (BTK) inhibitor. Adherence to these guidelines is essential to ensure personnel safety and maintain experimental integrity. This compound is a valuable tool in research focused on hematological disorders and autoimmune diseases.[1] As a potent kinase inhibitor, proper handling is paramount to minimize exposure risk.
Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following personal protective equipment (PPE) is recommended based on standard laboratory procedures for handling potent, powdered chemical compounds.
| PPE Category | Item | Specifications |
| Hand Protection | Nitrile Gloves | Double gloving is recommended. Ensure gloves are compatible with the solvents used (e.g., DMSO). |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Provide a complete seal around the eyes to protect against splashes and airborne particles. |
| Body Protection | Laboratory Coat | Fully buttoned, with tight-fitting cuffs. |
| Respiratory Protection | Fume Hood or Ventilated Enclosure | All handling of powdered this compound should be performed in a certified chemical fume hood to prevent inhalation of dust. |
Operational Plan: Handling and Storage
Receiving and Storage:
Upon receipt, inspect the container for any damage. This compound is typically shipped at ambient temperature as a non-hazardous chemical for short-term transit.[2] For long-term storage, the compound should be kept in a dry, dark environment at -20°C for months to years, or at 0-4°C for short-term storage (days to weeks).[2]
Preparation of Stock Solutions:
This compound is soluble in DMSO.[2] All manipulations involving the powdered form of this compound must be conducted in a chemical fume hood to avoid generating and inhaling dust.
Experimental Workflow:
Disposal Plan
All waste materials contaminated with this compound should be treated as hazardous chemical waste.
-
Solid Waste: Contaminated consumables such as pipette tips, tubes, and gloves should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated media should be collected in a sealed, labeled hazardous waste container. Do not pour this compound solutions down the drain.
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local and national regulations.
BTK Signaling Pathway
This compound is a potent inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in various signaling pathways, particularly the B-cell receptor (BCR) signaling pathway.[3] Inhibition of BTK can block the proliferation, survival, and function of B-cells and other myeloid cells.[3][4]
Experimental Protocol: General Guideline for In Vitro Kinase Assay
The following is a generalized protocol for assessing the inhibitory activity of this compound on BTK. Specific concentrations and incubation times should be optimized for your particular experimental setup.
Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate (e.g., a fluorescently labeled peptide)
-
This compound stock solution (in DMSO)
-
384-well assay plates
-
Plate reader capable of detecting fluorescence
Procedure:
-
Prepare this compound Dilutions: Perform a serial dilution of the this compound stock solution in kinase buffer to achieve the desired final concentrations for the assay. Remember to include a DMSO-only control.
-
Enzyme and Inhibitor Pre-incubation: Add the diluted this compound or DMSO control to the wells of the 384-well plate. Add the recombinant BTK enzyme to each well and gently mix. Incubate at room temperature for a specified period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate Kinase Reaction: Add a mixture of the substrate and ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), protected from light.
-
Stop Reaction and Read Plate: Stop the reaction according to the assay kit manufacturer's instructions. Read the plate on a fluorescent plate reader to determine the extent of substrate phosphorylation.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
